Endomorphin 2 TFA
Description
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Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJAQAAWBPIPNC-ZLYCMTQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Endomorphin-2 TFA in Pain Perception: A Technical Guide
Introduction
Endomorphin-2 (EM-2) is an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2) that exhibits exceptionally high affinity and selectivity for the μ-opioid receptor (MOR), the primary target for highly effective analgesics like morphine.[1][2][3][4] Discovered in the mammalian brain, EM-2 is a key modulator of pain perception, acting at both spinal and supraspinal levels.[5] This technical guide provides an in-depth overview of the role of Endomorphin-2 TFA in pain perception, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its function. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common and stable formulation for synthetic peptides used in research that does not alter its biological activity.
Mechanism of Action: Selective μ-Opioid Receptor Agonism
The principal mechanism through which Endomorphin-2 exerts its analgesic effects is by acting as a potent and highly selective agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. EM-2 is localized in primary sensory afferent fibers and the superficial laminae of the spinal cord, positioning it to directly modulate nociceptive signaling pathways.
Upon binding to MORs located on the pre- and postsynaptic terminals of neurons involved in pain transmission, EM-2 initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to:
-
Presynaptic Inhibition: Activation of presynaptic MORs inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, from the terminals of primary afferent nociceptors.
-
Postsynaptic Hyperpolarization: Activation of postsynaptic MORs on second-order neurons in the dorsal horn leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of K+ hyperpolarizes the neuron, making it less likely to fire and transmit pain signals to higher brain centers.
The analgesic actions of EM-2 are effectively reversed by MOR-selective antagonists like naloxone and β-funaltrexamine (β-FNA), confirming its mechanism is mediated through this receptor.
Biased Agonism
Recent research suggests that Endomorphin-2 may act as a "biased agonist" at the μ-opioid receptor. This means it preferentially activates certain downstream signaling pathways over others. Specifically, EM-2 appears to show a bias towards β-arrestin recruitment and receptor phosphorylation, processes involved in receptor desensitization and internalization, compared to its efficacy for G-protein activation. This property is of significant interest in drug development, as ligands that are biased towards G-protein signaling and away from β-arrestin pathways may produce potent analgesia with a reduced side-effect profile, including less respiratory depression and tolerance.
Signaling Pathways and Experimental Workflows
Endomorphin-2 Signaling Cascade
The binding of Endomorphin-2 to the μ-opioid receptor triggers a well-defined signaling pathway mediated by inhibitory G-proteins (Gi/Go).
Caption: Canonical signaling pathway of Endomorphin-2 via the μ-opioid receptor.
Experimental Workflow: In Vivo Pain Assay
The analgesic efficacy of Endomorphin-2 is commonly evaluated in rodent models of pain, such as the tail-flick test, which measures the response latency to a thermal stimulus.
Caption: A typical experimental workflow for assessing the analgesic effect of Endomorphin-2.
Quantitative Data
The interaction of Endomorphin-2 with opioid receptors and its functional consequences have been quantified in numerous studies.
Table 1: Receptor Binding Affinity and Functional Potency
This table summarizes key in vitro parameters for Endomorphin-2. Ki (inhibition constant) represents binding affinity (lower is stronger), while EC50 (half-maximal effective concentration) represents functional potency in assays like GTPγS binding.
| Parameter | Receptor | Species/System | Value (nM) | Reference(s) |
| Binding Affinity (Ki) | μ-Opioid (MOR) | Human (CHO cells) | 0.3 - 1.5 | |
| μ-Opioid (MOR) | Rat Brain | 0.34 | ||
| δ-Opioid (DOR) | Rat Brain | > 9,000 | ||
| κ-Opioid (KOR) | Rat Brain | > 10,000 | ||
| κ3 Sites | Mouse Brain | 20 - 30 | ||
| Functional Potency (EC50) | μ-Opioid (MOR) | Rat Brain ([³⁵S]GTPγS) | 78 |
Data compiled from multiple sources. Values can vary based on specific assay conditions.
Table 2: In Vivo Analgesic Efficacy (ED50)
ED50 (median effective dose) is the dose required to produce a maximal analgesic effect in 50% of the test subjects. It is a key measure of in vivo potency.
| Pain Model | Administration | Species | ED50 (µg) | Reference(s) |
| Tail-Flick Test | Intrathecal (i.t.) | Rat | 30 | |
| Jump Test | Intrathecal (i.t.) | Rat | 0.5 | |
| Inflammatory Pain (CFA) | Intrathecal (i.t.) | Rat | 20 | |
| Neuropathic Pain (SNI) | Intracerebroventricular (i.c.v.) | Mouse | ~0.05 (10 nmol) |
Note: The potency of Endomorphin-2 can be significantly modulated by factors such as its degradation by enzymes like dipeptidyl peptidase IV.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., Endomorphin-2) for a specific receptor.
-
Objective: To measure the affinity of Endomorphin-2 for μ, δ, and κ opioid receptors.
-
Materials:
-
Membrane preparations from CHO cells expressing human recombinant opioid receptors or from rodent brain tissue.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]Deltorphin-II for DOR, [³H]U-69593 for KOR).
-
Unlabeled Endomorphin-2 TFA.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters (presoaked in 0.5% polyethylenimine).
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of radioligand with the membrane preparation in the presence of varying concentrations of unlabeled Endomorphin-2.
-
To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-labeled standard ligand (e.g., 1 µM naloxone).
-
Incubate the mixture at 25°C for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of Endomorphin-2 that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor agonism.
-
Objective: To quantify the ability of Endomorphin-2 to activate G-proteins via the μ-opioid receptor.
-
Materials:
-
Membrane preparations from rodent brain or cells expressing MOR.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate membrane preparations with GDP (e.g., 30 µM) and varying concentrations of Endomorphin-2 at 30°C.
-
Initiate the reaction by adding a low concentration of [³⁵S]GTPγS (e.g., 0.05 nM).
-
Incubate at 30°C for 45-60 minutes.
-
Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS on the filters.
-
Plot the specific binding against the logarithm of the Endomorphin-2 concentration to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
Endomorphin-2 TFA is a powerful research tool and a key endogenous peptide in the modulation of pain. Its high affinity and selectivity for the μ-opioid receptor make it a potent analgesic that acts through established Gi/o-protein signaling pathways to inhibit nociceptive transmission. Further investigation into its properties, particularly its potential for biased agonism, may pave the way for the development of novel analgesics with improved therapeutic profiles. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for professionals engaged in pain research and opioid drug development.
References
- 1. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 2. Functional selectivity of EM-2 analogs at the mu-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Endomorphin-2 is an endogenous opioid in primary sensory afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Endogenous Opioid Activity of Endomorphin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-2 is a tetrapeptide endogenous opioid with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂. Since its discovery, it has garnered significant interest due to its exceptionally high affinity and selectivity for the µ-opioid receptor, the primary target for many clinically used opioid analgesics. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of endomorphin-2. It includes a summary of its binding affinity, functional activity, and in vivo analgesic potency, presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of its signaling pathways and discovery workflow are also provided to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Discovery and History
Endomorphin-2, along with endomorphin-1, was first reported in 1997 by Zadina and colleagues.[1] These peptides were isolated from bovine brain through a multi-step purification process guided by a radioligand binding assay for the µ-opioid receptor.[2] Their discovery was a significant milestone as they were the first identified endogenous peptides to exhibit such high selectivity for the µ-opioid receptor, suggesting they may be the natural ligands for this receptor.[1] Unlike the previously discovered opioid peptides (enkephalins and dynorphins), the endomorphins do not share the common Tyr-Gly-Gly-Phe N-terminal motif.[1] Endomorphin-2 is predominantly found in the spinal cord and lower brainstem, distinguishing its distribution from endomorphin-1, which is more concentrated in the brain and upper brainstem.[1]
Quantitative Pharmacological Data
The pharmacological profile of endomorphin-2 is characterized by its high-affinity binding to the µ-opioid receptor and its potent agonistic activity. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinity of Endomorphin-2
| Radioligand | Preparation | Kᵢ (nM) | Reference |
| [³H]Endomorphin-2 | Rat brain membranes | 1.12 | |
| [¹²⁵I]Endomorphin-2 | Mouse brain homogenates | 0.2 | |
| [³H]DAMGO | CHO cells expressing human µ-opioid receptor | Sub-nM to nM range | |
| [³H]Naloxone | Rat brain membranes | Increased 15-fold in presence of NaCl |
Table 2: Functional Activity of Endomorphin-2
| Assay | Cell Line / Preparation | EC₅₀ (nM) | Maximal Response (Eₘₐₓ) | Reference |
| Inhibition of Forskolin-stimulated cAMP formation | CHOµ cells | 8.15 (pIC₅₀) | 56.3% | |
| Inhibition of Forskolin-stimulated cAMP formation | SH-SY5Y cells | 8.11 (pIC₅₀) | 40.2% | |
| [³⁵S]GTPγS Binding | Rat brain membranes | Stimulated | - | |
| Inhibition of Adenylyl Cyclase | Rat brain membranes | Inhibited | - | |
| Calcium Mobilization | HEK293 cells | 55.5 | - |
Table 3: In Vivo Analgesic Potency of Endomorphin-2
| Analgesia Test | Route of Administration | ED₅₀ (µg) | Species | Reference |
| Tail-flick test | Intracerebroventricular (i.c.v.) | 30 | Mice | |
| Jump test | Intracerebroventricular (i.c.v.) | 0.5 | Mice | |
| Formalin test | Intracerebroventricular (i.c.v.) | Dose-dependent analgesia | Mice | |
| Hot Plate Test | Intracerebroventricular (i.c.v.) | Potent analgesia | Mice |
Key Experimental Protocols
Isolation and Purification of Endomorphin-2 from Brain Tissue
This protocol is a generalized summary based on the methodologies that led to the discovery of endomorphins.
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Tissue Homogenization: Brain tissue (e.g., bovine or human cortex) is homogenized in an acidic buffer to inactivate endogenous proteases.
-
Centrifugation: The homogenate is centrifuged to remove insoluble debris.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE column to enrich for peptides and remove salts and other polar molecules. Peptides are eluted with an organic solvent gradient (e.g., acetonitrile in water with trifluoroacetic acid).
-
High-Performance Liquid Chromatography (HPLC): The peptide-enriched fraction is subjected to multiple rounds of reverse-phase HPLC for further purification. Different column matrices and solvent gradients are used in successive steps to separate the complex mixture of peptides.
-
Bioassay-Guided Fractionation: Throughout the HPLC purification steps, fractions are collected and tested for their ability to bind to the µ-opioid receptor using a radioligand binding assay. Fractions showing high affinity are selected for further purification.
-
Amino Acid Sequencing: Once a pure peptide is isolated, its amino acid sequence is determined using techniques such as Edman degradation or mass spectrometry.
Radioligand Binding Assay for µ-Opioid Receptor Affinity
This protocol outlines a typical competitive binding assay to determine the affinity (Kᵢ) of endomorphin-2 for the µ-opioid receptor.
-
Membrane Preparation: Brain tissue or cells expressing the µ-opioid receptor are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in assay buffer.
-
Assay Incubation: A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO or [¹²⁵I]endomorphin-2) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled endomorphin-2.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
-
Data Analysis: The concentration of endomorphin-2 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radioimmunoassay (RIA) for Endomorphin-2 Quantification
This protocol describes a competitive radioimmunoassay for measuring the concentration of endomorphin-2 in biological samples.
-
Antibody Coating: Wells of a microtiter plate are coated with a secondary antibody (e.g., goat anti-rabbit IgG) and then incubated with a primary antibody specific for endomorphin-2.
-
Standard Curve and Sample Preparation: A standard curve is prepared using known concentrations of synthetic endomorphin-2. Biological samples are appropriately diluted.
-
Competitive Binding: A fixed amount of radiolabeled endomorphin-2 (e.g., ¹²⁵I-endomorphin-2) is mixed with either the standard or the unknown sample and added to the antibody-coated wells. The mixture is incubated to allow competition between the labeled and unlabeled peptide for binding to the primary antibody.
-
Washing: The wells are washed to remove unbound radiolabeled peptide.
-
Quantification of Radioactivity: The amount of radioactivity remaining in each well (bound radiolabeled peptide) is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled endomorphin-2 standards. The concentration of endomorphin-2 in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
Signaling Pathways and Experimental Workflows
Endomorphin-2 Signaling Pathways
Endomorphin-2, upon binding to the µ-opioid receptor (a G-protein coupled receptor), initiates intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.
More recently, a G-protein-independent signaling pathway involving β-arrestin has been characterized for opioid receptors. Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of downstream signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Experimental Workflow for Endogenous Peptide Discovery
The discovery of endomorphin-2 followed a classic biochemical purification strategy guided by a specific bioassay. This workflow is fundamental to the discovery of novel endogenous peptides.
References
Endomorphin 2 TFA: A Technical Guide to its High Affinity and Selectivity for the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Endomorphin 2 TFA's binding characteristics to the mu-opioid receptor (MOR). Endomorphin 2, an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is a potent and highly selective agonist for the MOR.[1][2] This document summarizes key quantitative data, details common experimental methodologies for assessing its binding and functional activity, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity and Selectivity
This compound demonstrates a high affinity for the mu-opioid receptor, with binding affinity constants (Ki) typically in the sub-nanomolar to low nanomolar range.[1][3] Its selectivity for the mu-opioid receptor over the delta (DOR) and kappa (KOR) opioid receptors is significant, with Ki values for DOR and KOR being several orders of magnitude higher.[1]
Table 1: Binding Affinity (Ki) of Endomorphin 2 for Opioid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Source System | Reference |
| Mu (μ) | Endomorphin 2 | 0.69 | Not Specified | |
| Endomorphin 2 | 1.37 | Mouse brain membranes | ||
| Endomorphin 2 | 0.58 | Rat recombinant μ-opioid receptors in CHO cells | ||
| Endomorphin 2 | 6.12 - 19.2 | Rat brain membranes | ||
| Delta (δ) | Endomorphin 2 | > 500 | Not Specified | |
| Endomorphin 2 | 9,233 | Not Specified | ||
| Kappa (κ) | Endomorphin 2 | > 500 | Not Specified | |
| Endomorphin 2 | 5,240 | Not Specified | ||
| Kappa3 (κ3) | Endomorphin 2 | 20 - 30 | Not Specified |
Table 2: Functional Potency (IC50 / EC50) of Endomorphin 2
| Assay Type | Parameter | Value (nM) | Cellular System | Reference |
| cAMP Accumulation Inhibition | IC50 | 7.08 | CHO cells expressing rat recombinant μ-opioid receptors | |
| cAMP Accumulation Inhibition | IC50 | 7.76 | SH-SY5Y human neuroblastoma cells | |
| Muscle Contraction Inhibition | IC50 | 16.79 | NMRI mouse vas deferens |
Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human or rat mu, delta, or kappa opioid receptor.
-
Radioligands:
-
For mu-opioid receptor: [³H]DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin)
-
For delta-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin) or [³H]deltorphin-2
-
For kappa-opioid receptor: [³H]U-69593
-
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filter mats.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. Total, non-specific, and test compound binding should be assessed in triplicate.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding. It provides a direct measure of the agonist's efficacy and potency.
Objective: To determine the EC50 and Emax of this compound for G protein activation via the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from cells expressing the mu-opioid receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Test Compound: this compound, serially diluted.
-
Positive Control: A known full agonist, such as DAMGO.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and NaCl.
-
Scintillation Cocktail.
Procedure:
-
Pre-incubation: In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of this compound at 30°C for a short period (e.g., 15 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Detection: Measure the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal stimulation) from the dose-response curve.
-
cAMP Inhibition Assay
This is another functional assay that measures the downstream effect of mu-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase activity.
Materials:
-
Cell Line: A cell line expressing the mu-opioid receptor and a system to measure cAMP (e.g., CHO cells).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a defined period to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Mu-Opioid Receptor Signaling Pathway
The binding of Endomorphin 2 to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G proteins (Gi/o).
Caption: Mu-opioid receptor signaling pathway.
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the key steps in a radioligand competition binding assay to determine the binding affinity of Endomorphin 2.
Caption: Radioligand binding assay workflow.
GTPγS Binding Assay Logical Flow
This diagram outlines the logical progression of a GTPγS binding assay to assess the functional activity of Endomorphin 2.
Caption: GTPγS binding assay logical flow.
References
Physiological Functions of Endomorphin-2 in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological functions of Endomorphin-2 (EM-2) within the central nervous system (CNS). It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, physiological effects, and experimental investigation of this endogenous opioid peptide.
Endomorphin-2, a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is a highly potent and selective endogenous agonist for the μ-opioid receptor (MOR).[1] Its distribution is predominantly localized to the spinal cord and lower brainstem, suggesting a critical role in modulating nociceptive pathways and other vital physiological processes.[2] This guide will delve into the multifaceted functions of EM-2, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Physiological Functions
Endomorphin-2's high affinity and selectivity for the μ-opioid receptor underpin its diverse physiological roles, which include:
-
Pain Modulation (Analgesia): EM-2 is a potent analgesic. Its activation of MORs in the spinal cord dorsal horn inhibits the transmission of pain signals.[3] This is achieved through both presynaptic and postsynaptic inhibition of nociceptive neurons.[4][5]
-
Stress Response: Endomorphins are implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.
-
Reward and Aversion: Unlike Endomorphin-1, which is associated with reward, Endomorphin-2 has been shown to induce conditioned place aversion, suggesting a role in the negative reinforcement pathways. This effect may be mediated by its induction of dynorphin A release, which acts on kappa-opioid receptors.
-
Cognitive and Autonomic Functions: The distribution of EM-2 in various brain regions suggests its involvement in a broader range of functions, including autonomic regulation and cognitive processes, although these areas are less extensively studied.
Quantitative Data
To facilitate comparative analysis, the following tables summarize key quantitative data related to Endomorphin-2's receptor binding and physiological effects.
Table 1: Opioid Receptor Binding Affinities of Endomorphin-2
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| μ (mu) | 0.69 | Bovine/Human Brain | |
| δ (delta) | > 500 | Not Specified | |
| κ1 (kappa1) | > 500 | Not Specified | |
| κ3 (kappa3) | 20 - 30 | Not Specified |
Table 2: Analgesic Effects of Intracerebroventricular (i.c.v.) Endomorphin-2 in Mice
| Assay | Dose (µg) | Effect | Reference |
| Tail-Flick Test | 30 | Potent, long-lasting analgesia | |
| Formalin Test | 1, 3, 10 | Dose-dependent analgesia |
Table 3: Electrophysiological Effects of Endomorphin-2 on Spinal Cord Neurons
| Neuronal Parameter | Concentration (µM) | Effect | Reference |
| sEPSC Amplitude | 3 | Reduced from -33.9 ± 21.5 pA to -23.5 ± 13.6 pA | |
| sEPSC Frequency | 3 | Reduced from 4.38 ± 2.5 Hz to 3.07 ± 2.12 Hz |
Signaling Pathways
Endomorphin-2 binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological effects.
G-Protein Signaling Pathway
Upon binding of EM-2, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
Caption: Canonical G-protein signaling pathway activated by Endomorphin-2.
β-Arrestin Biased Signaling
Recent studies have revealed that EM-2 can act as a biased agonist at the MOR, preferentially activating the β-arrestin pathway over the G-protein pathway. This biased agonism may contribute to some of the unique physiological effects of EM-2 and has significant implications for drug development, as the β-arrestin pathway is often associated with the adverse effects of opioids, such as tolerance and respiratory depression.
Caption: β-Arrestin biased signaling pathway initiated by Endomorphin-2.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Endomorphin-2's physiological functions.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of Endomorphin-2 for opioid receptor subtypes.
Materials:
-
Cell membranes expressing recombinant human μ, δ, or κ-opioid receptors.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).
-
Endomorphin-2.
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of unlabeled Endomorphin-2.
-
In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of Endomorphin-2 or buffer (for total binding).
-
For non-specific binding, add a high concentration of a non-radiolabeled universal opioid ligand (e.g., naloxone).
-
Incubate at 25°C for 60 minutes.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the in vivo release of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following Endomorphin-2 administration.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cut-off).
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Endomorphin-2.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, spinal dorsal horn).
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer Endomorphin-2 systemically or through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.
-
Express the data as a percentage of the baseline release.
Caption: Experimental workflow for in vivo microdialysis.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effects of Endomorphin-2 on the electrophysiological properties of individual neurons, such as ion channel currents and membrane potential.
Materials:
-
Vibratome or tissue chopper for slicing.
-
Recording chamber and perfusion system.
-
Micromanipulators.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
-
Internal and external recording solutions.
-
Endomorphin-2.
Procedure:
-
Prepare acute brain or spinal cord slices from the animal.
-
Transfer a slice to the recording chamber and perfuse with oxygenated artificial cerebrospinal fluid (aCSF).
-
Under a microscope, identify a target neuron.
-
Approach the neuron with a glass micropipette filled with internal solution and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline electrophysiological activity (e.g., spontaneous excitatory postsynaptic currents - sEPSCs).
-
Perfuse the slice with a known concentration of Endomorphin-2.
-
Record the changes in electrophysiological parameters.
-
Wash out the drug and record the recovery.
-
Analyze the data to determine the effects of Endomorphin-2 on neuronal activity.
Immunofluorescence Staining for Protein Localization
Objective: To visualize the distribution and co-localization of Endomorphin-2 and its receptor (MOR) in CNS tissue.
Materials:
-
Fixed brain or spinal cord tissue sections.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with normal goat serum and Triton X-100).
-
Primary antibodies (anti-Endomorphin-2, anti-MOR).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100) in PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the sections with primary antibodies (e.g., rabbit anti-Endomorphin-2 and mouse anti-MOR) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the sections on slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Conditioned Place Aversion (CPA) Assay
Objective: To assess the aversive properties of Endomorphin-2.
Materials:
-
Conditioned place preference/aversion apparatus with two distinct compartments.
-
Endomorphin-2.
-
Saline solution.
-
Animal tracking software.
Procedure:
-
Pre-conditioning Phase: On day 1, allow the animal to freely explore both compartments of the apparatus for 15 minutes and record the time spent in each.
-
Conditioning Phase (Days 2-4):
-
On alternate days, administer Endomorphin-2 (e.g., 1-10 µg, i.c.v.) and confine the animal to one compartment for 30 minutes.
-
On the other days, administer saline and confine the animal to the other compartment for 30 minutes. The pairing of the compartment with the drug should be counterbalanced across animals.
-
-
Test Phase (Day 5): Place the animal in the neutral central area of the apparatus and allow it to freely access both compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates conditioned place aversion.
Conclusion
Endomorphin-2 is a pivotal endogenous opioid peptide in the central nervous system with a primary role in pain modulation. Its high affinity and selectivity for the μ-opioid receptor, coupled with its distinct signaling properties, including biased agonism, make it a subject of intense research interest. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the endomorphin system. A deeper understanding of the physiological functions and molecular mechanisms of Endomorphin-2 will be instrumental in the development of novel analgesics with improved efficacy and reduced side-effect profiles.
References
- 1. Endomorphins and related opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 3. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endomorphin-2 Decreases Excitatory Synaptic Transmission in the Spinal Ventral Horn of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat [frontiersin.org]
The Enigmatic Origin of a Potent Endogenous Opioid: A Technical Guide to the Putative Endomorphin 2 Gene Precursor and Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin 2 (EM-2) is an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH₂) renowned for its high affinity and selectivity as an agonist for the μ-opioid receptor, playing a crucial role in analgesia. Despite its well-characterized pharmacological profile, the gene encoding its precursor and the definitive biosynthesis pathway remain elusive. This technical guide provides a comprehensive overview of the current understanding of Endomorphin 2, detailing its putative precursor, a hypothetical biosynthesis pathway based on established neuropeptide processing, quantitative pharmacological data, and detailed experimental protocols for its study. This document aims to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.
The Undiscovered Precursor of Endomorphin 2
A striking feature in the study of endomorphins is that the gene encoding their precursor has not yet been identified.[1] This is in stark contrast to other endogenous opioid peptides like endorphins and enkephalins, whose precursor proteins (proopiomelanocortin, proenkephalin, and prodynorphin) are well-characterized. The absence of a known precursor gene for Endomorphin 2 has led to the hypothesis of a putative pro-Endomorphin 2 protein.
Based on the general structure of neuropeptide precursors, it is postulated that a putative prepro-Endomorphin 2 would be a larger protein that undergoes a series of post-translational modifications to yield the active Endomorphin 2 peptide. This precursor would likely contain a signal peptide at its N-terminus, directing it to the secretory pathway, followed by the propeptide sequence containing one or more copies of the Endomorphin 2 sequence.
A Hypothetical Biosynthesis Pathway for Endomorphin 2
In the absence of a known precursor gene, the biosynthesis pathway for Endomorphin 2 is inferred from the well-established general pathway for neuropeptide synthesis.[2][3] This process begins with the transcription of the gene into mRNA, followed by translation into a prepropeptide. The subsequent steps are a series of enzymatic modifications that occur within the endoplasmic reticulum and Golgi apparatus, and continue in secretory vesicles as they are transported down the axon.
The key post-translational processing steps in the hypothetical biosynthesis of Endomorphin 2 are:
-
Signal Peptide Cleavage: Upon entry into the endoplasmic reticulum, the N-terminal signal peptide is cleaved from the prepropeptide to form the propeptide.[3]
-
Prohormone Cleavage: The propeptide is then cleaved by prohormone convertases (PCs), such as PC1/3 and PC2, at specific basic amino acid residues (lysine and/or arginine) flanking the Endomorphin 2 sequence.[4]
-
Carboxypeptidase Trimming: Following cleavage by PCs, a carboxypeptidase E-like enzyme would remove the C-terminal basic residues.
-
C-terminal Amidation: For Endomorphin 2 to be active, its C-terminus must be amidated. This crucial step is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which converts a C-terminal glycine residue into an amide group. This implies that the Endomorphin 2 sequence within its precursor is likely followed by a glycine residue (Tyr-Pro-Phe-Phe-Gly).
Hypothetical Biosynthesis Pathway of Endomorphin 2.
Quantitative Pharmacological Data
Endomorphin 2 exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for the μ-opioid receptor. The following table summarizes the binding affinities (Ki values) of Endomorphin 2 for various opioid receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
| μ-Opioid Receptor | Human | 0.34 | |
| μ-Opioid Receptor | Rat | 0.67 | |
| δ-Opioid Receptor | Rat | > 10,000 | |
| κ-Opioid Receptor | Rat | > 10,000 |
Ki is the inhibition constant, representing the concentration of the ligand that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
In addition to its high binding affinity, Endomorphin 2 is a potent analgesic. Studies in rodents have shown that intracerebroventricular administration of Endomorphin 2 produces potent antinociception with an ED50 (the dose that produces a therapeutic effect in 50% of the population) in the nanomolar range.
Experimental Protocols
The study of Endomorphin 2 relies on sensitive and specific analytical techniques. Below are detailed methodologies for two key experimental procedures used in Endomorphin 2 research.
Quantification of Endomorphin 2 by Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as Endomorphin 2, in biological samples.
Methodology:
-
Antibody Production: Specific antibodies against Endomorphin 2 are raised in animals (e.g., rabbits) by immunization with an Endomorphin 2-carrier protein conjugate.
-
Radiolabeling: A known quantity of Endomorphin 2 is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.
-
Standard Curve Generation: A standard curve is prepared using known concentrations of unlabeled Endomorphin 2.
-
Competitive Binding: A fixed amount of anti-Endomorphin 2 antibody and ¹²⁵I-labeled Endomorphin 2 are incubated with either the standard solutions or the unknown biological samples. The unlabeled Endomorphin 2 in the standards or samples competes with the radiolabeled Endomorphin 2 for binding to the limited number of antibody sites.
-
Separation of Bound and Free Antigen: The antibody-bound Endomorphin 2 is separated from the free (unbound) Endomorphin 2. This can be achieved by precipitation of the antibody-antigen complexes using a secondary antibody.
-
Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The concentration of Endomorphin 2 in the unknown samples is determined by comparing the level of radioactivity with the standard curve.
Experimental Workflow for Endomorphin 2 Radioimmunoassay.
Identification and Characterization of Endomorphin 2 by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used for the identification, quantification, and structural elucidation of molecules.
Methodology:
-
Sample Preparation and Extraction: Endomorphin 2 is extracted from biological tissues, often using solid-phase extraction to concentrate the peptide and remove interfering substances.
-
Chromatographic Separation: The extracted sample is typically subjected to high-performance liquid chromatography (HPLC) to separate Endomorphin 2 from other peptides and molecules.
-
Ionization: The separated peptide is ionized, commonly using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The ionized Endomorphin 2 molecules are introduced into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, generating a mass spectrum that shows the relative abundance of ions at different m/z values. The molecular weight of Endomorphin 2 can be determined from this spectrum.
-
Tandem Mass Spectrometry (MS/MS) for Sequencing: To confirm the identity of Endomorphin 2, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion corresponding to the mass of Endomorphin 2 is selected and fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequence of the peptide.
Conclusion and Future Directions
Endomorphin 2 remains a significant peptide in the field of opioid research due to its potent and selective analgesic properties. However, the lack of a known gene precursor presents a major gap in our understanding of its endogenous regulation and function. Future research efforts should be directed towards identifying the elusive Endomorphin 2 gene, which will be instrumental in fully elucidating its biosynthesis pathway and physiological roles. The application of advanced genomic and proteomic techniques will be crucial in this endeavor. A complete understanding of the Endomorphin 2 system holds promise for the development of novel analgesics with improved side-effect profiles.
References
Structural Analysis of Endomorphin-2 and its TFA Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of Endomorphin-2, a potent and highly selective endogenous agonist for the μ-opioid receptor. The document details the primary, secondary, and tertiary structural features of Endomorphin-2, the methodologies used for its characterization, and the implications of its structure on its biological activity. A discussion on its common trifluoroacetate (TFA) salt form is also included.
Introduction to Endomorphin-2
Endomorphin-2 is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂[1]. It belongs to the endomorphin family of endogenous opioid peptides, which exhibit the highest known affinity and selectivity for the μ-opioid receptor[2][3]. This receptor is the primary target for opioid analgesics like morphine. Due to its potent analgesic properties, Endomorphin-2 is a subject of significant interest in pain management research and the development of novel therapeutics with potentially fewer side effects than traditional opioids.
Table 1: General Properties of Endomorphin-2
| Property | Value |
| Amino Acid Sequence | Tyr-Pro-Phe-Phe-NH₂ |
| Molecular Formula | C₃₂H₃₇N₅O₅ |
| Molecular Weight | 571.67 g/mol |
| Primary Receptor | μ-opioid receptor |
Primary Structure Elucidation
The primary structure, or amino acid sequence, of Endomorphin-2 is fundamental to its function. It is typically confirmed through a combination of solid-phase peptide synthesis and mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS)
Endomorphin-2 is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS)[4][5]. This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
-
Resin Preparation: A Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF to expose the free amine.
-
Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Phe-OH, is activated using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Iterative Cycles: Steps 2-4 are repeated for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl group of Tyrosine.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide as a white powder, usually as a TFA salt.
Purification and Mass Spectrometry
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The primary structure and purity are then confirmed using mass spectrometry.
-
HPLC Purification: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and injected into an RP-HPLC system equipped with a C18 column. A linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA, is used to elute the peptide. Fractions are collected and analyzed for purity.
-
Mass Spectrometry Analysis: The purified fractions are analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide. Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence through fragmentation analysis.
Table 2: Example ESI-MS/MS Fragmentation Data for Endomorphin-2 (Note: Specific experimental fragmentation data for Endomorphin-2 is not readily available in the public domain. This table provides a theoretical example of expected b and y ion series for the Tyr-Pro-Phe-Phe-NH₂ sequence.)
| Fragment Ion | Calculated m/z | Fragment Ion | Calculated m/z |
| b₁ | 164.07 | y₁ | 165.09 |
| b₂ | 261.12 | y₂ | 312.16 |
| b₃ | 408.19 | y₃ | 409.21 |
| y₄ | 572.28 |
Secondary and Tertiary Structure Analysis
The three-dimensional conformation of Endomorphin-2 is crucial for its interaction with the μ-opioid receptor. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are used to elucidate its solution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the conformation of Endomorphin-2 in solution. Studies have shown that Endomorphin-2 exists as a mixture of cis and trans isomers around the Tyr¹-Pro² peptide bond. The conformational ensemble is characterized by the presence of β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds.
-
Sample Preparation: A sample of purified Endomorphin-2 is dissolved in a deuterated solvent, such as DMSO-d₆ or a mixture of H₂O/D₂O.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To identify the chemical shifts of protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
-
Data Analysis and Structure Calculation: The NMR data are used to assign the resonances to specific atoms in the peptide. The NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are then used as input for structure calculation programs to generate a family of 3D structures consistent with the experimental data.
Table 3: Example ¹H NMR Chemical Shift Assignments for Endomorphin-2 (Note: A complete, experimentally verified table of chemical shifts for Endomorphin-2 is not consistently available in the literature. This table presents representative chemical shift ranges for the amino acid residues.)
| Residue | Proton | Chemical Shift (ppm) |
| Tyr¹ | α-H | 4.0 - 4.5 |
| β-H | 2.8 - 3.2 | |
| Aromatic | 6.7 - 7.1 | |
| Pro² | α-H | 4.2 - 4.6 |
| β,γ,δ-H | 1.8 - 3.7 | |
| Phe³ | α-H | 4.5 - 4.9 |
| β-H | 2.9 - 3.3 | |
| Aromatic | 7.1 - 7.4 | |
| Phe⁴ | α-H | 4.4 - 4.8 |
| β-H | 2.8 - 3.2 | |
| Aromatic | 7.1 - 7.4 | |
| Amide | -NH₂ | 7.0 - 7.5 |
The Trifluoroacetate (TFA) Salt of Endomorphin-2
During the synthesis and purification of peptides using TFA, the final product is often isolated as a TFA salt, where the trifluoroacetate anion (CF₃COO⁻) acts as a counter-ion to the protonated basic groups on the peptide, such as the N-terminal amine.
The presence of the TFA counter-ion can potentially influence the peptide's properties:
-
Solubility: TFA salts of peptides are generally soluble in aqueous solutions.
-
Structure: The TFA counter-ion can interact with the peptide backbone and side chains, potentially influencing its conformation in the solid state and in solution. However, for flexible peptides like Endomorphin-2, the conformational changes induced by the TFA counter-ion in solution are generally considered to be minor.
-
Biological Activity: For in vitro and in vivo studies, the presence of TFA can sometimes interfere with biological assays. Therefore, it is often desirable to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or chloride, through ion-exchange chromatography or repeated lyophilization from a solution containing the desired acid.
Biological Activity and Signaling Pathway
Endomorphin-2 exerts its biological effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.
G-Protein Signaling Pathway
Upon binding of Endomorphin-2, the μ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, respectively, leading to an overall inhibitory effect on neuronal excitability and the analgesic response.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestins. This process is typically initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. β-arrestin binding to the phosphorylated receptor can lead to:
-
Receptor Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, thus terminating G-protein-mediated signaling.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery (e.g., clathrin and AP2) to promote the internalization of the receptor from the cell surface.
-
Biased Signaling: In some cases, β-arrestin can initiate its own signaling cascades, independent of G-proteins, by acting as a scaffold for other signaling molecules like MAP kinases. Endomorphin-2 has been suggested to be a biased agonist, showing a preference for β-arrestin recruitment over G-protein activation under certain conditions.
Conclusion
The structural analysis of Endomorphin-2 reveals a tetrapeptide with a specific amino acid sequence and a defined, yet flexible, three-dimensional structure that is critical for its high-affinity binding to the μ-opioid receptor. Its synthesis and purification are well-established, and its biological activity is mediated through complex intracellular signaling pathways. The common TFA salt form is a result of the standard synthetic and purification procedures and may have minor effects on the peptide's properties. A thorough understanding of the structure-activity relationship of Endomorphin-2 is essential for the design of novel analgesics with improved therapeutic profiles. Further research to obtain high-resolution crystal structures and more detailed NMR data will continue to refine our understanding of this important endogenous opioid.
References
- 1. omizzur.com [omizzur.com]
- 2. Conformational analysis of endomorphin-2 by molecular dynamics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Biological Exploration of Phe3–Phe4-Modified Endomorphin-2 Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chem.uci.edu [chem.uci.edu]
Endomorphin-2 Localization: A Comparative Analysis of Spinal Cord and Brain Tissue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), is a highly selective and potent agonist for the μ-opioid receptor (MOR).[1][2] Its distinct distribution throughout the central nervous system (CNS) suggests a pivotal role in various physiological processes, most notably nociceptive modulation. This technical guide provides a comprehensive overview of the differential localization of endomorphin-2 in spinal versus brain tissue, summarizing key quantitative findings, detailing prevalent experimental methodologies, and illustrating associated signaling pathways and workflows. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel analgesic therapies.
Comparative Distribution of Endomorphin-2
Immunohistochemical and radioimmunoassay studies have established a clear differential distribution of endomorphin-2, with a marked prevalence in the spinal cord compared to the brain.[3][4] This contrasts with endomorphin-1, which exhibits a more widespread and dense distribution throughout the brain.[3]
Endomorphin-2 Localization in the Spinal Cord
The spinal cord, particularly the superficial laminae of the dorsal horn, exhibits the highest density of endomorphin-2-like immunoreactive fibers and terminals. This strategic localization places EM-2 in a prime position to modulate incoming nociceptive information from primary afferent neurons.
Key findings regarding spinal cord localization:
-
Superficial Dorsal Horn (Laminae I and II): A dense aggregation of EM-2 immunoreactive varicose fibers is consistently observed.
-
Primary Afferent Neurons: Endomorphin-2 is synthesized in small- to medium-sized primary sensory neurons in the dorsal root ganglia and transported to their terminals in the dorsal horn.
-
Co-localization: In these primary afferent neurons, EM-2 is often co-localized with other key neurotransmitters involved in pain signaling, such as substance P (SP) and calcitonin gene-related peptide (CGRP).
-
Synaptic Connections: Electron microscopy studies have confirmed that EM-2-immunoreactive axon terminals form axo-dendritic, axo-somatic, and axo-axonic synapses in the dorsal horn, providing a morphological basis for its role as a neurotransmitter in pain regulation.
Endomorphin-2 Localization in the Brain
While less concentrated than in the spinal cord, endomorphin-2 immunoreactivity is present in several specific brain regions, suggesting its involvement in a broader range of functions beyond spinal analgesia, including autonomic regulation, stress responsiveness, and reward-seeking behavior.
Table 1: Distribution of Endomorphin-2-like Immunoreactivity in Rat Brain and Spinal Cord
| Region | Level of Immunoreactivity | Reference(s) |
| Spinal Cord | ||
| Superficial Dorsal Horn (Laminae I & II) | High Density | |
| Deeper Dorsal Horn Laminae | Low to Moderate Density | |
| Ventral Horn | Sparse | |
| Dorsal Root Ganglia | Present in Neurons | |
| Brain | ||
| Brainstem | ||
| Nucleus of the Solitary Tract | Present in Perikarya & Fibers | |
| Periaqueductal Gray | Notable Staining | |
| Locus Coeruleus | Notable Staining | |
| Parabrachial Nucleus | Notable Staining | |
| Nucleus Raphe Magnus | Modest Immunoreactivity | |
| Hypothalamus | ||
| Posterior Hypothalamus | Present in Perikarya | |
| Various Hypothalamic Nuclei | Present | |
| Limbic System | ||
| Nucleus Accumbens | Enriched | |
| Septum | Enriched | |
| Amygdala | Enriched | |
| Bed Nucleus of the Stria Terminalis | Present | |
| Thalamus | ||
| Midline Thalamic Nuclei | Enriched | |
| Other Brain Regions | ||
| Cortex | Absent | |
| Striatum | Negligible / Absent | |
| Hippocampus | Absent |
Experimental Protocols
The localization of endomorphin-2 is primarily determined through immunodetection techniques, including immunohistochemistry and radioimmunoassay.
Immunohistochemistry (IHC) for Endomorphin-2
Immunohistochemistry is the most common method for visualizing the distribution of EM-2 within tissue sections.
-
Tissue Preparation:
-
Animals (typically rats or mice) are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
The brain and spinal cord are dissected, post-fixed in the same fixative, and then cryoprotected in a sucrose solution.
-
Tissues are sectioned using a cryostat or vibratome.
-
-
Immunostaining Procedure:
-
Sections are washed in a buffer (e.g., PBS) and then incubated in a blocking solution (e.g., normal goat serum with Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific to endomorphin-2 overnight at 4°C. The specificity of the antibody is critical and should be verified by pre-absorption controls with the target peptide.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The avidin-biotin-peroxidase complex method is then employed, followed by visualization with a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Fluorescence Immunohistochemistry: For co-localization studies, fluorescently labeled secondary antibodies are used, allowing for the simultaneous visualization of multiple antigens (e.g., EM-2 and substance P).
-
Immunoelectron Microscopy: For ultrastructural analysis, a similar protocol is followed, but with modifications for electron microscopy, including the use of smaller gold-conjugated secondary antibodies to identify the precise subcellular localization of EM-2 within axon terminals and vesicles.
Immunohistochemistry Workflow for EM-2.
Radioimmunoassay (RIA) for Endomorphin-2
RIA is a quantitative technique used to measure the concentration of EM-2 in tissue homogenates or biological fluids.
-
Principle: The assay is based on the competition between unlabeled EM-2 (in the sample or standard) and a fixed amount of radiolabeled EM-2 (tracer, typically with Iodine-125) for a limited number of binding sites on a specific anti-EM-2 antibody.
-
General Procedure:
-
Standard Curve Preparation: A series of standards with known concentrations of EM-2 are prepared.
-
Incubation: Standards or unknown samples are incubated with the specific anti-EM-2 antibody and the ¹²⁵I-labeled EM-2 tracer.
-
Separation: The antibody-bound EM-2 is separated from the free (unbound) EM-2. This is often achieved by adding a second antibody that precipitates the primary antibody.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of EM-2 in the unknown samples is determined by comparing its ability to displace the tracer with the standard curve.
-
Radioimmunoassay (RIA) Principle.
Signaling Pathways
Endomorphin-2 exerts its effects by binding to and activating the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation primarily involves Gαi/o proteins.
-
Mechanism of Action:
-
Binding: EM-2 binds to the extracellular domain of the MOR.
-
G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.
-
-
-
Overall Effect: The combined effect of hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of neurotransmitters (such as substance P) from presynaptic terminals. In the context of the spinal dorsal horn, this action results in potent analgesia.
Endomorphin-2 Signaling Pathway via MOR.
Conclusion and Future Directions
The differential localization of endomorphin-2, with its high concentration in the spinal cord's nociceptive processing regions, strongly supports its role as a key endogenous modulator of pain. In contrast, its discrete presence in specific brain nuclei suggests a more nuanced role in supraspinal functions. For drug development professionals, the selective spinal action of EM-2 presents an attractive profile for developing potent analgesics with potentially fewer centrally-mediated side effects compared to traditional opioids. Future research should focus on elucidating the precise neural circuits modulated by EM-2 in both the brain and spinal cord and exploring the therapeutic potential of targeting the endomorphin system for the management of chronic pain states.
References
- 1. Isolation and distribution of endomorphins in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 3. Differential distribution of endomorphin 1- and endomorphin 2-like immunoreactivities in the CNS of the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Effects of Endomorphin-2 on Cardiovascular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo cardiovascular effects of Endomorphin-2 (EM-2), a potent and highly selective endogenous agonist for the μ-opioid receptor.[1] The content herein summarizes key quantitative data from preclinical studies, details common experimental protocols, and illustrates the underlying signaling pathways.
Endomorphin-2, with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is predominantly found in the spinal cord and plays a significant role in analgesia.[1] Beyond its analgesic properties, EM-2 exerts notable effects on the cardiovascular system, primarily characterized by hypotensive and bradycardic responses. These effects are mediated through both central and peripheral mechanisms, making EM-2 a subject of interest for understanding cardiovascular regulation and for potential therapeutic applications.
Quantitative Data on Cardiovascular Effects
The cardiovascular responses to Endomorphin-2 administration are dose-dependent and vary with the route of administration and the physiological state of the animal model. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Effects of Intracerebroventricular (icv) Administration of Endomorphin-2 on Mean Arterial Pressure (MAP) in Rats
| Animal Model | Dose (mcg) | Change in MAP (kPa) | Reference |
| Spontaneously Hypertensive Rats (SHR) | 8 | -2.667 | [2] |
| Spontaneously Hypertensive Rats (SHR) | 16 | -4.0 | [2] |
| Spontaneously Hypertensive Rats (SHR) | 32 | -6.534 | [2] |
| Wistar Kyoto (WKY) Rats (Normotensive) | 8 | -1.200 | |
| Wistar Kyoto (WKY) Rats (Normotensive) | 16 | -1.467 |
Table 2: Effects of Intravenous (iv) Administration of Endomorphin-2 and its Analog on Cardiovascular Parameters in Rats
| Compound | Dose (nmol/kg) | % Change in Systemic Arterial Pressure | % Change in Heart Rate | % Change in Cardiac Output | % Change in Total Peripheral Resistance | Reference |
| Endomorphin-2 | 30 | ~ -15% | ~ -10% | ~ -15% | ~ -5% | |
| Endomorphin-2 | 100 | ~ -25% | ~ -15% | ~ -20% | ~ -10% | |
| TAPP | 30 | ~ -15% | ~ -10% | ~ -15% | ~ -5% | |
| TAPP | 100 | ~ -25% | ~ -15% | ~ -20% | ~ -10% |
*TAPP: [D-Ala2]endomorphin 2, a synthetic analog of Endomorphin-2.
Table 3: Effects of Endomorphin-2 Microinjection into the Nucleus Tractus Solitarius (NTS) on Cardiovascular Parameters in Rats
| Animal Model | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Effect on Greater Splanchnic Nerve Activity (GSNA) | Reference |
| Wistar Rats | Decrease | Decrease | Decrease | |
| Spontaneously Hypertensive Rats (SHR) | Smaller Decrease vs. WKY | Smaller Decrease vs. WKY | Smaller Decrease vs. WKY |
Signaling Pathways
Endomorphin-2's cardiovascular effects are mediated by complex signaling pathways in both the central nervous system and the periphery.
Central Mechanism in the Nucleus Tractus Solitarius (NTS)
In the medial NTS (mNTS), Endomorphin-2 acts on μ-opioid receptors located on GABAergic interneurons. This interaction inhibits the release of GABA, leading to the disinhibition and subsequent excitation of secondary mNTS neurons. This cascade ultimately results in depressor and bradycardic responses.
Peripheral Vasodilator Mechanism
Peripherally, intravenous administration of Endomorphin-2 induces vasodilation through a nitric oxide (NO)-dependent mechanism. EM-2 binds to naloxone-sensitive opioid receptors on the endothelium, stimulating the production and release of NO. NO then diffuses to the vascular smooth muscle, leading to relaxation and a decrease in total peripheral resistance.
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the in vivo cardiovascular effects of Endomorphin-2.
General Animal Preparation and Cardiovascular Monitoring
-
Animal Models: Experiments are frequently conducted in adult male rats, including normotensive strains like Wistar or Wistar-Kyoto (WKY), and spontaneously hypertensive rats (SHR).
-
Anesthesia: Animals are typically anesthetized, often with urethane. In some studies, experiments are performed in conscious, freely behaving rats to avoid the confounding effects of anesthesia.
-
Ventilation: Anesthetized animals are often artificially ventilated to maintain normal blood gases.
-
Cardiovascular Measurements:
-
Blood Pressure: Mean arterial pressure (MAP) is continuously monitored via a catheter inserted into an artery (e.g., femoral or carotid artery) connected to a pressure transducer.
-
Heart Rate: Heart rate (HR) is typically derived from the arterial pressure pulse wave using a tachograph.
-
Cardiac Output: In some protocols, cardiac output is determined using techniques like thermodilution, where a small bolus of cold saline is injected into the right atrium and the temperature change is measured in the aortic arch.
-
Total Peripheral Resistance: This is calculated by dividing the mean arterial pressure by the cardiac output.
-
Drug Administration
-
Intravenous (iv) Administration: For studying systemic effects, Endomorphin-2 or its analogs are administered as a bolus injection or infusion through a catheter placed in a vein (e.g., jugular or femoral vein).
-
Intracerebroventricular (icv) Administration: To investigate central effects, EM-2 is injected into the cerebral ventricles, allowing it to act on various brain regions.
-
Microinjection into Specific Brain Nuclei: To pinpoint the exact site of action within the brain, small volumes of Endomorphin-2 are microinjected directly into specific nuclei, such as the nucleus tractus solitarius (NTS), using stereotaxic techniques.
Pharmacological Antagonism
To elucidate the receptor and pathway dependencies, specific antagonists are often administered prior to Endomorphin-2.
-
Opioid Receptor Antagonism: The non-selective opioid receptor antagonist naloxone or the peripherally restricted antagonist naloxone methiodide are used to confirm that the observed effects are mediated by opioid receptors. The μ-opioid receptor-selective antagonist β-funaltrexamine (β-FNA) has also been used to demonstrate the specific involvement of this receptor subtype.
-
Nitric Oxide Synthase Inhibition: The involvement of nitric oxide is investigated by pre-treating animals with a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME).
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the cardiovascular effects of Endomorphin-2.
References
Immunomodulatory Properties of Endomorphin 2: An In-depth In Vitro Analysis
Abstract
Endomorphin 2 (EM-2), an endogenous tetrapeptide with high affinity and selectivity for the μ-opioid receptor, has demonstrated significant immunomodulatory capabilities in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of EM-2's effects on immune cells, focusing on its influence on macrophages and lymphocytes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Endomorphin 2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous opioid peptide predominantly found in the spinal cord.[1] While its analgesic properties are well-established, a growing body of evidence indicates that EM-2 also plays a crucial role in modulating the immune system.[2] Immune cells, including macrophages and lymphocytes, express opioid receptors, suggesting a direct interaction with endogenous opioids like EM-2.[3][4] Understanding the nuances of these interactions is critical for developing novel therapeutics targeting inflammatory and autoimmune diseases. This whitepaper synthesizes the findings from various in vitro studies to present a detailed picture of EM-2's immunomodulatory profile.
Data Presentation: Quantitative Effects of Endomorphin 2 on Immune Cell Functions
The following tables summarize the quantitative data from in vitro studies investigating the effects of Endomorphin 2 on various immune cell functions.
Table 1: Effects of Endomorphin 2 on Macrophage Functions
| Immune Function | Cell Type | EM-2 Concentration | Observed Effect | Reference |
| Cytokine Production | ||||
| TNF-α | Rat Peritoneal Macrophages | Not Specified | Inhibition | [5] |
| TNF-α | Rat Peritoneal Macrophages | 10⁻⁶ mol/L | Significant Decrease | |
| IL-1β | Rat Peritoneal Macrophages | Not Specified | Potentiation | |
| IL-1β | Rat Peritoneal Macrophages | 10⁻⁶ mol/L | Significant Decrease | |
| IL-10 | Rat Peritoneal Macrophages | Not Specified | Inhibition | |
| IL-12 | Rat Peritoneal Macrophages | Not Specified | Inhibition | |
| IL-10 | Human THP-1 Macrophage-like Cells | Not Specified | Inhibition of LPS-stimulated production | |
| IL-12 | Human THP-1 Macrophage-like Cells | Not Specified | Inhibition of LPS-stimulated production | |
| Innate Immune Functions | ||||
| Phagocytosis (opsonized E. coli) | Rat Peritoneal Macrophages | Not Specified | Suppression | |
| Phagocytosis | Rat Peritoneal Macrophages | 10⁻⁶ mol/L | Significantly Lower | |
| Phagocytosis | Human THP-1 Macrophage-like Cells | Not Specified | Inhibition | |
| Chemotaxis | Rat Peritoneal Macrophages | Not Specified | Inhibition | |
| Chemotaxis | Human THP-1 Macrophage-like Cells | Not Specified | Inhibition | |
| Superoxide Anion Production | Rat Peritoneal Macrophages | Not Specified | Inhibition | |
| Hydrogen Peroxide Production | Human THP-1 Macrophage-like Cells | Not Specified | Inhibition of PMA-stimulated production | |
| Adhesion to Fibronectin | Rat Peritoneal Macrophages | Not Specified | Potentiation | |
| Mac-1 Expression | Rat Peritoneal Macrophages | Not Specified | Potentiation | |
| Signaling | ||||
| NF-κB DNA Binding | Human THP-1 Macrophage-like Cells | Not Specified | Potentiation (also potentiated LPS-induced binding) |
Table 2: Effects of Endomorphin 2 on Lymphocyte and Spleen Cell Functions
| Immune Function | Cell Type | EM-2 Concentration | Observed Effect | Reference |
| Humoral Immunity | ||||
| Antibody Formation | Murine Spleen Cells | 10⁻¹³ to 10⁻¹⁵ M | Maximal Inhibition (Biphasic dose-response) | |
| Cytokine Production | ||||
| IL-17 | Murine Splenocytes | Not Specified | Naloxone-independent enhancement of induced production | |
| IL-2, IL-4, IFN-γ | Murine Splenocytes | Not Specified | No effect on production | |
| Apoptosis | ||||
| Late Apoptosis of CD8⁺ Lymphocytes | Murine Splenocytes (unstimulated) | Not Specified | Naloxone-dependent increase | |
| Apoptotic Activity of CD8⁺ Lymphocytes | Murine Splenocytes (stimulated) | Not Specified | Increased (naloxone-independent) |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the immunomodulatory properties of Endomorphin 2.
Macrophage Cytokine Production Assay
This protocol is designed to quantify the effect of Endomorphin 2 on the production of cytokines by macrophages.
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Alternatively, isolate primary peritoneal macrophages from rats or mice.
-
-
Cell Seeding:
-
Harvest and seed macrophages into 12-well plates at a density of 1 x 10⁵ cells per well.
-
Allow cells to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare various concentrations of Endomorphin 2 in culture medium.
-
Remove the seeding medium from the wells and replace it with the Endomorphin 2-containing medium.
-
Include a vehicle control group (medium without Endomorphin 2).
-
For studies involving stimulation, add a stimulating agent like Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
-
Incubation:
-
Incubate the plates for 16-18 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10, IL-12) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vitro Phagocytosis Assay
This protocol assesses the impact of Endomorphin 2 on the phagocytic capacity of macrophages.
-
Macrophage Preparation:
-
Culture and seed macrophages in a 6-well plate as described in the cytokine production assay protocol.
-
-
Target Particle Preparation:
-
Label target particles (e.g., opsonized E. coli or fluorescent beads) with a fluorescent dye such as FITC or pHrodo, following the manufacturer's protocol.
-
-
Treatment:
-
Treat the adherent macrophages with desired concentrations of Endomorphin 2 for a specified pre-incubation period (e.g., 1-2 hours).
-
-
Phagocytosis Induction:
-
Add the fluorescently labeled target particles to the macrophage cultures at a specific macrophage-to-particle ratio (e.g., 1:10).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Removal of Non-ingested Particles:
-
Wash the cells three times with cold PBS to remove any non-ingested particles.
-
For adherent cells, a quenching agent (e.g., trypan blue) can be added to quench the fluorescence of extracellular particles.
-
-
Analysis:
-
Analyze the phagocytic activity using either:
-
Flow Cytometry: Detach the macrophages and analyze the fluorescence intensity, which corresponds to the amount of ingested particles.
-
Fluorescence Microscopy: Visualize and quantify the number of ingested particles per cell.
-
-
Lymphocyte Proliferation Assay
This protocol measures the effect of Endomorphin 2 on the proliferative response of lymphocytes.
-
Cell Isolation:
-
Isolate splenocytes from mice and prepare a single-cell suspension.
-
Alternatively, isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Cell Seeding:
-
Seed the lymphocytes into a 96-well plate at a density of 1 x 10⁵ cells per well in complete RPMI-1640 medium.
-
-
Treatment and Stimulation:
-
Add various concentrations of Endomorphin 2 to the wells.
-
Add a mitogen such as Concanavalin A (Con A) or Phytohemagglutinin (PHA) to stimulate T-cell proliferation, or LPS to stimulate B-cell proliferation. Include unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Dye Dilution Assay (e.g., CFSE): Prior to seeding, label the lymphocytes with a fluorescent dye like CFSE. After incubation, analyze the dilution of the dye by flow cytometry, which is proportional to the number of cell divisions.
-
Signaling Pathways
The immunomodulatory effects of Endomorphin 2 are mediated through complex signaling pathways. While the μ-opioid receptor is a primary target, evidence also points towards non-classical, opioid receptor-independent mechanisms.
Mu-Opioid Receptor (MOR) Dependent Signaling
Endomorphin 2 is a high-affinity agonist for the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). In immune cells, activation of MOR by EM-2 can initiate a signaling cascade that modulates cellular functions. This can involve the coupling to different G-protein alpha subunits, such as Gαi1, Gαi2, and Gαi3.
Caption: Classical μ-opioid receptor signaling pathway initiated by Endomorphin 2.
NF-κB Signaling Pathway
Studies in the THP-1 human macrophage cell line have shown that Endomorphin 2 can potentiate NF-κB DNA binding. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The potentiation of NF-κB activity by EM-2, while seemingly contradictory to its often inhibitory effects on cytokine production, suggests a more complex regulatory role.
Caption: Postulated involvement of Endomorphin 2 in the NF-κB signaling pathway.
Non-Opioid Receptor Mediated Effects
Intriguingly, some of the immunomodulatory effects of Endomorphin 2, particularly the inhibition of antibody formation in murine spleen cells, are not blocked by the general opioid antagonist naloxone or the selective μ-opioid antagonist CTAP. This strongly suggests the existence of a non-classical, non-opioid receptor pathway through which EM-2 can exert its effects. The exact nature of this receptor and the downstream signaling cascade remain to be fully elucidated.
Caption: Workflow demonstrating the naloxone-insensitivity of EM-2's effect.
Conclusion
The in vitro evidence strongly supports a significant and complex immunomodulatory role for Endomorphin 2. Its effects are cell-type specific and concentration-dependent, ranging from the inhibition of pro-inflammatory cytokine production and phagocytosis in macrophages to the suppression of antibody formation by spleen cells. The involvement of both classical μ-opioid receptor signaling and non-opioid receptor pathways highlights the multifaceted nature of EM-2's interaction with the immune system. Further research is warranted to fully delineate these signaling pathways and to explore the therapeutic potential of targeting the Endomorphin 2 system for the treatment of immune-related disorders.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Endomorphin 2 TFA in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Endomorphin 2 Trifluoroacetate (TFA) in rodent models. Endomorphin 2 is a potent and highly selective endogenous agonist for the μ-opioid receptor, playing a crucial role in nociceptive information transmission.[1][2][3] This document outlines its mechanism of action, administration protocols, and expected physiological responses, serving as a guide for researchers in pain, pharmacology, and neuroscience.
Overview of Endomorphin 2
Endomorphin 2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous tetrapeptide that exhibits high affinity and selectivity for the μ-opioid receptor.[2][3] It is predominantly found in the spinal cord and is involved in modulating pain perception. In vivo administration of Endomorphin 2 has been shown to produce significant analgesic effects in various rodent models of pain. The trifluoroacetate salt is a common formulation for research use.
Mechanism of Action and Signaling Pathway
Endomorphin 2 primarily exerts its effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors. Its activation of these receptors leads to a cascade of intracellular events that ultimately result in analgesia.
Key Signaling Events:
-
G-Protein Activation: Upon binding, Endomorphin 2 modulates the activity of specific G-proteins, including Gαi1, Gαi2, Gαi3, and Gαz subunits, in a manner distinct from other opioids like morphine.
-
Inhibition of Neurotransmitter Release: Activation of presynaptic μ-opioid receptors by Endomorphin 2 inhibits the release of excitatory neurotransmitters such as glutamate and substance P from primary afferent terminals in the spinal dorsal horn.
-
Nitric Oxide Release: Endomorphin 2 can induce vasodilation through the release of nitric oxide from the endothelium, a process mediated by naloxone-sensitive opioid receptors.
-
Biased Agonism: Endomorphin 2 has been identified as an arrestin-biased agonist at the μ-opioid receptor. This means it more efficiently recruits β-arrestin to the receptor compared to its efficacy in activating G-proteins, which can lead to faster receptor desensitization and internalization.
Signaling Pathway Diagram
Caption: Endomorphin 2 signaling pathway.
Quantitative Data Summary
The following tables summarize reported dosages for Endomorphin 2 TFA administration in rodent models for various experimental paradigms.
Table 1: Intracerebroventricular (i.c.v.) Administration
| Rodent Model | Dosage Range (µg) | Application/Effect Studied | Reference |
| Mice | 1, 3, 10 | Analgesia (Formalin test) | |
| Mice | 10, 17.5 | Impairment of passive avoidance learning | |
| Mice | Varies | Antinociception (Tail-flick test) |
Table 2: Intrathecal (i.t.) Administration
| Rodent Model | Dosage (µg) | Application/Effect Studied | Reference |
| Rat | 5 | Suppression of formalin-induced nociception and c-Fos expression |
Table 3: Intravenous (i.v.) Administration
| Rodent Model | Dosage (mg/kg) | Application/Effect Studied | Reference |
| Rat | 1.2, 12 | Cardiovascular effects (hypotension) | |
| Rat | Dose-dependent | Decrease in systemic arterial pressure and heart rate | |
| Rat | Varies | Vasodilator activity |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% sodium chloride)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 µm sterile syringe filter
Solubilization Protocols:
-
For Saline/PBS: Dissolve this compound directly in sterile saline or PBS to the desired concentration. Sonication may be required for complete dissolution. For in vivo use, it is recommended to prepare fresh solutions and filter sterilize using a 0.22 µm filter before administration.
-
For DMSO/Saline with SBE-β-CD:
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
First, dissolve the this compound in DMSO to create a stock solution.
-
For the working solution, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution and mix thoroughly.
-
-
For DMSO/Corn Oil:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add 10% of the DMSO stock to 90% corn oil and mix thoroughly. This preparation is suitable for longer dosing periods.
-
Storage:
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.
In Vivo Administration Protocols
General Considerations:
-
All animal procedures should be performed in accordance with institutional guidelines and regulations for the care and use of laboratory animals.
-
The choice of administration route depends on the experimental objective. Central administration (i.c.v., i.t.) targets the central nervous system, while systemic administration (i.v.) allows for the study of both central and peripheral effects.
Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice
Objective: To assess the central analgesic effects of Endomorphin 2.
Procedure:
-
Anesthetize male Swiss Webster mice according to a protocol approved by the Institutional Animal Care and Use Committee.
-
Surgically implant a guide cannula into the lateral ventricle. Allow for a recovery period of at least 4-5 days.
-
On the day of the experiment, gently restrain the mouse and inject the desired dose of this compound solution (e.g., 1, 3, or 10 µg in a volume of 1-5 µL) through the guide cannula using a microsyringe.
-
Administer the injection 5 minutes prior to the induction of the nociceptive stimulus (e.g., formalin injection).
-
Observe and score the analgesic response over a period of 60 minutes.
Protocol 2: Intrathecal (i.t.) Injection in Rats
Objective: To evaluate the spinal antinociceptive effects of Endomorphin 2.
Procedure:
-
Anesthetize male rats with an appropriate anesthetic (e.g., 2% sodium pentobarbital, 100 mg/kg, i.p.).
-
Perform a lumbar puncture to deliver the this compound solution directly into the intrathecal space.
-
Inject the desired dose (e.g., 5 µg) in a small volume (e.g., 10-20 µL).
-
Following administration, induce the pain model (e.g., intraplantar formalin injection) and assess the behavioral response.
-
At the end of the experiment, animals can be perfused for immunohistochemical analysis (e.g., c-Fos expression in the spinal cord).
Protocol 3: Intravenous (i.v.) Injection in Rats
Objective: To investigate the cardiovascular effects of Endomorphin 2.
Procedure:
-
Anesthetize male Sprague-Dawley rats.
-
Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.
-
Administer this compound as a short intravenous infusion at the desired dose (e.g., 1.2 or 12 mg/kg).
-
Continuously measure mean arterial blood pressure (MABP), heart rate (HR), and other hemodynamic parameters for a period of up to 2 hours.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound in vivo studies.
References
Application Note: Protocol for Dissolving Endomorphin-2 TFA for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization and use of Endomorphin-2 trifluoroacetate (TFA) salt in various cell culture-based assays. It includes information on the mechanism of action, quantitative data, experimental procedures, and visual diagrams of the signaling pathway and experimental workflow.
Introduction to Endomorphin-2
Endomorphin-2 (EM-2) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2[1]. It is a potent and highly selective agonist for the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[1][2][3]. Found predominantly in the spinal cord, EM-2 plays a significant role in analgesia[1]. Its high affinity and selectivity for the MOR make it a valuable tool for studying opioid signaling, pain pathways, and developing novel analgesics. In cell-based assays, Endomorphin-2 is used to characterize MOR function, screen for MOR modulators, and investigate downstream signaling events like adenylyl cyclase inhibition and ion channel modulation.
The trifluoroacetate (TFA) salt form is common for synthetic peptides as TFA is used during HPLC purification. While generally not problematic at low working concentrations, residual TFA can potentially affect cellular assays at higher concentrations.
Quantitative Data Summary
The following table summarizes the key pharmacological and physical properties of Endomorphin-2 TFA.
| Parameter | Value | Cell Lines / Conditions | Reference |
| Molecular Formula | C₃₂H₃₇N₅O₅ • XCF₃COOH | N/A | |
| Molecular Weight | 571.7 g/mol (free base) | N/A | |
| Purity | ≥95% (typical) | N/A | |
| Solubility | 1 mg/mL | Water | |
| ≥2.25 mg/mL | 10% DMSO + 90% Saline | ||
| Storage (Lyophilized) | -20°C | Protect from light | |
| Storage (Stock Solution) | -80°C (≤6 months), -20°C (≤1 month) | Aliquot to avoid freeze-thaw | |
| μ-Opioid Receptor (MOR) Ki | 0.69 nM | Rat Brain Membranes | |
| 0.58 nM | Recombinant rat MOR in CHO cells | ||
| δ-Opioid Receptor (DOR) Ki | 9,233 nM | Rat Brain Membranes | |
| κ-Opioid Receptor (KOR) Ki | 5,240 nM | Rat Brain Membranes | |
| IC₅₀ (cAMP Inhibition) | 7.08 nM | CHO cells (recombinant rat MOR) | |
| 7.76 nM | SH-SY5Y cells (endogenous human MOR) | ||
| EC₅₀ (cAMP Inhibition) | 11.8 nM | HEK293 cells (recombinant MOR) | |
| EC₅₀ (Ca²⁺ Mobilization) | 0.04 nM | CHO cells (recombinant MOR) |
Endomorphin-2 Signaling Pathway
Endomorphin-2 binding to the μ-opioid receptor, a Gi/o-coupled GPCR, initiates a signaling cascade. The activated G-protein dissociates into Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC). This combination hyperpolarizes the neuron and reduces neurotransmitter release. Endomorphin-2 has also been identified as a biased agonist, promoting β-arrestin recruitment which leads to receptor phosphorylation, desensitization, and internalization.
Protocols for Dissolving and Use
Materials
-
Endomorphin-2 TFA salt (lyophilized powder)
-
Sterile, endotoxin-free deionized water or sterile Phosphate-Buffered Saline (PBS)
-
Anhydrous Dimethyl sulfoxide (DMSO) (optional, for higher concentrations)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Protocol 1: Reconstitution in Aqueous Buffer (Recommended)
This is the preferred method for most cell culture applications to avoid solvent-induced artifacts.
-
Preparation: Before opening, bring the vial of lyophilized Endomorphin-2 TFA to room temperature for at least 15-20 minutes to prevent condensation.
-
Calculation: Determine the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM).
-
Example for 1 mg/mL: If the vial contains 1 mg of peptide, add 1 mL of sterile water or PBS.
-
Example for 1 mM: For a peptide with MW 571.7, a 1 mM solution requires 0.5717 mg per mL. If the vial contains 1 mg, add 1.75 mL of solvent (1 mg / 0.5717 mg/mL). Note: Account for the weight of the TFA counter-ion if precise molarity is critical, as this can add 10-30% to the total weight. Consult the manufacturer's certificate of analysis for net peptide content.
-
-
Reconstitution: Carefully add the calculated volume of sterile water or PBS to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation. If needed, brief sonication in a water bath can aid dissolution.
-
Sterilization (Optional): If the reconstituted stock solution will be added to a sterile culture for an extended period, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is low-protein-binding.
-
Aliquoting and Storage: Dispense the stock solution into sterile, low-protein-binding polypropylene tubes in volumes suitable for single experiments. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Reconstitution in DMSO (for higher concentrations)
Use this method only if a concentration higher than 1 mg/mL is required or if the peptide shows poor solubility in aqueous buffers.
-
Reconstitution: Follow steps 1-2 from Protocol 1, but use anhydrous DMSO as the solvent.
-
Dissolution: Gently vortex to dissolve the peptide.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C. DMSO remains liquid at -20°C.
-
Important Consideration for Cell Culture: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% and ideally below 0.1%. Prepare intermediate dilutions in aqueous buffer or cell culture medium before adding to the final cell suspension or plate.
Experimental Protocol: Forskolin-Induced cAMP Accumulation Assay
This protocol describes a common functional assay to measure the inhibitory effect of Endomorphin-2 on cAMP production in cells expressing the μ-opioid receptor (e.g., CHO-MOR or SH-SY5Y cells).
Experimental Workflow Diagram
Step-by-Step Methodology
-
Cell Seeding: Seed CHO-MOR or SH-SY5Y cells into a 96-well cell culture plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Preparation of Working Solutions: On the day of the assay, prepare serial dilutions of the Endomorphin-2 stock solution in an appropriate assay buffer (e.g., HBSS or serum-free medium). Include a "vehicle only" control.
-
Pre-treatment: Wash the cells once with warm assay buffer. Add the Endomorphin-2 dilutions to the respective wells and incubate for 15-30 minutes at 37°C. This allows the ligand to bind to the receptors.
-
Stimulation: Prepare a solution of a known adenylyl cyclase activator, such as Forskolin (e.g., 10 µM final concentration), in the assay buffer. Add this solution to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium from the wells. Add the lysis buffer provided with your chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE kits) and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature with gentle shaking).
-
Detection: Following the kit's protocol, transfer the cell lysate to the detection plate. Add the detection reagents (e.g., antibody-conjugates).
-
Data Acquisition: Read the plate using a plate reader compatible with the detection method.
-
Data Analysis: Convert the raw data to cAMP concentrations or percentage of inhibition relative to the Forskolin-only control. Plot the percent inhibition against the logarithm of the Endomorphin-2 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
HPLC purification method for synthetic Endomorphin 2 TFA
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Endomorphin-2 TFA.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endomorphin-2 (EM-2) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1] It is a highly potent and selective agonist for the μ-opioid receptor (MOR), playing a significant role in pain modulation (analgesia), primarily within the spinal cord.[1][2][3] Synthetic Endomorphin-2, typically produced by solid-phase peptide synthesis (SPPS), is a critical tool for research in neuroscience and pharmacology.[4] The final step in SPPS involves cleaving the peptide from the solid support resin, a process that commonly uses a high concentration of trifluoroacetic acid (TFA). This results in a crude product mixture containing the desired peptide as its TFA salt, alongside various impurities such as deletion sequences, incompletely deprotected peptides, and other by-products.
To ensure the accuracy and reproducibility of experimental results, this crude product must be purified to a high degree. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose. This application note provides a detailed protocol for the purification and analysis of synthetic Endomorphin-2 TFA using RP-HPLC.
Principle of Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18 silica) is nonpolar, while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile). Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.
Trifluoroacetic acid (TFA) is a crucial mobile phase additive for peptide purification for two main reasons:
-
Ion Pairing: TFA forms an ion pair with the positively charged amine groups on the peptide, increasing its overall hydrophobicity and enhancing its retention and interaction with the stationary phase.
-
pH Control: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to around 2. This suppresses the ionization of residual silanol groups on the silica-based stationary phase and protonates peptide carboxyl groups, which minimizes undesirable secondary ionic interactions, leading to sharper peaks and improved resolution.
Materials and Equipment
-
Preparative and Analytical HPLC systems with UV detectors
-
Reversed-phase C18 columns (preparative and analytical)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Crude synthetic Endomorphin-2 TFA
-
0.22 µm filters for solvent and sample filtration
-
Lyophilizer (Freeze-dryer)
-
Mass spectrometer (optional, for fraction characterization)
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Filter through a 0.22 µm membrane.
Sample Preparation
-
Dissolve the crude Endomorphin-2 TFA powder in a suitable solvent. A mixture of Mobile Phase A and B (e.g., 70:30 A:B) is a good starting point.
-
To ensure complete dissolution, a few extra drops of TFA can be added.
-
Vortex or sonicate briefly if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
Preparative HPLC Purification
This protocol is designed to isolate the target peptide from the bulk of impurities. The parameters may need optimization based on the specific crude sample and HPLC system.
| Parameter | Recommended Setting |
| Column | C18, 10 µm particle size, 100-300 Å pore size, ≥20 mm ID |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column ID (e.g., 15-25 mL/min for a 21.2 mm ID) |
| Gradient | 10% to 40% B over 60-70 minutes |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
Procedure:
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 10% B) until a stable baseline is achieved.
-
Inject the prepared crude sample.
-
Run the linear gradient from 10% to 40% B over 60-70 minutes.
-
Monitor the chromatogram and collect fractions corresponding to the major peak, which is likely the target Endomorphin-2 peptide. Collect fractions in cleanly labeled tubes.
Purity Analysis of Collected Fractions
Each collected fraction should be analyzed for purity using a rapid analytical HPLC method.
| Parameter | Recommended Setting |
| Column | C18, 3.5-5 µm particle size, 100-300 Å pore size, 4.6 mm ID |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 30 minutes |
| Detection | UV at 214 nm |
| Injection Volume | 5-20 µL |
Procedure:
-
Equilibrate the analytical column.
-
Inject a small aliquot from each collected preparative fraction.
-
Run the analytical gradient.
-
Analyze the resulting chromatograms. Fractions showing a single, sharp peak with >95% purity are pooled together. The identity of the peak can be confirmed by mass spectrometry.
Final Product Isolation
-
Combine the pure fractions identified in the previous step.
-
Freeze the pooled solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution until all solvent is removed and a fluffy white powder remains.
-
Store the purified Endomorphin-2 TFA at -20°C or -80°C.
Workflow and Signaling Pathway Visualizations
HPLC Purification Workflow
The overall process from crude synthetic product to purified peptide is outlined below.
Caption: Experimental workflow for the purification of synthetic Endomorphin-2 TFA.
Endomorphin-2 Signaling Pathway
Endomorphin-2 exerts its analgesic effects by activating the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades that inhibit nociceptive (pain) signal transmission.
Caption: Simplified signaling pathway of Endomorphin-2 leading to analgesia.
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 3. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering endomorphin drugs: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Endomorphin-2 TFA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-2 (EM-2), with the amino acid sequence Tyr-Pro-Phe-Phe-NH₂, is an endogenous opioid peptide that exhibits high affinity and selectivity for the μ-opioid receptor.[1] It plays a significant role in analgesia, particularly at the spinal cord level.[1] As a potential therapeutic agent, understanding its metabolic fate is crucial for drug development. This application note provides a detailed protocol for the analysis of Endomorphin-2 and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are essential for pharmacokinetic studies and for elucidating the biotransformation of this potent analgesic peptide.
Endomorphin-2 is subject to enzymatic degradation in vivo, primarily through the action of peptidases.[2] Key metabolic pathways include the hydrolysis of the C-terminal amide to a carboxylic acid and the cleavage of peptide bonds.[2] This results in a variety of metabolites that may have altered biological activity. The use of a sensitive and specific LC-MS/MS method allows for the simultaneous quantification of the parent peptide and its metabolites in complex biological matrices.
The trifluoroacetic acid (TFA) salt of Endomorphin-2 is often used in research. While TFA is a useful ion-pairing agent for improving chromatographic peak shape in reversed-phase HPLC, it is known to cause ion suppression in electrospray ionization (ESI) mass spectrometry. Therefore, the mobile phase composition must be carefully optimized to balance chromatographic performance with MS sensitivity. Formic acid is a common alternative that provides good ionization efficiency for peptides.
Signaling Pathway of Endomorphin-2
Endomorphin-2 exerts its effects by binding to and activating the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon binding, EM-2 induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. Interestingly, Endomorphin-2 has been identified as a biased agonist, showing a preference for the β-arrestin pathway over the G-protein signaling pathway.[3] This biased agonism may contribute to its specific pharmacological profile, including the potential for reduced side effects compared to other opioids. The signaling pathway involves the activation of inwardly rectifying potassium (K+) channels and the inhibition of N-type calcium (Ca2+) channels, which leads to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately resulting in analgesia.
Endomorphin-2 Signaling Pathway.
Experimental Workflow
The analysis of Endomorphin-2 and its metabolites from biological samples involves several key steps, beginning with sample collection and extraction, followed by LC-MS/MS analysis and data processing. A generalized workflow is presented below.
LC-MS/MS Workflow for Endomorphin-2.
Quantitative Data
The following table summarizes the theoretical mass-to-charge ratios (m/z) for Endomorphin-2 and its predicted metabolites, along with potential multiple reaction monitoring (MRM) transitions. Note: These MRM transitions are predicted based on common peptide fragmentation patterns (b- and y-ions) and require empirical optimization of collision energies for specific instrumentation.
| Compound | Amino Acid Sequence | Formula | [M+H]⁺ (m/z) | Precursor Ion (Q1) | Product Ion (Q3) |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | C₃₂H₃₇N₅O₅ | 584.29 | 584.3 | 437.2 (y₃) |
| 584.3 | 136.1 (immonium Tyr) | ||||
| Metabolite 1 (Deamidated) | Tyr-Pro-Phe-Phe-OH | C₃₂H₃₆N₄O₆ | 585.27 | 585.3 | 438.2 (y₃) |
| 585.3 | 120.1 (immonium Phe) | ||||
| Metabolite 2 (Tyr-Pro-Phe) | Tyr-Pro-Phe | C₂₃H₂₇N₃O₄ | 422.20 | 422.2 | 275.1 (y₂) |
| 422.2 | 136.1 (immonium Tyr) | ||||
| Metabolite 3 (Pro-Phe-Phe-NH₂) | Pro-Phe-Phe-NH₂ | C₂₃H₂₈N₄O₃ | 421.22 | 421.2 | 274.1 (y₂) |
| 421.2 | 120.1 (immonium Phe) |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and reagents.
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation: Thaw plasma samples on ice. To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Endomorphin-2). Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute Endomorphin-2 and its metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-9 min: 50% to 95% B
-
9-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: See the "Quantitative Data" table. Collision energies and other compound-dependent parameters must be optimized for each analyte.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of Endomorphin-2 TFA and its metabolites. The detailed protocols for sample preparation and LC-MS/MS, along with the predicted quantitative data and pathway visualizations, offer a solid foundation for researchers in pharmacology and drug development. The successful implementation of this method will enable accurate quantification of Endomorphin-2 and its metabolites, providing valuable insights into its pharmacokinetic and metabolic profile. It is important to emphasize that the provided LC-MS/MS parameters, particularly the MRM transitions, are illustrative and require empirical optimization to achieve the desired sensitivity and specificity for a given instrument and application.
References
- 1. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 2. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dose-Response Studies of Endomorphin-2 TFA in Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor (MOR).[1][2] Its amino acid sequence is Tyr-Pro-Phe-Phe-NH2.[1] Predominantly found in the spinal cord and lower brainstem, EM-2 plays a significant role in pain modulation.[1][2] The trifluoroacetate (TFA) salt of Endomorphin-2 is a common formulation for research due to its stability and solubility. These application notes provide a comprehensive guide to designing and conducting in vivo dose-response studies to evaluate the analgesic potential of Endomorphin-2 TFA in various rodent pain models.
The primary mechanism of action for Endomorphin-2 involves binding to and activating MORs, which are G protein-coupled receptors (GPCRs). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
Mechanism of Action and Signaling Pathway
Upon binding to the μ-opioid receptor, Endomorphin-2 initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This process involves the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit modulates ion channel activity, primarily by inhibiting presynaptic voltage-gated calcium channels (VGCCs) and activating G protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane. The inhibition of VGCCs reduces the influx of calcium, which is crucial for neurotransmitter release, while the activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron. Together, these actions decrease the likelihood of action potential propagation and reduce the release of excitatory neurotransmitters, such as substance P and glutamate, resulting in an analgesic effect.
Experimental Design for In Vivo Dose-Response Studies
A well-structured dose-response study is critical for determining the efficacy and potency of Endomorphin-2 TFA. The following logical workflow outlines the key stages of such a study.
Quantitative Data Summary
The following tables summarize representative dose-response data for Endomorphin-2 in common rodent pain models.
Table 1: Antinociceptive Effect of Intrathecal Endomorphin-2 in the Rat Tail-Flick Test
| Dose (µg, i.t.) | Time Post-Injection (min) | Tail-Withdrawal Latency (% MPE ± SEM) |
| Vehicle | 10 | 5.2 ± 2.1 |
| 3 | 10 | 25.6 ± 8.3 |
| 10 | 10 | 58.4 ± 10.1 |
| 30 | 10 | 85.7 ± 9.5 |
% MPE = Percent Maximum Possible Effect. Data are representative and compiled from published literature. The peak antinociceptive effect for intrathecally administered endomorphins typically occurs around 10 minutes post-injection.
Table 2: Antinociceptive Effect of Intrathecal Endomorphin-2 in the Mouse Hot Plate Test
| Dose (nmol, i.t.) | Time Post-Injection (min) | Paw Lick Latency (s ± SEM) |
| Vehicle | 15 | 12.5 ± 1.8 |
| 1 | 15 | 18.2 ± 2.5 |
| 3 | 15 | 25.6 ± 3.1 |
| 10 | 15 | 38.4 ± 4.2 |
Table 3: Antiallodynic Effect of Preemptive Intrathecal Endomorphin-2 in the Mouse von Frey Test (CFA-induced Inflammatory Pain)
| Dose (nmol, i.t.) | Time Post-CFA Injection | Paw Withdrawal Threshold (g ± SEM) |
| Saline + CFA | 24 hours | 0.45 ± 0.08 |
| 7.5 + CFA | 24 hours | 1.25 ± 0.21 |
| 15 + CFA | 24 hours | 2.85 ± 0.35 |
| 30 + CFA | 24 hours | 4.10 ± 0.42 |
Data are representative of preemptive administration of Endomorphin-2 ten minutes prior to Complete Freund's Adjuvant (CFA) injection. Paw withdrawal thresholds were measured 24 hours after CFA administration.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of Endomorphin-2 TFA and for conducting the tail-flick, hot plate, and von Frey tests.
Preparation and Administration of Endomorphin-2 TFA
Vehicle Preparation: Endomorphin-2 TFA is typically dissolved in sterile, pyrogen-free saline (0.9% NaCl). For peptides that may be difficult to dissolve, a small amount of a solubilizing agent such as DMSO (e.g., 10%) followed by dilution with saline can be used. It is crucial to ensure the final concentration of any organic solvent is minimal and does not produce behavioral effects on its own.
Intrathecal (i.t.) Injection Protocol (Rats and Mice):
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Positioning: Place the animal in a stereotaxic frame or hold it firmly to flex the lumbar region of the spine.
-
Injection Site: Identify the intervertebral space between L5 and L6 vertebrae by palpating the iliac crests.
-
Injection: Using a microsyringe with a 30-gauge needle for mice or a 25-gauge needle for rats, perform a lumbar puncture. A characteristic tail-flick or leg twitch often indicates successful entry into the intrathecal space.
-
Administration: Inject the desired volume of Endomorphin-2 TFA solution slowly over a period of 10-20 seconds. Typical injection volumes are 5-10 µL for mice and 10-50 µL for rats.
-
Recovery: Allow the animal to recover from anesthesia on a warming pad.
Nociceptive Testing Protocols
The following diagram illustrates the general workflow for conducting nociceptive tests.
5.2.1. Tail-Flick Test Protocol (Thermal Nociception - Spinal Reflex)
-
Apparatus: Use a tail-flick analgesia meter equipped with a radiant heat source.
-
Habituation: Gently restrain the animal in a suitable holder, allowing the tail to be exposed. Allow the animal to acclimate for a few minutes.
-
Procedure: Focus the radiant heat source on the ventral surface of the distal portion of the tail. The apparatus will automatically detect the tail flick response and record the latency.
-
Cut-off Time: A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage. If the animal does not respond within this time, the heat source should be turned off, and the maximum cut-off time recorded.
-
Measurements: Take a baseline latency measurement before drug administration. After administration of Endomorphin-2 TFA, measure the tail-flick latency at predetermined time points (e.g., 10, 20, 30, 45, 60, and 90 minutes).
5.2.2. Hot Plate Test Protocol (Thermal Nociception - Supraspinal Response)
-
Apparatus: Use a hot plate analgesia meter set to a constant temperature (e.g., 52-55°C). The apparatus should have a clear enclosure to keep the animal on the heated surface.
-
Habituation: Place the animal in the testing room for at least 30 minutes before the experiment to acclimate.
-
Procedure: Gently place the animal on the heated surface and start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Endpoint: The latency to the first clear nocifensive response is recorded.
-
Cut-off Time: A cut-off time (typically 30-60 seconds) is essential to prevent tissue injury. If no response is observed within this period, the animal should be removed, and the cut-off time recorded.
-
Measurements: Obtain a baseline latency before drug administration. Following the administration of Endomorphin-2 TFA, measure the hot plate latency at specified intervals.
5.2.3. Von Frey Test Protocol (Mechanical Allodynia)
-
Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus. The testing area should have a wire mesh floor to allow access to the plantar surface of the hind paws.
-
Habituation: Place the animals in individual compartments on the mesh floor and allow them to acclimate for at least 20-30 minutes before testing.
-
Procedure (Manual Filaments - Up-Down Method):
-
Start with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it bends.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% paw withdrawal threshold is calculated using the up-down method as described by Chaplan et al. (1994).
-
-
Procedure (Electronic Apparatus):
-
Apply the filament tip to the plantar surface of the hind paw.
-
The apparatus applies a gradually increasing force until the animal withdraws its paw.
-
The force at which the paw is withdrawn is automatically recorded.
-
-
Measurements: Determine the baseline paw withdrawal threshold before inducing a pain state (if applicable) and before drug administration. After administering Endomorphin-2 TFA, measure the withdrawal threshold at designated time points.
Conclusion
These application notes and protocols provide a framework for conducting robust in vivo dose-response studies of Endomorphin-2 TFA in various pain models. Careful adherence to these methodologies will enable researchers to accurately assess the analgesic properties of this promising endogenous opioid peptide and contribute to the development of novel pain therapeutics. It is essential to follow all institutional and national guidelines for the ethical treatment of laboratory animals throughout these experiments.
References
Application Notes and Protocols for Endomorphin 2 TFA in Murine Behavioral Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Endomorphin 2 trifluoroacetate (TFA) salt in common behavioral pain models in mice. This document includes detailed experimental protocols, a summary of quantitative data from peer-reviewed studies, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Endomorphin 2 is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor (MOR).[1][2] It plays a significant role in modulating nociceptive information, primarily at the spinal cord level.[1] Spinal administration of Endomorphin 2 has been shown to produce potent dose-dependent analgesia in various pain models, including those for inflammatory and neuropathic pain.[3][4] These characteristics make Endomorphin 2 TFA a valuable tool for investigating the mechanisms of opioid analgesia and for the development of novel pain therapeutics.
Signaling Pathway of Endomorphin 2
Endomorphin 2 exerts its analgesic effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of pain signals.
The binding of Endomorphin 2 to the μ-opioid receptor promotes the coupling of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This G-protein activation also leads to the opening of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and the reduced calcium influx decrease the release of excitatory neurotransmitters, such as substance P and glutamate, from presynaptic terminals in the spinal dorsal horn.
Endomorphin 2 signaling pathway leading to analgesia.
Experimental Workflow for Behavioral Pain Assays
A typical workflow for assessing the analgesic effects of this compound in mice involves several key steps, from animal acclimatization to data analysis. This standardized process ensures the reliability and reproducibility of the experimental results.
General experimental workflow for behavioral pain studies.
Quantitative Data Summary
The analgesic efficacy of this compound has been quantified in several studies. The following tables summarize the dose-dependent effects observed in common behavioral pain models in mice.
Table 1: Antinociceptive Effects of Endomorphin 2 in the Tail-Flick Test
| Administration Route | Dose (µg) | Peak Effect Time (min) | Observation | Reference |
| Intracerebroventricular (i.c.v.) | 0.05 | - | ED50 for increasing tail-flick latencies | |
| Intrathecal (i.t.) | Dose-dependent | - | Inhibition of the tail-flick response |
Table 2: Antiallodynic Effects of Endomorphin 2 in the Spared Nerve Injury (SNI) Model (von Frey Test)
| Administration Route | Dose (nmol) | Peak Withdrawal Threshold (g) (at 5 min) | Comparison to Morphine | Reference |
| Intracerebroventricular (i.c.v.) | 10 | 0.87 ± 0.33 | More effective than equimolar morphine (0.46 ± 0.20 g) |
Table 3: Analgesic Effects of Endomorphin 2 in the Formalin Test
| Administration Route | Doses (µg) | Observation | Duration | Reference |
| Intracerebroventricular (i.c.v.) | 1, 3, 10 | Dose-dependent analgesia in both phases | Shorter than morphine |
Detailed Experimental Protocols
The following are detailed protocols for commonly used behavioral pain models to assess the analgesic effects of this compound in mice.
Tail-Flick Test
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus and is indicative of a spinal reflex.
-
Apparatus: A tail-flick analgesiometer with a radiant heat source.
-
Procedure:
-
Acclimatization: Gently restrain the mouse in a suitable holder, allowing the tail to be exposed. Allow the mouse to acclimate for 15-20 minutes before testing.
-
Baseline Latency: Position the mouse's tail over the radiant heat source. Start the timer and the heat stimulus simultaneously. The apparatus will automatically detect the tail flick and record the latency. A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebroventricular or intrathecal).
-
Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after drug administration.
-
Data Analysis: An increase in the latency to flick the tail compared to baseline and the vehicle-treated group indicates an analgesic effect.
-
Hot Plate Test
This test assesses the response to a constant thermal stimulus and is considered to involve supraspinal pathways.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 52-55°C).
-
Procedure:
-
Acclimatization: Place the mice in the testing room for at least 30-60 minutes to acclimate.
-
Baseline Latency: Gently place the mouse on the hot plate and start a timer. Observe for nocifensive behaviors such as paw licking, shaking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency: At specified time points after administration, place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: A significant increase in the post-treatment latency compared to the baseline or vehicle-treated group indicates analgesia.
-
Von Frey Test
This test is used to measure mechanical allodynia (a painful response to a normally non-painful stimulus) and is particularly relevant for models of neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The test is typically conducted on an elevated mesh platform that allows access to the plantar surface of the paws.
-
Procedure:
-
Acclimatization: Place the mice in individual compartments on the mesh platform and allow them to acclimate for at least one hour.
-
Baseline Threshold: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend. Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold. A positive response is a sharp withdrawal, licking, or shaking of the paw.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Threshold: Repeat the threshold determination at set time points after drug administration.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an antiallodynic effect.
-
Formalin Test
This model assesses the response to a persistent chemical stimulus and has two distinct phases of nociceptive behavior, reflecting both acute and inflammatory pain.
-
Apparatus: An observation chamber.
-
Procedure:
-
Acclimatization: Place the mice in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle prior to formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the mouse to the chamber and record the amount of time spent licking or biting the injected paw for up to 60 minutes. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: A reduction in the time spent licking or biting the paw in either phase, compared to the vehicle-treated group, indicates an analgesic effect.
-
References
- 1. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
- 4. Analgesic effects of endomorphin-1 and endomorphin-2 in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Endomorphin-2 Analogs with Improved Metabolic Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Endomorphin-2 (EM-2) analogs with enhanced metabolic stability. EM-2, an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH₂), is a potent and highly selective agonist for the µ-opioid receptor, making it a promising candidate for analgesic drug development. However, its therapeutic potential is limited by its rapid degradation in vivo. These protocols outline strategies to overcome this limitation through chemical modifications and provide the methodologies to assess their efficacy.
Strategies for Enhancing Metabolic Stability
The primary route of EM-2 degradation is enzymatic cleavage by peptidases, such as dipeptidyl peptidase IV (DPP-IV) and various aminopeptidases.[1][2] To improve metabolic stability, several structural modifications can be introduced into the peptide sequence. These strategies aim to protect the peptide backbone from enzymatic recognition and cleavage.[3][4]
Common Modification Strategies:
-
N-terminal Modification: Acetylation or the addition of a pyroglutamic acid residue can protect the N-terminus from aminopeptidases.
-
C-terminal Modification: Amidation of the C-terminal carboxyl group is a common strategy to prevent degradation by carboxypeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at specific positions can hinder recognition by proteases.
-
Unnatural Amino Acid Incorporation: Introducing non-proteinogenic amino acids can create novel structures that are resistant to enzymatic degradation.
-
Backbone Modification: Replacing peptide bonds with non-cleavable isosteres (e.g., thioamides, reduced amides) can significantly increase stability.
-
Cyclization: Introducing cyclic constraints through side-chain to side-chain or head-to-tail cyclization can lock the peptide into a bioactive conformation that is less susceptible to proteolysis.
-
N-methylation: Methylation of the peptide bond nitrogen can protect against enzymatic cleavage.
Data Presentation: Properties of Endomorphin-2 Analogs
The following tables summarize quantitative data for various EM-2 analogs from published literature, focusing on their binding affinity for the µ-opioid receptor and their metabolic stability.
Table 1: µ-Opioid Receptor Binding Affinity of Endomorphin-2 Analogs
| Analog | Modification | µ-Opioid Receptor Affinity (Ki, nM) | Reference |
| Endomorphin-2 | None | 0.69 | |
| [D-Ala²]-EM-2 | D-amino acid substitution | 1.9 | |
| Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | Cyclization and D-amino acid substitution | High Affinity | |
| [D-1-Nal⁴]-EM-2 | Unnatural amino acid substitution | 14 ± 1.25 (IC₅₀) | |
| [D-2-Nal⁴]-EM-2 | Unnatural amino acid substitution | 19 ± 2.1 (IC₅₀) | |
| [(S)βPrs²]EM-2 | Proline surrogate | High Affinity | |
| [Sar²]endomorphin-2 | N-methylation | Equipotent to EM-2 |
Table 2: Metabolic Stability of Endomorphin-2 Analogs
| Analog | Assay Condition | Half-life (t½) | Reference |
| Endomorphin-2 | Rat brain homogenate | < 5 min | |
| Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | Rat brain homogenate | Significantly more stable than EM-2 | |
| [Sar²]endomorphin-2 | Rat brain homogenate | Highly resistant to degradation | |
| Peptide 1 (Tam-labeled) | Human blood plasma | 43.5 h | |
| Peptide 2 (Tam-labeled) | Human blood plasma | 3.2 h | |
| Peptide 3 (Tam-labeled) | Human blood plasma | 50.5 h |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Endomorphin-2 Analog
This protocol describes the manual synthesis of a generic Endomorphin-2 analog using Fmoc/tBu strategy on a Rink Amide resin to obtain a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including any modified amino acids)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
References
Application Notes and Protocols for Detecting Endomorphin 2 in Biological Samples using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endomorphin 2 is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor (MOR).[1][2] It plays a crucial role in pain modulation, primarily within the spinal cord.[1][2] Accurate quantification of Endomorphin 2 in biological samples is essential for research into pain, addiction, and the development of novel analgesic drugs. This document provides a detailed protocol for the detection of Endomorphin 2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a summary of quantitative data from commercially available kits, and a visual representation of the experimental workflow and the Endomorphin 2 signaling pathway.
Principle of the Assay
The most common method for quantifying Endomorphin 2 is a competitive ELISA. This assay is based on the competition between unlabeled Endomorphin 2 in the sample and a fixed amount of biotin-labeled Endomorphin 2 for a limited number of binding sites on a microplate pre-coated with a monoclonal antibody specific for Endomorphin 2.[3]
Initially, the wells of the microplate are incubated with standards or samples containing Endomorphin 2, along with a biotinylated Endomorphin 2 conjugate. During this incubation, the Endomorphin 2 present in the sample competes with the biotinylated Endomorphin 2 for binding to the coated antibody. After a washing step to remove unbound substances, avidin conjugated to Horseradish Peroxidase (HRP) is added to each well. The avidin-HRP binds to the biotinylated Endomorphin 2 that is captured by the antibody. Following another wash, a TMB substrate solution is added, which is catalyzed by HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of Endomorphin 2 in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of Endomorphin 2 in the unknown samples can be determined.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of commercially available Endomorphin 2 ELISA kits, providing a basis for comparison.
Table 1: General Kit Specifications
| Parameter | Specification Range |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, other biological fluids |
| Species Reactivity | Human |
| Assay Time | Approximately 2-3 hours |
Table 2: Performance Characteristics
| Parameter | Kit 1 | Kit 2 | Kit 3 |
| Detection Range (pg/mL) | 15.63 - 1000 | 3.70 - 300 | 3.7 - 300 |
| Sensitivity (pg/mL) | 6.5 | 1.56 | Not Specified |
| Intra-Assay Precision (CV%) | < 10% | < 10% | Not Specified |
| Inter-Assay Precision (CV%) | < 12% | < 12% | Not Specified |
Experimental Protocols
This section provides a detailed, generalized methodology for performing a competitive ELISA for Endomorphin 2. It is important to consult the specific manual of the commercial kit being used, as incubation times and reagent concentrations may vary.
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
High-precision pipettes and disposable tips
-
Vortex mixer
-
37°C incubator
-
Distilled or deionized water
-
Absorbent paper
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate, dilute with distilled or deionized water to the working concentration as indicated in the kit manual.
-
Standard Curve: Reconstitute the lyophilized Endomorphin 2 standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a set of standards with known concentrations. A typical standard curve might range from 15 pg/mL to 1000 pg/mL. Do not reuse reconstituted standards.
-
Biotinylated Endomorphin 2 Conjugate (1x): If provided as a concentrate, dilute with the appropriate buffer to the working concentration.
-
HRP-Avidin Conjugate (1x): If provided as a concentrate, dilute with the appropriate buffer to the working concentration.
Sample Preparation
Proper sample collection and storage are critical for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove particulates. Assay the supernatant immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: The protocol for tissue homogenization will vary depending on the tissue type. A general procedure involves rinsing the tissue with ice-cold PBS to remove excess blood, weighing the tissue, and homogenizing it in a suitable lysis buffer on ice. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for the assay.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Determine the number of wells required for standards, samples, and a blank.
-
Add 50 µL of each standard, sample, and blank (standard diluent) to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of 1x Biotinylated Endomorphin 2 Conjugate to each well.
-
Mix gently , cover the plate with a plate sealer, and incubate for 1 hour at 37°C .
-
Aspirate the liquid from each well.
-
Wash each well with 200-300 µL of 1x Wash Buffer. Repeat the wash step 3-5 times as per the kit instructions. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
-
Add 100 µL of 1x HRP-Avidin Conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C .
-
Repeat the wash step as described in step 7.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at 37°C for 15-20 minutes . Monitor the color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10-15 minutes of adding the stop solution.
Calculation of Results
-
Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of Endomorphin 2 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Intrathecal Endomorphin-2 TFA in Spinal Analgesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Endomorphin-2 trifluoroacetate (TFA) in preclinical spinal analgesia research. Endomorphin-2 is a potent and highly selective endogenous agonist for the µ-opioid receptor (MOR), playing a significant role in pain modulation at the spinal level.[1][2] This document outlines its mechanism of action, provides protocols for in vivo assessment of its analgesic properties, and presents quantitative data from relevant studies.
Introduction
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) is an endogenous tetrapeptide that exhibits remarkable affinity and selectivity for the µ-opioid receptor (MOR).[1] Its primary role in the central nervous system, particularly in the spinal dorsal horn, is the inhibition of nociceptive information transmission.[1] Intrathecal (i.t.) administration of Endomorphin-2 allows for direct targeting of spinal MORs, making it a valuable tool for studying spinal mechanisms of analgesia and for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.[3]
Studies have shown that intrathecally administered Endomorphin-2 produces significant antinociceptive effects in various animal models of pain, including acute, inflammatory, and neuropathic pain. However, its analgesic efficacy can be influenced by the specific pain state. Endomorphin-2 is considered a partial agonist for G protein activation at spinal µ-opioid receptors, which may contribute to its distinct pharmacological profile compared to full agonists like DAMGO.
Mechanism of Action and Signaling Pathway
Endomorphin-2 exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs), located on neurons in the spinal cord. The activation of these receptors initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Signaling Cascade:
-
Receptor Binding and G-protein Activation: Endomorphin-2 binds to the µ-opioid receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).
-
Dissociation of G-protein Subunits: The activated Gαi/o subunit dissociates from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequently decreasing the release of excitatory neurotransmitters like substance P and glutamate from presynaptic terminals.
-
The Gβγ dimer also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to potassium efflux, hyperpolarization of the postsynaptic neuron, and a decrease in its excitability.
-
-
Arrestin-Biased Agonism: Evidence suggests that Endomorphin-2 is an arrestin-biased agonist at the µ-opioid receptor. This means it more efficiently recruits β-arrestin to the receptor compared to its efficacy in activating G-proteins. This biased signaling may contribute to the receptor's desensitization and internalization, potentially influencing the development of tolerance.
Below is a diagram illustrating the signaling pathway of Endomorphin-2.
Quantitative Data Summary
The analgesic effects of intrathecally administered Endomorphin-2 have been quantified in various studies. The following tables summarize key findings.
Table 1: Antinociceptive Effects of Intrathecal Endomorphin-2 in Rats (Hot Plate Test)
| Agonist | Dose (µg) | Peak Effect Time (min) | Duration of Effect (min) | Reference |
| Endomorphin-2 | 30 | 10 | 20-30 | |
| DAMGO | 0.3 | 10 | 45 |
Table 2: Antinociceptive Effects of Intrathecal Endomorphin-2 in Rats (Formalin Test)
| Agonist | Dose (µg) | Duration of Attenuation (min) | Reference |
| Endomorphin-2 | 30 | 30-35 | |
| DAMGO | 0.3 | at least 40 |
Table 3: Antinociceptive Effects of Intrathecal Endomorphin-2 in Mice (Formalin Test)
| Compound | Dose (µg, i.c.v.) | Analgesic Effect | Reference |
| Endomorphin-2 | 1, 3, 10 | Dose-dependent analgesia | |
| Morphine | 1, 3, 10 | Dose-dependent analgesia (longer duration) |
Experimental Protocols
Protocol 1: Preparation of Endomorphin-2 TFA for Intrathecal Injection
Materials:
-
Endomorphin-2 TFA powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of Endomorphin-2 TFA powder to achieve the desired final concentration. Note: The TFA salt will have a higher molecular weight than the free peptide. Adjust calculations accordingly.
-
Aseptically weigh the Endomorphin-2 TFA powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Gently vortex the tube until the powder is completely dissolved.
-
Visually inspect the solution for any particulates. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Intrathecal Injection in Rodents (Direct Puncture)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
70% ethanol and povidone-iodine solution
-
Hamilton syringe with a 30-gauge needle
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal (rat or mouse) using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame or hold it firmly to flex the spine.
-
Shave the fur over the lumbosacral region.
-
Clean the injection site with 70% ethanol followed by povidone-iodine.
-
Palpate the iliac crests to identify the L5-L6 intervertebral space.
-
Insert the 30-gauge needle attached to the Hamilton syringe at a slight angle into the intervertebral space.
-
A characteristic tail flick or a slight dural resistance followed by a pop may indicate successful entry into the intrathecal space.
-
Slowly inject the desired volume of Endomorphin-2 TFA solution (typically 5-10 µL for mice and 10-20 µL for rats).
-
A subsequent flush with 10 µL of sterile saline can be administered to ensure complete delivery of the drug.
-
Withdraw the needle slowly and monitor the animal for any adverse reactions.
-
Allow the animal to recover from anesthesia on a heating pad.
Protocol 3: Assessment of Analgesia - Hot Plate Test
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the animal
-
Timer
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52.5°C or 55°C).
-
Gently place the animal on the hot plate within the plexiglass cylinder.
-
Start the timer immediately.
-
Observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond by the cut-off time, remove it from the hot plate and assign the cut-off time as the latency.
-
Establish a baseline latency for each animal before drug administration.
-
Administer Endomorphin-2 TFA intrathecally and test the animals at predetermined time points (e.g., 10, 20, 30, 60 minutes) after injection to determine the peak effect and duration of analgesia.
Protocol 4: Assessment of Analgesia - Tail-Flick Test
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainer
-
Timer
Procedure:
-
Gently place the animal in the restrainer, allowing its tail to be exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source, which will start a timer.
-
The heat is focused on a specific portion of the tail.
-
Observe for a characteristic "flick" or withdrawal of the tail from the heat source.
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10-15 seconds) is preset to prevent tissue damage.
-
Measure the baseline tail-flick latency for each animal before drug administration.
-
Administer Endomorphin-2 TFA intrathecally and measure the tail-flick latency at various time points post-injection to assess the analgesic effect.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of intrathecal Endomorphin-2 TFA for spinal analgesia.
References
- 1. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spinal antinociceptive effects of endomorphins in rats: behavioral and G protein functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Endomorphin-2 Inhibition of Substance P Signaling within Lamina I of the Spinal Cord Is Impaired in Diabetic Neuropathic Pain Rats [frontiersin.org]
Application Note and Protocol: Caco-2 Cell Permeability Assay for Assessing Endomorphin 2 TFA Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral delivery of therapeutic peptides, such as Endomorphin 2, presents a significant challenge due to their inherent low membrane permeability and susceptibility to enzymatic degradation.[1] Endomorphin 2 is an endogenous opioid tetrapeptide (Tyr-Pro-Phe-Phe-NH2) with high affinity and selectivity for the µ-opioid receptor, making it a potent analgesic.[2][3] However, its clinical application via the oral route is hindered by poor bioavailability. The Caco-2 cell permeability assay is a robust and widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of drug candidates.
This document provides a detailed protocol for utilizing the Caco-2 cell permeability assay to evaluate the intestinal permeability of Endomorphin 2 TFA. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing various transporters and enzymes found in the small intestine. This model allows for the determination of the apparent permeability coefficient (Papp), a key parameter in assessing a compound's potential for oral absorption.
Principle of the Assay
The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane in a Transwell® insert system. This system consists of an apical (AP) and a basolateral (BL) chamber, representing the luminal and blood sides of the intestine, respectively. By adding the test compound (this compound) to the apical side and measuring its appearance on the basolateral side over time, the permeability in the absorptive direction (AP to BL) can be quantified. Conversely, transport from the basolateral to the apical side can also be measured to investigate the potential for active efflux.
Data Presentation
The primary quantitative output of the Caco-2 assay is the apparent permeability coefficient (Papp), which is calculated from the rate of appearance of the compound in the receiver chamber. The Papp value is a critical parameter for classifying the permeability of a drug candidate.
Table 1: Classification of Compound Permeability Based on Papp Values in Caco-2 Assays
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| High | > 10 | Well-absorbed (>70%) |
| Moderate | 1 - 10 | Moderately absorbed (20-70%) |
| Low | < 1 | Poorly absorbed (0-20%) |
Note: These are general ranges, and correlation with in vivo absorption can be compound-specific.
Table 2: Experimental Parameters for Caco-2 Permeability Assay of this compound
| Parameter | Recommended Value |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) |
| Cell Passage Number | 30-45 |
| Seeding Density | 2.6 x 10⁵ cells/cm² |
| Culture Duration | 21-25 days |
| Transwell® Insert Pore Size | 1.0 µm |
| Test Compound Concentration | 10 µM (or other non-toxic concentration) |
| Incubation Time | 120 minutes |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS), pH 7.4 |
| Temperature | 37°C |
| Number of Replicates | Minimum of 3 |
Experimental Protocols
Caco-2 Cell Culture and Seeding
This protocol describes the steps for culturing and seeding Caco-2 cells to form a confluent monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
T-75 cm² cell culture flasks
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Maintain Caco-2 cells in T-75 cm² flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells twice a week at approximately 90% confluency.
-
For permeability assays, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell concentration.
-
Seed the Caco-2 cells onto the Transwell® inserts at a density of 2.6 x 10⁵ cells/cm².
-
Add fresh culture medium to both the apical and basolateral chambers.
-
Replace the culture medium every 2-3 days for 21-25 days to allow the cells to differentiate and form a polarized monolayer.
Assessment of Monolayer Integrity
Prior to conducting the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer. This is typically assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.
2.1. Transepithelial Electrical Resistance (TEER) Measurement
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Pre-warmed assay buffer (HBSS)
Procedure:
-
Allow the Caco-2 monolayers in the Transwell® inserts to equilibrate to room temperature for 30 minutes.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading (Ω).
-
Measure the resistance of a blank Transwell® insert without cells.
-
Calculate the TEER value (Ω·cm²) using the following formula: TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) x Surface area of the membrane (cm²)
-
Monolayers are considered suitable for permeability experiments when TEER values are typically between 300-500 Ω·cm².
2.2. Lucifer Yellow Permeability Assay
Materials:
-
Lucifer Yellow CH, dipotassium salt
-
Assay buffer (HBSS)
-
Fluorescence plate reader
Procedure:
-
After the transport experiment with the test compound, wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add a solution of Lucifer Yellow (e.g., 100 µM or 0.1 mg/ml) in HBSS to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate the plate for 60-120 minutes at 37°C on an orbital shaker.
-
Take a sample from the basolateral chamber and measure the fluorescence (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the percentage of Lucifer Yellow that has permeated the monolayer. A permeability of <3% is generally considered acceptable.
Caco-2 Permeability Assay for this compound
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
This compound
-
Assay buffer (HBSS, pH 7.4)
-
LC-MS/MS or other suitable analytical method for quantification
Procedure:
-
Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the monolayers by adding fresh HBSS to both the apical and basolateral chambers and incubating for 30 minutes at 37°C.
-
Prepare the dosing solution of this compound in HBSS at the desired concentration (e.g., 10 µM).
-
For Apical to Basolateral (A-B) Permeability:
-
Aspirate the buffer from the apical chamber and replace it with the this compound dosing solution.
-
Aspirate the buffer from the basolateral chamber and replace it with fresh HBSS.
-
-
For Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Aspirate the buffer from the basolateral chamber and replace it with the this compound dosing solution.
-
Aspirate the buffer from the apical chamber and replace it with fresh HBSS.
-
-
Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Immediately after each sampling, replace the volume removed with fresh, pre-warmed HBSS.
-
At the end of the incubation period, take a sample from the donor chamber.
-
Analyze the concentration of this compound in all samples using a validated analytical method such as LC-MS/MS.
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
Papp: Apparent permeability coefficient (cm/s)
-
dQ/dt: The rate of permeation of the drug across the cells (e.g., pmol/s)
-
A: The surface area of the cell monolayer (cm²)
-
C₀: The initial concentration of the compound in the donor chamber (e.g., pmol/mL)
The efflux ratio (ER) can be calculated to determine if the compound is a substrate of efflux transporters:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the Caco-2 permeability assay.
Caption: Caco-2 cell culture and differentiation workflow.
Caption: Caco-2 permeability assay experimental workflow.
Conclusion
The Caco-2 cell permeability assay is an indispensable tool in drug discovery for evaluating the oral bioavailability of peptide-based therapeutics like this compound. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible data on the intestinal permeability of their compounds of interest. This information is critical for making informed decisions in the lead optimization process and for developing strategies to enhance the oral delivery of promising drug candidates. While native peptides often exhibit low permeability, this assay can be effectively used to screen for more permeable analogs or to evaluate the effectiveness of permeation-enhancing formulations.
References
Troubleshooting & Optimization
How to prevent Endomorphin 2 TFA degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Endomorphin-2 TFA in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Endomorphin-2 TFA solution appears to be losing activity over time. What could be the cause?
A1: Loss of biological activity is a common indicator of peptide degradation. Endomorphin-2, like many peptides, is susceptible to several degradation pathways in solution, including enzymatic degradation, hydrolysis, and oxidation. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of enzymes or other reactive species in your solution.
Q2: What are the primary degradation pathways for Endomorphin-2?
A2: The primary degradation pathway for Endomorphin-2 in biological systems is enzymatic cleavage. Studies have shown that enzymes such as dipeptidyl peptidase IV (DPP-IV) and aminopeptidases can cleave the peptide chain, leading to inactive fragments.[1][2] Chemical degradation pathways such as hydrolysis of the peptide bonds can also occur, particularly at non-optimal pH values.
Q3: How should I properly store my lyophilized Endomorphin-2 TFA powder?
A3: For long-term storage, lyophilized Endomorphin-2 TFA should be stored at -20°C or -80°C in a desiccator to protect it from moisture. When stored under these conditions, the peptide can be stable for extended periods. Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can accelerate degradation.
Q4: What is the best way to prepare and store Endomorphin-2 TFA solutions?
A4: To prepare a stock solution, it is recommended to use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experiment. For peptides with basic residues, dissolving in a slightly acidic solution (e.g., 0.1% acetic acid) can improve solubility. Once in solution, it is highly recommended to aliquot the peptide into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[3] For short-term storage of a few days, 4°C is acceptable, but for longer periods, frozen storage is essential.
Q5: What is the recommended storage duration for Endomorphin-2 TFA in solution?
A5: For optimal activity, it is best to use freshly prepared solutions. However, if storage is necessary, aliquots of the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is crucial to avoid repeated freeze-thaw cycles as this can significantly contribute to peptide degradation.
Q6: Can the trifluoroacetate (TFA) counterion affect my experiments?
A6: Yes, the TFA counterion, which is often a remnant of the peptide synthesis and purification process, can influence experimental outcomes. TFA can alter the pH of your solution and may have direct biological effects in some cellular assays. For sensitive applications, it is advisable to perform a counterion exchange to a more biocompatible salt, such as acetate or hydrochloride (HCl).
Q7: How can I remove the TFA counterion from my Endomorphin-2 peptide?
A7: A counterion exchange can be performed using techniques such as ion-exchange chromatography or repeated lyophilization from a solution containing the desired counterion. For example, to exchange TFA for chloride, the peptide can be dissolved in a dilute HCl solution and then lyophilized. This process is typically repeated several times to ensure complete exchange.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Peptide degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure proper storage of lyophilized powder and frozen aliquots. Avoid multiple freeze-thaw cycles. |
| Presence of TFA interfering with the assay. | Perform a counterion exchange to acetate or HCl. See the experimental protocols section for detailed instructions. | |
| Precipitation of the peptide upon dissolution | Poor solubility in the chosen solvent. | Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, and then slowly add the aqueous buffer. Sonication may also aid dissolution. |
| The pH of the solution is close to the isoelectric point (pI) of the peptide. | Adjust the pH of the solvent. For a basic peptide like Endomorphin-2, a slightly acidic pH should enhance solubility. | |
| Multiple peaks observed during HPLC analysis of a fresh sample | Impurities from synthesis or partial degradation during storage. | Verify the purity of the peptide with the supplier's certificate of analysis. If purity is confirmed, consider optimizing storage and handling procedures. |
| Rapid loss of peptide in cell culture media | Enzymatic degradation by proteases present in the serum or secreted by cells. | Use protease-deficient serum or a serum-free medium if possible. The addition of a broad-spectrum protease inhibitor cocktail can also help to minimize enzymatic degradation. |
Quantitative Data on Peptide Stability
| Condition | General Effect on Peptide Stability | Recommendation for Endomorphin-2 |
| Temperature | Higher temperatures significantly accelerate degradation rates. | Store lyophilized peptide at -20°C or -80°C. Store solutions in aliquots at -80°C. Avoid leaving solutions at room temperature for extended periods. |
| pH | Extreme pH values (highly acidic or alkaline) can cause hydrolysis of peptide bonds. The optimal pH for stability is typically between 4 and 6. | Prepare and store solutions in a buffer with a pH in the range of 4-6, if compatible with your experimental setup. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to peptide aggregation and degradation. | Aliquot solutions into single-use volumes to minimize freeze-thaw cycles. |
| Enzymes | Proteases and peptidases can rapidly degrade peptides. | In biological assays, consider using protease inhibitors or serum-free media. |
Experimental Protocols
Protocol 1: Stability Assessment of Endomorphin-2 TFA in Solution by HPLC
This protocol outlines a general procedure to assess the stability of Endomorphin-2 TFA in a specific buffer at a given temperature over time.
1. Materials:
- Endomorphin-2 TFA, lyophilized powder
- High-purity water (HPLC grade)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA), HPLC grade
- Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of Endomorphin-2 TFA and dissolve it in the desired buffer to a final concentration of 1 mg/mL.
- Sample Incubation: Aliquot the stock solution into several vials. Store one vial at -80°C as the time zero (T0) reference. Place the other vials at the desired temperature for the stability study (e.g., 4°C, 25°C, or 37°C).
- Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from the incubation temperature and immediately freeze it at -80°C until HPLC analysis.
- HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Prepare the mobile phases:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Set a linear gradient elution, for example: 10-60% Mobile Phase B over 20 minutes.
- Set the flow rate to 1 mL/min and the detection wavelength to 220 nm.
- Inject a standard volume (e.g., 20 µL) of each sample, including the T0 reference.
- Data Analysis:
- Integrate the peak area of the intact Endomorphin-2 peak in each chromatogram.
- Calculate the percentage of remaining Endomorphin-2 at each time point relative to the T0 sample.
- Plot the percentage of remaining peptide against time to determine the degradation rate.
Protocol 2: Counterion Exchange from TFA to Hydrochloride (HCl)
1. Materials:
- Endomorphin-2 TFA, lyophilized powder
- Dilute hydrochloric acid (HCl) solution (e.g., 10 mM)
- High-purity water
- Lyophilizer
2. Procedure:
- Dissolve the Endomorphin-2 TFA in the dilute HCl solution.
- Freeze the solution, for example, by immersing the vial in liquid nitrogen or placing it in a -80°C freezer.
- Lyophilize the frozen solution until all the solvent is removed.
- To ensure complete exchange, repeat steps 1-3 two more times.
- After the final lyophilization, the peptide will be in its hydrochloride salt form. Store the lyophilized powder at -20°C or -80°C.
Visualizations
Caption: Enzymatic degradation pathway of Endomorphin-2.
Caption: Workflow for assessing Endomorphin-2 stability.
Caption: Troubleshooting guide for inconsistent results.
References
- 1. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro quantitative study of the degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting low signal in Endomorphin 2 TFA receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Endomorphin 2 (TFA salt) receptor binding assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin 2, and which receptor does it bind to?
Endomorphin 2 is an endogenous opioid peptide that is a highly selective and potent agonist for the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2][3] Its binding initiates a signaling cascade that leads to G protein activation and inhibition of adenylyl cyclase.[2][4]
Q2: My Endomorphin 2 is supplied as a TFA salt. Can this affect my binding assay?
Yes. Trifluoroacetic acid (TFA) is often a remnant from the synthesis and purification of peptides. Residual TFA can interfere with biological assays in several ways, potentially leading to low signal. It can alter the secondary structure of peptides, act as an allosteric modulator of receptor function, and in some cases, affect cell viability in cell-based assays. The concentration of TFA can vary between peptide batches, leading to inconsistent results.
Q3: What are the common causes of low signal in a receptor binding assay?
Low signal in receptor binding assays can stem from various factors, including problems with the receptor preparation, the ligand, the assay conditions, or the detection method. Specific issues can include degraded receptor, inaccurate ligand concentration, suboptimal buffer conditions, insufficient incubation time, and high non-specific binding that masks the specific signal.
Q4: What is the typical binding affinity (Kd) for Endomorphin 2 to the mu-opioid receptor?
Published studies using tritiated Endomorphin 2 have reported high-affinity binding to the mu-opioid receptor in rat brain membranes, with dissociation constant (Kd) values around 0.97 nM to 1.77 nM.
Troubleshooting Low Signal
A common problem in Endomorphin 2 receptor binding assays is a low signal-to-noise ratio, which can manifest as low total binding or high non-specific binding. Below are structured tables to help you troubleshoot these issues for both radioligand and fluorescence polarization assays.
Problem: Low Total Binding Signal
This issue can arise from problems with the core components of the assay.
Table 1: Troubleshooting Low Total Binding
| Potential Cause | Recommended Action | Quantitative Guideline |
| Degraded Receptor Preparation | Verify the integrity and activity of your receptor source (cell membranes or purified receptor). Use fresh preparations and handle them according to recommended storage conditions. Perform a protein quantification assay (e.g., Bradford) to confirm protein concentration. | For membrane preps, aim for 5-50 µg of protein per well, to be optimized for your specific system. |
| Inactive or Degraded Endomorphin 2 | Use a fresh aliquot of Endomorphin 2. Peptides can be sensitive to freeze-thaw cycles. Consider peptide stability in your assay buffer. | Prepare fresh dilutions for each experiment. |
| Suboptimal Ligand Concentration | For saturation binding assays, ensure you are using a range of concentrations that bracket the expected Kd. For competition assays, the labeled ligand concentration should ideally be at or below its Kd to ensure sensitive detection of competitor binding. | Test radioligand concentrations from 0.1x to 10x the expected Kd. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of co-factors can significantly impact binding. Optimize the buffer composition for your specific receptor. | Typical binding buffers for opioid receptors are Tris-HCl or HEPES-based, pH 7.4. |
| Insufficient Incubation Time | Binding must reach equilibrium. This can be slower for high-affinity ligands or at lower concentrations. | Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine when equilibrium is reached. |
| TFA Interference | Residual TFA from peptide synthesis can alter peptide conformation and receptor binding. | Consider using TFA-free Endomorphin 2 or a salt exchange procedure (e.g., HPLC with a different ion-pairing agent). |
Problem: High Non-Specific Binding (NSB)
High NSB can mask the specific signal, leading to a poor assay window.
Table 2: Troubleshooting High Non-Specific Binding
| Potential Cause | Recommended Action | Quantitative Guideline |
| Excessive Labeled Ligand Concentration | Using a concentration of labeled ligand that is too high can lead to increased binding to non-receptor sites. | For competition assays, use a labeled ligand concentration at or below its Kd. |
| Binding to Assay Components | The labeled ligand may be binding to the filter membrane (in filtration assays) or the walls of the microplate. | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). For plate-based assays, consider using low-binding plates and adding a detergent like 0.01% Tween-20 or a carrier protein like 0.1% BSA to the buffer. |
| Suboptimal Washing (Filtration Assays) | Inadequate washing can leave unbound radioligand on the filter. | Increase the number of washes (e.g., from 3 to 5) or the volume of cold wash buffer. |
| Ligand Aggregation | Peptides can aggregate at high concentrations, leading to non-specific interactions. | Centrifuge the ligand solution before use. Consider including a small amount of non-ionic detergent in the buffer. |
| Hydrophobic Interactions of Fluorophore (FP Assays) | Some fluorophores can have hydrophobic properties that lead to non-specific binding. | Test different fluorophores for labeling your ligand. |
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a general guideline for a filtration-based competition assay using a radiolabeled ligand (e.g., [³H]DAMGO) and unlabeled Endomorphin 2 as the competitor.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Radioligand : Prepare a working solution of [³H]DAMGO at 2x the final desired concentration (typically at or below its Kd) in assay buffer.
-
Competitor (Endomorphin 2) : Perform serial dilutions of Endomorphin 2 TFA in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Receptor Membranes : Thaw mu-opioid receptor-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. Keep on ice.
-
Wash Buffer : Cold 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure :
-
To a 96-well plate, add:
-
25 µL of assay buffer for total binding or 25 µL of a high concentration of a non-selective antagonist (e.g., naloxone at 10 µM final concentration) for non-specific binding.
-
25 µL of the Endomorphin 2 serial dilutions.
-
-
Add 25 µL of the 2x radioligand solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the diluted receptor membranes to all wells.
-
-
Incubation :
-
Incubate the plate for 60-90 minutes at room temperature, or as determined by your equilibrium binding experiment.
-
-
Termination and Filtration :
-
Rapidly terminate the reaction by harvesting the contents of each well onto a GF/B filter plate using a cell harvester.
-
Wash the filters 3-5 times with cold wash buffer.
-
-
Signal Detection :
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Subtract the non-specific binding counts from all other wells to determine specific binding.
-
Plot the specific binding as a function of the log of the Endomorphin 2 concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Fluorescence Polarization (FP) Competition Assay Protocol
This protocol is a general guideline for an FP assay using a fluorescently labeled Endomorphin 2 tracer.
-
Reagent Preparation :
-
FP Assay Buffer : PBS, pH 7.4, with 0.01% Tween-20.
-
Fluorescent Tracer : Prepare a working solution of fluorescently labeled Endomorphin 2 at 2x the final desired concentration (typically the lowest concentration that gives a stable and robust signal, well above background).
-
Competitor (Unlabeled Endomorphin 2) : Perform serial dilutions of unlabeled this compound in FP assay buffer.
-
Receptor : Prepare a purified, soluble mu-opioid receptor preparation at 2x the final desired concentration.
-
-
Assay Procedure :
-
To a low-binding black 96-well or 384-well plate, add:
-
Reagents for control wells:
-
Buffer only (for background).
-
Tracer only (for minimum polarization).
-
Tracer and receptor (for maximum polarization).
-
-
For the competition curve, add the serial dilutions of unlabeled Endomorphin 2.
-
-
Add the 2x fluorescent tracer solution to all wells except the buffer-only wells.
-
Initiate the reaction by adding the 2x receptor solution to the appropriate wells.
-
-
Incubation :
-
Incubate the plate for 30-60 minutes at room temperature, protected from light. The incubation time should be sufficient to reach equilibrium.
-
-
Signal Detection :
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis :
-
Subtract the background fluorescence from all wells.
-
Calculate the millipolarization (mP) values.
-
Plot the mP values as a function of the log of the unlabeled Endomorphin 2 concentration and fit the data to determine the IC₅₀.
-
Visualizations
Caption: Troubleshooting workflow for low signal in receptor binding assays.
References
- 1. In vitro binding and signaling profile of the novel mu opioid receptor agonist endomorphin 2 in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Optimizing Endomorphin 2 TFA concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endomorphin 2 TFA in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Endomorphin 2 is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1] It is a high-affinity and highly selective agonist for the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][3][4][5] The trifluoroacetate (TFA) salt is a common formulation for this peptide. Its primary mechanism of action involves binding to and activating the μ-opioid receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of other signaling pathways like the MAPK/ERK pathway.
Q2: What is a good starting concentration for this compound in my in vitro experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published literature, a wide range of effective concentrations has been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store my this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Reconstitution: For in vitro experiments, this compound can be dissolved in sterile water. To aid dissolution, sonication may be necessary. For hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with your aqueous buffer.
-
Stock Solution Storage: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Working Solution: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
Question: I am having trouble dissolving this compound, or it is precipitating out of my culture medium. What can I do?
Answer:
-
Initial Dissolution: If you are dissolving the peptide in an aqueous buffer and observing poor solubility, try using a small amount of an organic solvent like DMSO to first dissolve the peptide, and then slowly add it to your aqueous buffer while vortexing.
-
Co-solvents: For challenging situations, consider using co-solvents. One protocol suggests a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.
-
Filtration: After dissolution, it is good practice to sterilize your working solution by filtering it through a 0.22 µm filter, which can also remove any small, undissolved particulates.
Issue 2: Lack of or Weak Biological Response
Question: I am not observing the expected biological effect after treating my cells with this compound. What are the possible reasons?
Answer:
-
Concentration: The effective concentration can be very low, even in the femtomolar range for some assays. It is crucial to perform a wide-range dose-response experiment (e.g., 10⁻¹⁵ M to 10⁻⁶ M) to identify the optimal concentration for your specific cell type and endpoint.
-
Peptide Degradation: Peptides are susceptible to degradation by proteases present in cell culture media or released by cells. Consider including a cocktail of protease inhibitors in your assay buffer.
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of the μ-opioid receptor. This can be verified by techniques such as qPCR, Western blotting, or receptor binding assays.
-
Incorrect Storage: Improper storage or repeated freeze-thaw cycles of your stock solution can lead to a loss of peptide activity. Always aliquot and store as recommended.
-
TFA Salt Interference: While generally inert, in some sensitive assays, the TFA counter-ion could potentially have effects. If this is a concern, consider obtaining the peptide as a different salt form (e.g., acetate).
Issue 3: High Background or Non-Specific Effects
Question: I am observing high background signal or what appears to be non-specific effects in my assay. How can I address this?
Answer:
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Non-Specific Binding: Peptides can sometimes adhere to plasticware or other surfaces. To mitigate this, consider using low-binding microplates and adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to your assay buffer.
-
Cell Viability: At very high concentrations, peptides can sometimes affect cell viability, leading to misleading results. It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to rule out cytotoxicity.
-
Antagonist Control: To confirm that the observed effect is mediated by the μ-opioid receptor, include a negative control where cells are pre-treated with a specific μ-opioid receptor antagonist, such as naloxone or CTAP.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| Receptor Binding Assay | Rat Brain Membranes | 0.1 nM - 100 nM (for competition) | |
| cAMP Inhibition Assay | HEK293 cells expressing MOR | 10⁻¹⁰ M - 10⁻⁵ M | |
| Intracellular Calcium Flux | CHOμ cells | Up to 1 µM | |
| Immunomodulation Assay | Murine Spleen Cells | 10⁻¹⁵ M - 10⁻¹³ M |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₅O₅ (peptide) | |
| Molecular Weight | 571.67 g/mol (peptide) | |
| Receptor Affinity (Ki) | 0.69 nM - 30 nM for μ-opioid receptor | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay using radiolabeled ligand and unlabeled this compound.
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the μ-opioid receptor.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Reaction Mixture: In each well of a microplate, add:
-
Cell membranes (e.g., 10-20 µg of protein).
-
Radiolabeled ligand (e.g., [³H]-DAMGO) at a concentration near its Kd.
-
Varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁶ M).
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀, which can then be used to calculate the Ki.
Protocol 2: cAMP Inhibition Assay
This protocol outlines the measurement of changes in intracellular cAMP levels following treatment with this compound.
-
Cell Seeding: Seed cells expressing the μ-opioid receptor in a multi-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound and immediately stimulate adenylyl cyclase with forskolin (e.g., 10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound.
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a physiological buffer (e.g., HBSS) to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.
-
Agonist Addition: Add varying concentrations of this compound to the cells.
-
Signal Detection: Immediately begin recording the fluorescence signal over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against time to observe the calcium transient. The peak response can be plotted against the log concentration of this compound to determine the EC₅₀.
Mandatory Visualizations
Caption: Endomorphin 2 Signaling Pathway.
Caption: General In Vitro Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
Endomorphin 2 TFA solubility issues and co-solvent selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endomorphin-2 TFA. It addresses common solubility issues and offers guidance on co-solvent selection to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-2 TFA and why is its solubility a concern?
Endomorphin-2 is a potent and highly selective endogenous agonist for the μ-opioid receptor.[1] It is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2. The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification. While Endomorphin-2 TFA is soluble in water to a certain extent, achieving higher concentrations required for various in vitro and in vivo studies can be challenging due to its hydrophobic amino acid residues.[2][3] Improper dissolution can lead to inaccurate concentrations and unreliable experimental results.
Q2: What is the baseline solubility of Endomorphin-2 TFA in water?
The solubility of Endomorphin-2 TFA in water is approximately 1 mg/mL.[1][4]
Q3: What should I do if Endomorphin-2 TFA doesn't dissolve completely in my chosen solvent?
If you observe particulates, cloudiness, or gelling, the peptide is not fully dissolved. Several techniques can aid dissolution:
-
Sonication: This can help break up aggregates and enhance solubilization.
-
Gentle Warming: Briefly warming the solution to around 37°C can increase solubility. However, prolonged or excessive heating should be avoided to prevent peptide degradation.
-
Vortexing: Vigorous mixing can also help to dissolve the peptide.
If these methods are unsuccessful, it indicates that a different solvent or a co-solvent system is necessary.
Q4: Are there any solvents I should avoid when working with Endomorphin-2 TFA?
While organic solvents can be effective, their compatibility with your specific assay is crucial. For instance, high concentrations of DMSO can be toxic to cells in cell-based assays. It is generally recommended to keep the final concentration of DMSO at or below 0.1% in cell culture media. Always perform a vehicle control in your experiments to account for any effects of the solvent system.
Q5: How should I store my Endomorphin-2 TFA stock solution?
For long-term storage, it is recommended to store lyophilized Endomorphin-2 TFA at -20°C or -80°C. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO can be stable for up to 6 months at -80°C and 1 month at -20°C when stored properly.
Troubleshooting Guide: Endomorphin-2 TFA Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with Endomorphin-2 TFA.
Problem: Endomorphin-2 TFA fails to dissolve in water at the desired concentration.
Potential Cause: The desired concentration exceeds the aqueous solubility limit of the peptide. The hydrophobic nature of the phenylalanine residues can contribute to poor water solubility.
Solution Workflow:
Caption: Troubleshooting workflow for Endomorphin-2 TFA solubility.
-
pH Adjustment:
-
Endomorphin-2 has a calculated isoelectric point (pI) which can be determined based on its amino acid sequence. Peptide solubility is generally lowest at its pI.
-
For basic peptides, dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.
-
For acidic peptides, a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may be effective.
-
Procedure: Prepare a small test solution and incrementally adjust the pH away from the pI.
-
-
Introduce an Organic Co-solvent:
-
For hydrophobic peptides like Endomorphin-2, a small amount of an organic solvent can significantly improve solubility.
-
Recommended starting co-solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: First, dissolve the peptide in a small volume of 100% DMSO. Then, slowly add the aqueous buffer to the desired final concentration, vortexing during the addition.
-
-
Test Complex Co-solvent Formulations:
-
If a simple DMSO/aqueous solution is not sufficient or is incompatible with the experimental system, more complex formulations can be tested. These have been shown to achieve higher concentrations of Endomorphin-2 TFA.
-
Quantitative Solubility Data
The following table summarizes reported solubility data for Endomorphin-2 TFA in various solvent systems.
| Solvent System | Achieved Concentration | Reference(s) |
| Water | 1 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.25 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL | |
| PBS | 33.33 mg/mL (with sonication) |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine an appropriate solvent for Endomorphin-2 TFA using a minimal amount of peptide.
-
Aliquot a small, known amount of lyophilized Endomorphin-2 TFA (e.g., 1 mg) into a microcentrifuge tube.
-
Add a calculated volume of the first test solvent (e.g., sterile water) to achieve the desired initial high concentration.
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
If the solution remains cloudy or contains particulates, the peptide is insoluble in this solvent at this concentration.
-
If the initial solvent was aqueous, you can attempt to lyophilize the sample to recover the peptide for testing with a different solvent.
-
Repeat steps 2-5 with alternative solvents or co-solvent systems, starting with those listed in the quantitative data table.
Protocol 2: Co-solvent Selection for a Cell-Based Assay
This protocol outlines a method for selecting a co-solvent system that is compatible with a cell-based experiment.
Caption: Workflow for co-solvent selection in cell-based assays.
-
Determine Maximum Tolerated Solvent Concentration:
-
Culture your cells of interest under standard conditions.
-
Prepare serial dilutions of your chosen co-solvent system (e.g., DMSO in media) without the peptide.
-
Treat the cells with these vehicle-only solutions for the intended duration of your experiment.
-
Assess cell viability using a standard method (e.g., MTT assay).
-
Determine the highest concentration of the co-solvent that does not significantly impact cell viability. This will be your maximum allowable solvent concentration in the final assay volume.
-
-
Prepare a Concentrated Peptide Stock:
-
Based on the results from Protocol 1, prepare a concentrated stock solution of Endomorphin-2 TFA in a suitable co-solvent (e.g., 100% DMSO) at a concentration that will allow for dilution to the final working concentration while staying below the maximum tolerated solvent concentration.
-
-
Perform a Pilot Experiment:
-
Treat cells with the Endomorphin-2 TFA solution diluted in media and the corresponding vehicle control.
-
Assess the expected biological response to confirm that the peptide is active and that the co-solvent system does not interfere with the assay.
-
Endomorphin-2 Signaling Pathway
Endomorphin-2, as a μ-opioid receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The μ-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/o).
Caption: Simplified signaling pathway of Endomorphin-2 via the μ-opioid receptor.
Pathway Description:
-
Receptor Binding: Endomorphin-2 binds to and activates the μ-opioid receptor on the cell surface.
-
G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Downstream Effects:
-
The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
-
Signal Termination: The signal is terminated by the hydrolysis of GTP to GDP by the Gα subunit, leading to the re-association of the Gα and Gβγ subunits. Receptor desensitization and internalization, often mediated by β-arrestin, also play a role in regulating the signaling duration.
References
How to remove TFA from HPLC-purified Endomorphin 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) from HPLC-purified Endomorphin-2. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Endomorphin-2 sample?
A1: Trifluoroacetic acid (TFA) is a strong acid essential for solid-phase peptide synthesis (SPPS). It is used during the final step to cleave the synthesized peptide from the solid resin and is also a common ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] While the majority of free TFA is removed during lyophilization (freeze-drying), it remains as a counterion, ionically bound to the positively charged N-terminus and any basic amino acid residues in the peptide sequence.[1][2] Consequently, commercially available synthetic peptides like Endomorphin-2 are typically supplied as TFA salts.
Q2: How can residual TFA affect my biological assays with Endomorphin-2?
A2: Residual TFA can significantly interfere with biological experiments in several ways:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially causing erratic cell growth or death in cell-based assays.[3] This can lead to a misinterpretation of Endomorphin-2's biological activity.
-
Alteration of Peptide Properties: As a counterion, TFA can alter the secondary structure, solubility, and aggregation state of the peptide. This may affect how Endomorphin-2 interacts with the μ-opioid receptor.
-
Assay Interference: TFA is a strong acid and can lower the pH of your peptide solution, potentially affecting pH-sensitive assays. It also has a strong absorbance band in infrared spectroscopy that can obscure the amide I band used for secondary structure analysis.
Q3: What are the common methods for removing TFA from Endomorphin-2?
A3: The most widely used methods involve exchanging the TFA counterion for a more biologically compatible one, such as chloride (Cl⁻) or acetate (CH₃COO⁻). The primary techniques are:
-
Lyophilization with Hydrochloric Acid (HCl): This involves dissolving the peptide in a dilute HCl solution and then freeze-drying. The process is repeated several times to ensure complete exchange.
-
Ion-Exchange Chromatography: The peptide solution is passed through an anion-exchange resin column that replaces the trifluoroacetate ions with acetate or another desired ion.
-
Modified RP-HPLC: The peptide is re-purified using an RP-HPLC system with a mobile phase containing a different acid, like acetic acid, instead of TFA.
Q4: How can I verify that TFA has been successfully removed?
A4: Several analytical techniques can be used to quantify the amount of residual TFA in a peptide sample. These include ion chromatography, 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and HPLC with an Evaporative Light-Scattering Detector (ELSD). For most research purposes, confirming the absence of TFA-induced effects in a control experiment (e.g., a cell viability assay with and without TFA at relevant concentrations) is a practical approach.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Recovery | - Peptide loss during multiple lyophilization or chromatography steps. - Adsorption of the peptide to labware (e.g., tubes, filter membranes). | - Minimize the number of transfer steps. Use low-protein-binding microcentrifuge tubes. - Peptide loss of 20-30% can be expected during salt exchange procedures. Plan syntheses accordingly. |
| Inconsistent Biological Assay Results | - Incomplete TFA removal. - Degradation of Endomorphin-2 due to harsh conditions (e.g., excessively high HCl concentration). | - Repeat the TFA exchange procedure. For lyophilization, ensure at least 3-5 cycles are performed. - Use a moderate HCl concentration (10 mM is often optimal) for the exchange. - Confirm peptide integrity post-exchange using mass spectrometry. |
| Peptide Solubility Issues Post-Exchange | - The new counterion (e.g., acetate, chloride) may alter the peptide's solubility profile. | - Test solubility in various biocompatible buffers. - Dissolve the peptide in a small amount of a suitable organic solvent (like DMSO) before diluting with your aqueous assay buffer. |
Data Presentation: Comparison of TFA Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages |
| Lyophilization with HCl | Counterion exchange using a volatile, stronger acid followed by freeze-drying. | >99% removal with 3-5 cycles. | Simple, convenient, and does not require specialized chromatography equipment. Highly effective. | Can be time-consuming due to multiple cycles. Risk of peptide degradation if HCl concentration is too high. |
| Anion-Exchange Chromatography | TFA⁻ is retained by a positively charged resin, while the peptide flows through with the new counterion from the buffer. | >95% exchange. | Can be highly effective and allows for exchange to a variety of counterions (e.g., acetate). | Requires an appropriate ion-exchange column and chromatography system. Potential for peptide loss on the column. |
| Modified RP-HPLC | The peptide is bound to a C18 column and washed with a TFA-free mobile phase (e.g., containing acetic acid). | Variable; can be less efficient than other methods. | Can be performed on the same system used for initial purification. | May lead to significant sample dilution, requiring a subsequent concentration step. Peak shape may be poorer without TFA. |
Experimental Protocols
Protocol 1: TFA/HCl Exchange via Lyophilization
This is the most common and straightforward method for TFA removal.
-
Dissolution: Dissolve the HPLC-purified Endomorphin-2 TFA salt in a 10 mM aqueous HCl solution. A common concentration is 1 mg of peptide per 1 mL of HCl solution.
-
Incubation: Allow the solution to stand at room temperature for 1-5 minutes to facilitate the ion exchange.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath. Alternatively, place it in a -80°C freezer until completely frozen.
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed, yielding a fluffy powder of the peptide hydrochloride salt.
-
Repetition: To ensure complete removal of TFA, repeat steps 1-4 at least two more times (for a total of three cycles).
-
Final Step: After the final lyophilization, dissolve the Endomorphin-2 HCl salt in your desired buffer for the biological assay.
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Resin
This method is useful for exchanging TFA for acetate, which is often preferred in biological systems.
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin. Use a 10- to 50-fold excess of anion-binding sites on the resin relative to the amount of peptide.
-
Activation & Equilibration: Wash the resin column extensively with a 1 M sodium acetate solution to charge it with acetate ions.
-
Rinsing: Wash the column with deionized water to remove any excess sodium acetate.
-
Sample Loading: Dissolve the Endomorphin-2 TFA salt in deionized water and apply it slowly to the top of the prepared resin column.
-
Elution & Collection: Elute the peptide from the column with deionized water, collecting the fractions. The peptide, now as an acetate salt, will not bind to the resin, while the trifluoroacetate ions will.
-
Lyophilization: Pool the peptide-containing fractions and lyophilize to obtain the final Endomorphin-2 acetate salt.
Visualizations
Experimental Workflow for TFA Removal
Caption: Decision workflow for removing TFA from Endomorphin-2.
Endomorphin-2 Signaling Pathway
Caption: Biased agonism signaling of Endomorphin-2 at the μ-opioid receptor.
References
Preventing non-specific binding of Endomorphin 2 in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when working with Endomorphin-2 immunoassays. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Endomorphin-2 and why is its measurement challenging in immunoassays?
Endomorphin-2 (EM-2) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1] It is a highly selective and high-affinity agonist for the µ-opioid receptor.[1][2][3] Measuring EM-2 in immunoassays can be challenging due to its small size and potential for non-specific binding to assay components, leading to high background and inaccurate quantification.
Q2: What are the common causes of non-specific binding in Endomorphin-2 immunoassays?
Non-specific binding in Endomorphin-2 immunoassays can arise from several factors:
-
Hydrophobic and Ionic Interactions: Peptides like Endomorphin-2 can non-specifically adhere to the surfaces of microplates and other assay components through hydrophobic or ionic interactions.
-
Antibody Cross-Reactivity: The primary or secondary antibodies may cross-react with other molecules in the sample matrix or with the blocking agents themselves.
-
Inadequate Blocking: Incomplete or ineffective blocking of the solid phase (e.g., microplate wells) can leave sites available for non-specific antibody attachment.
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Sample Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the specific antibody-antigen interaction.
Q3: Which type of immunoassay is best suited for Endomorphin-2 quantification?
Both competitive Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) are commonly used for Endomorphin-2 quantification.
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Competitive ELISA: This format is well-suited for small molecules like peptides. In this assay, unlabeled Endomorphin-2 in the sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) Endomorphin-2 for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of Endomorphin-2 in the sample.
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Radioimmunoassay (RIA): RIA is a highly sensitive technique that uses a radiolabeled peptide (e.g., with ¹²⁵I) to compete with the unlabeled Endomorphin-2 in the sample for binding to a specific antibody.
Q4: How can I choose the most appropriate blocking agent for my Endomorphin-2 immunoassay?
The choice of blocking agent is critical for reducing background noise and improving the signal-to-noise ratio.[4] Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as non-protein options. For peptide-based assays, it is often necessary to empirically test several blocking agents to find the most effective one for your specific assay conditions.
Troubleshooting Guide: Non-Specific Binding
High background is a common issue in Endomorphin-2 immunoassays, often caused by non-specific binding. This guide provides a systematic approach to troubleshooting and resolving this problem.
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Caption: Troubleshooting decision tree for high background signal.
Data Presentation: Comparison of Common Blocking Agents
Choosing the right blocking agent is crucial for minimizing non-specific binding. The effectiveness of a blocking agent can depend on the specific assay components and sample matrix. Below is a summary of commonly used blocking agents and their characteristics.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive, effective in many applications. | Can be a source of cross-reactivity if the antibodies were generated against BSA-conjugates. |
| Non-Fat Dry Milk | 0.5-5% (w/v) | Inexpensive and effective for many applications. Contains casein and other proteins that block well. | May contain endogenous biotin and enzymes that can interfere with some detection systems. |
| Casein | 0.1-1% (w/v) | A major component of milk, it is a very effective blocker, often more so than BSA. | Can sometimes mask certain epitopes. |
| Fish Gelatin | 0.1-1% (w/v) | Less cross-reactivity with mammalian-derived antibodies compared to BSA or milk-based blockers. | Can be less effective than other protein-based blockers in some assays. |
| Commercial/Proprietary Blockers | Varies by manufacturer | Often optimized for high performance, with low cross-reactivity and high blocking efficiency. | Can be more expensive than individual protein blockers. |
| Non-Protein Blockers (e.g., PVP, PEG) | Varies | Useful when protein-based blockers interfere with the assay. Can reduce protein-protein interactions. | May not be as effective at blocking all non-specific binding sites as protein-based blockers. |
Experimental Protocols
Competitive ELISA for Endomorphin-2
This protocol is a general guideline for a competitive ELISA. Optimization of antibody concentrations, incubation times, and temperatures is recommended for each specific assay.
dot
Caption: Workflow for a competitive ELISA.
Materials:
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High-binding 96-well microplate
-
Endomorphin-2 specific antibody (for coating)
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Biotinylated Endomorphin-2
-
Endomorphin-2 standard
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Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
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Wash Buffer (e.g., PBS with 0.05% Tween-20)
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Blocking Buffer (e.g., 1% BSA in PBS)
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Sample/Assay Diluent (e.g., blocking buffer)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the Endomorphin-2 antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells 3 times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the wells 3 times with 200 µL of Wash Buffer.
-
Competitive Reaction: Add 50 µL of standards and samples to the appropriate wells. Immediately add 50 µL of diluted biotinylated Endomorphin-2 to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the solution and wash the wells 3 times with 200 µL of Wash Buffer.
-
Detection: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Aspirate the Streptavidin-HRP solution and wash the wells 5 times with 200 µL of Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Radioimmunoassay (RIA) for Endomorphin-2
This is a general protocol for a competitive RIA. All work with radioactive materials must be conducted in accordance with institutional safety guidelines.
Materials:
-
Polypropylene tubes
-
Endomorphin-2 specific antibody
-
¹²⁵I-labeled Endomorphin-2
-
Endomorphin-2 standard
-
RIA Buffer (e.g., phosphate buffer with protein carrier like BSA or gelatin)
-
Precipitating reagent (e.g., secondary antibody and/or polyethylene glycol)
-
Gamma counter
Procedure:
-
Assay Setup: To polypropylene tubes, add RIA buffer, Endomorphin-2 standards or unknown samples, and a fixed amount of ¹²⁵I-labeled Endomorphin-2.
-
Antibody Addition: Add a predetermined limiting amount of the Endomorphin-2 specific antibody to each tube.
-
Incubation: Vortex the tubes and incubate for 12-24 hours at 4°C to allow for competitive binding.
-
Separation of Bound and Free Ligand: Add a precipitating reagent to separate the antibody-bound ¹²⁵I-Endomorphin-2 from the free ¹²⁵I-Endomorphin-2. This is often achieved by adding a secondary antibody that binds to the primary antibody, followed by centrifugation.
-
Pellet Collection: Centrifuge the tubes to pellet the antibody-bound complex.
-
Counting: Carefully decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound ¹²⁵I-Endomorphin-2 as a function of the unlabeled Endomorphin-2 concentration. Determine the concentration of Endomorphin-2 in the unknown samples by interpolation from the standard curve.
Signaling Pathways
Endomorphin-2 acts as a biased agonist at the µ-opioid receptor, preferentially activating the β-arrestin pathway over G-protein signaling. This biased agonism may have implications for the physiological effects of Endomorphin-2.
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References
Navigating the Nuances of Endomorphin-2 TFA: A Technical Guide to Stock Solution Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Endomorphin-2 trifluoroacetate (TFA) stock solutions. Addressing common challenges encountered during experimental workflows, this resource offers detailed troubleshooting, frequently asked questions, and standardized protocols to ensure the integrity and efficacy of this potent µ-opioid receptor agonist.
Troubleshooting Guide: Common Issues with Endomorphin-2 TFA Stock Solutions
This section addresses specific issues that may arise during the preparation, storage, and use of Endomorphin-2 TFA solutions, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or Loss of Biological Activity | 1. Peptide Degradation: Chemical instability due to improper storage temperature, multiple freeze-thaw cycles, or exposure to light. 2. Oxidation: The Tyr (Tyrosine) residue is susceptible to oxidation. 3. Hydrolysis: Cleavage of peptide bonds, particularly at acidic or basic pH. 4. Enzymatic Degradation: Contamination with proteases.[1][2] | 1. Verify Storage: Ensure lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture. Aliquot reconstituted solutions to minimize freeze-thaw cycles.[3] 2. Use Antioxidants/Oxygen-Free Solvents: Consider degassing solvents or using antioxidants if compatible with the experimental design. 3. Optimize pH: Maintain stock solutions at a slightly acidic pH (e.g., pH 5-6) using a sterile buffer. 4. Aseptic Technique: Use sterile solvents, pipette tips, and vials to prevent microbial contamination. |
| Visible Precipitates or Cloudiness in Solution | 1. Low Solubility: The peptide may not be fully dissolved in the chosen solvent. 2. Aggregation: Peptide molecules may self-associate and precipitate, a process that can be influenced by concentration, pH, temperature, and the presence of TFA. 3. TFA Salt Insolubility: The trifluoroacetate counter-ion can sometimes contribute to lower solubility compared to other salt forms like acetate or hydrochloride.[4] | 1. Review Solubility Protocol: Ensure the correct solvent is being used. For Endomorphin-2, water is a primary solvent, but initial dissolution in a small amount of DMSO or acetonitrile may be necessary for higher concentrations before dilution with an aqueous buffer. 2. Sonication/Vortexing: Gently vortex or sonicate the solution to aid dissolution. 3. Adjust pH: Ensure the pH of the buffer is optimal for solubility. 4. Consider Alternative Salt Forms: For future experiments, consider sourcing Endomorphin-2 as an acetate or hydrochloride salt if solubility issues persist.[5] |
| Inconsistent Experimental Results | 1. Inaccurate Peptide Quantification: Errors in initial weighing of the lyophilized powder due to its hygroscopic nature. 2. Variability in Stock Solution Concentration: Inconsistent aliquoting or evaporation of solvent. 3. Peptide Adsorption to Surfaces: The peptide may adhere to plastic or glass surfaces, reducing the effective concentration. | 1. Proper Weighing Technique: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation. 2. Precise Aliquoting: Use calibrated pipettes and low-retention tubes. 3. Use Low-Binding Vials: Store stock solutions in low-protein-binding microcentrifuge tubes. |
| Appearance of New Peaks in HPLC Analysis | 1. Degradation Products: Formation of smaller peptide fragments or modified peptides due to hydrolysis, oxidation, or other chemical reactions. 2. Contamination: Introduction of foreign substances during handling. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks and infer the nature of the degradation. Common degradation products of Endomorphin-2 include Tyr-Pro and free Tyrosine and Phenylalanine. 2. Review Handling Procedures: Ensure all materials and solvents are clean and of high purity. |
Quantitative Stability Data
Table 1: Illustrative Temperature Stability of Endomorphin-2 TFA in Aqueous Buffer (pH 5.5)
| Storage Temperature | Time Point | Purity (% Remaining) | Notes |
| -80°C | 6 months | >98% | Recommended for long-term storage. |
| -20°C | 1 month | >95% | Suitable for short to medium-term storage. |
| 4°C | 1 week | ~90% | Significant degradation may occur. Not recommended for storage. |
| Room Temperature (20-25°C) | 24 hours | <85% | Rapid degradation expected. Solutions should be used immediately. |
Table 2: Illustrative pH Stability of Endomorphin-2 TFA in Aqueous Solution at 4°C for 1 Week
| pH | Purity (% Remaining) | Observations |
| 3.0 | ~88% | Increased risk of hydrolysis at highly acidic pH. |
| 5.5 | >90% | Generally the most stable pH range for peptides. |
| 7.4 | ~85% | Increased risk of deamidation and oxidation at neutral to basic pH. |
| 8.5 | <80% | Significant degradation likely due to base-catalyzed hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting lyophilized Endomorphin-2 TFA?
A1: For maximal stability, it is recommended to reconstitute Endomorphin-2 TFA in a sterile, slightly acidic buffer (pH 5-6). If solubility is an issue at the desired concentration, the peptide can first be dissolved in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and then slowly diluted with the aqueous buffer to the final concentration.
Q2: How should I store the reconstituted Endomorphin-2 TFA solution?
A2: Once reconstituted, the stock solution should be aliquoted into single-use, low-protein-binding vials and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q3: Can I store my Endomorphin-2 TFA solution at 4°C?
A3: Storing the solution at 4°C is not recommended for periods longer than a few days, as significant degradation can occur. For experiments requiring the use of the peptide over several days, it is best to thaw a fresh aliquot each day.
Q4: The TFA salt form seems to be causing issues in my cell-based assays. What are my options?
A4: The trifluoroacetate counterion can sometimes be cytotoxic or interfere with biological assays. If you suspect this is the case, you have two main options: 1) Perform a salt exchange to replace the TFA with a more biocompatible counterion like acetate or hydrochloride. This can be done using ion-exchange chromatography. 2) For future purchases, source the peptide in an acetate or hydrochloride salt form.
Q5: How can I check the stability of my Endomorphin-2 TFA stock solution?
A5: The most reliable way to assess the stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of the peptide over time. A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation. Mass spectrometry (MS) can be used to identify the degradation products.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathway of Endomorphin-2 and a general workflow for troubleshooting stability issues.
Caption: Endomorphin-2 signaling at the µ-opioid receptor.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Preparation of Endomorphin-2 TFA Stock Solution
-
Materials:
-
Lyophilized Endomorphin-2 TFA
-
Sterile, deionized water or a suitable sterile buffer (e.g., 10 mM MES, pH 6.0)
-
(Optional) DMSO, HPLC grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
-
Procedure:
-
Before opening, allow the vial of lyophilized Endomorphin-2 TFA to equilibrate to room temperature in a desiccator for at least 15 minutes. This prevents condensation from forming on the peptide.
-
Carefully weigh the desired amount of peptide in a sterile microcentrifuge tube.
-
To reconstitute, add the appropriate volume of sterile buffer to achieve the desired stock concentration (e.g., 1 mM).
-
If solubility is limited in a purely aqueous buffer, first dissolve the peptide in a small volume of DMSO (e.g., 10% of the final volume) and then add the aqueous buffer dropwise while gently vortexing.
-
Gently vortex or sonicate the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC Method for Stability Assessment of Endomorphin-2
This protocol provides a general method that should be optimized for the specific HPLC system being used.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A linear gradient should be optimized to achieve good separation of the parent peptide from any degradation products. A typical starting gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Re-equilibrate at 5% B
-
-
-
Procedure:
-
Prepare a fresh standard of Endomorphin-2 TFA at a known concentration (e.g., 0.1 mg/mL) to determine the retention time of the intact peptide.
-
Thaw an aliquot of the stored stock solution and dilute it to the same concentration as the fresh standard.
-
Inject the fresh standard and the stored sample onto the HPLC system.
-
Compare the chromatograms. A decrease in the peak area of the main Endomorphin-2 peak and the appearance of new, earlier-eluting peaks in the stored sample indicate degradation.
-
The percentage purity can be calculated by dividing the peak area of the intact peptide by the total area of all peaks in the chromatogram.
-
By adhering to these guidelines and protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving Endomorphin-2 TFA.
References
- 1. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of endomorphin-2 at the supraspinal level in mice is initiated by dipeptidyl peptidase IV: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 5. Salt Form Choices | Peptide Development | AmbioPharm | AmbioPharm [ambiopharm.com]
Technical Support Center: Overcoming Poor Brain Bioavailability of Endomorphin-2 in Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endomorphin-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its poor brain bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I not observing the expected analgesic effects of systemically administered Endomorphin-2?
This is a common issue stemming from two primary challenges: rapid enzymatic degradation and poor penetration of the blood-brain barrier (BBB).
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Enzymatic Degradation: Endomorphin-2 is highly susceptible to degradation by various peptidases in the blood and brain.[1][2][3][4] The primary enzyme responsible for its degradation at the supraspinal level is dipeptidyl peptidase IV (DPP-IV), which cleaves the Pro²-Phe³ bond.[5] Aminopeptidases also contribute to its breakdown.
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Poor Blood-Brain Barrier (BBB) Permeability: As a hydrophilic peptide, Endomorphin-2 has limited ability to cross the BBB by passive diffusion to reach its target μ-opioid receptors in the central nervous system (CNS).
Troubleshooting:
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Co-administration with Peptidase Inhibitors: To enhance the stability of Endomorphin-2, consider co-administering it with specific peptidase inhibitors. For instance, diprotin A, a DPP-IV inhibitor, has been shown to enhance and prolong the antinociceptive effects of intracerebroventricularly administered Endomorphin-2.
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Chemical Modification of Endomorphin-2: Synthesizing and utilizing more stable analogs of Endomorphin-2 is a highly effective strategy. Modifications such as lipidation (conjugation with lipoamino acids) and glycosylation can improve both enzymatic stability and BBB penetration.
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Alternative Routes of Administration: Consider routes that bypass the BBB to some extent, such as intranasal delivery.
2. What are the most effective strategies to enhance the delivery of Endomorphin-2 to the brain?
Several strategies have been developed to improve the central bioavailability of Endomorphin-2. The choice of strategy will depend on the specific experimental goals and resources.
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Chemical Modifications:
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Lipidation: The conjugation of lipoamino acids (LAA) to Endomorphin-2 increases its lipophilicity, which can improve its interaction with and transport across the BBB.
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Glycosylation: The addition of sugar moieties can enhance stability and facilitate transport across the BBB, potentially through endocytotic mechanisms.
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Peptidomimetics: Designing analogs with modified peptide bonds or unnatural amino acids can increase resistance to enzymatic degradation.
-
-
Drug Delivery Systems:
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Liposomes: Encapsulating Endomorphin-2 within liposomes can protect it from enzymatic degradation and improve its pharmacokinetic profile. PEGylated liposomes, in particular, have been shown to prolong circulation time.
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Nanoparticles: Adsorbing Endomorphin-2 onto the surface of nanoparticles, such as poly(butyl cyanoacrylate) nanoparticles coated with polysorbate 80, can facilitate its transport across the BBB.
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-
Alternative Administration Routes:
-
Intranasal Delivery: This route allows for direct transport of peptides to the brain via the olfactory and trigeminal nerve pathways, bypassing the BBB to a significant extent.
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3. How can I assess the brain uptake of my modified Endomorphin-2 analog?
Several in vitro and in vivo methods can be employed to quantify the brain penetration of Endomorphin-2 analogs.
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In Vitro BBB Models: Cell culture models, such as co-cultures of brain capillary endothelial cells and astrocytes, can be used to assess the permeability of your compound. The permeability coefficient (Papp) can be calculated in a Transwell apparatus.
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In Vivo Microdialysis: This technique allows for the direct measurement of Endomorphin-2 concentrations in the brain extracellular fluid of living animals following systemic administration.
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Brain Tissue Homogenate Analysis: After systemic administration, animals can be euthanized, and the brains collected. The concentration of the Endomorphin-2 analog in the brain tissue can then be quantified using techniques like LC-MS/MS.
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Pharmacodynamic Readouts: Assessing a centrally mediated biological response, such as antinociception using the tail-flick or hot-plate test, can provide indirect evidence of brain uptake and target engagement.
Data Presentation
Table 1: Comparison of Strategies to Improve Endomorphin-2 Brain Bioavailability
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key References |
| Chemical Modification | ||||
| Lipidation | Increases lipophilicity, enhancing passive diffusion across the BBB. | Improved stability and permeability. | May decrease water solubility. | |
| Glycosylation | May utilize endocytotic transport mechanisms (transcytosis). | Improved stability and BBB transport for water-soluble peptides. | Synthesis can be complex. | |
| Drug Delivery Systems | ||||
| Liposomes | Encapsulation protects from enzymatic degradation and can prolong circulation. | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs. | Potential for rapid clearance by the reticuloendothelial system. | |
| Nanoparticles | Can facilitate transport across the BBB via various mechanisms. | Targeted delivery is possible; sustained release can be achieved. | Potential for toxicity and immunogenicity. | |
| Alternative Administration | ||||
| Intranasal Delivery | Bypasses the BBB via olfactory and trigeminal nerve pathways. | Rapid onset of action; non-invasive. | Limited volume can be administered; potential for local irritation. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol is adapted from studies assessing the transport of Endomorphin-2 analogs across brain capillary endothelial cells.
-
Cell Culture: Co-culture rat brain capillary endothelial cells and astrocytes on opposite sides of a microporous filter in a Transwell insert.
-
Experimental Setup:
-
The upper chamber represents the "blood" side (apical) and the lower chamber represents the "brain" side (basolateral).
-
Add the Endomorphin-2 analog to the apical chamber at various concentrations.
-
-
Sampling: At designated time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of the Endomorphin-2 analog in the collected samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Calculation of Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration in the apical chamber.
-
Protocol 2: Intranasal Administration in Rats for Brain Delivery
This protocol is based on studies investigating the olfactory delivery of peptide derivatives.
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Animal Preparation: Anesthetize the rat and place it in a supine position.
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Formulation: Dissolve the Endomorphin-2 analog in a suitable vehicle (e.g., saline).
-
Administration: Using a micropipette, administer a small volume (e.g., 10-20 µL) of the solution into one nostril.
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Time Course: Euthanize animals at various time points post-administration (e.g., 10, 30, 60 minutes).
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Tissue Collection: Dissect the brain and collect specific regions of interest, such as the olfactory bulb, as well as a blood sample.
-
Analysis: Homogenize the brain tissue and extract the peptide. Quantify the concentration of the Endomorphin-2 analog in the brain tissue and plasma using LC-MS/MS.
Visualizations
Caption: Logical relationship between challenges and strategies.
Caption: Fate of systemically administered Endomorphin-2.
References
- 1. Transport characteristics of endomorphin-2 analogues in brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid- and sugar-modified endomorphins: novel targets for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of endomorphin-2 at the supraspinal level in mice is initiated by dipeptidyl peptidase IV: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Endomorphin-2 TFA Mass Spectrometry Analysis
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of Endomorphin-2 trifluoroacetate (TFA).
Frequently Asked Questions (FAQs)
General Issues & Identification
Q1: What are the expected molecular weight and chemical properties of Endomorphin-2?
Endomorphin-2 is a tetrapeptide with the amino acid sequence Tyr-Pro-Phe-Phe-NH2.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Tyr-Pro-Phe-Phe-NH2 |
| Molecular Formula | C32H37N5O5 |
| Average Molecular Weight | 571.65 g/mol |
| Monoisotopic Mass | 571.27946930 Da[3] |
| Charge State (Typical ESI) | Primarily [M+H]+ |
| Expected m/z for [M+H]+ | 572.2867 |
Q2: Why am I seeing poor signal intensity or no peak at all for my Endomorphin-2 sample?
A complete or significant loss of signal can stem from several factors, ranging from sample preparation to instrument settings.[4]
-
TFA-Induced Signal Suppression: Trifluoroacetic acid (TFA) is a common counter-ion from peptide synthesis and HPLC purification that severely suppresses the ionization efficiency in electrospray ionization (ESI), particularly in positive ion mode.
-
Low Sample Concentration: The amount of peptide in your sample may be below the instrument's limit of detection.
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Sample Contamination: Salts, detergents (like Tween, Triton), or polymers (like PEG) can suppress the peptide's signal.
-
Suboptimal Instrument Settings: Incorrect ionization source parameters (e.g., sprayer voltage, gas flow, temperature) or a poorly tuned and calibrated mass spectrometer can lead to inefficient ionization and detection.
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Peptide Adsorption: Peptides can adhere to the surfaces of sample tubes and pipette tips, reducing the effective concentration.
TFA-Specific Problems
Q3: What is Trifluoroacetic Acid (TFA) and why is it problematic for my analysis?
TFA is an ion-pairing agent used to improve chromatographic peak shape during reverse-phase HPLC purification of peptides. However, for mass spectrometry, it is highly detrimental. The TFA anion forms a very strong ion-pair with the positively charged peptide in the ESI droplet, neutralizing it and preventing it from becoming a gas-phase ion, which is necessary for MS detection. This phenomenon is a primary cause of signal suppression.
Q4: I see a series of unexpected peaks in my spectrum. What could they be?
Unexpected peaks are often due to adduct formation or contamination. TFA is a frequent source of adducts.
-
TFA Adducts: You may observe your peptide peak with an additional mass of +114 Da, corresponding to an adduct of a single TFA molecule (C2HF3O2).
-
Salt Adducts: If sodium is present, a TFA sodium salt adduct can appear as a series of peaks separated by 136 Da.
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Common Contaminants: Other repeating peaks can indicate contamination. Polyethylene glycol (PEG), a common ingredient in detergents, appears as a series of peaks separated by 44 Da. A summary of common adducts and contaminants is provided in the table below.
| Ion/Contaminant | Mass (Da) | Common Source / Comment |
| [M+Na]+ | M + 22.9898 | Sodium salt contamination from buffers or glassware. |
| [M+K]+ | M + 38.9637 | Potassium salt contamination. |
| [M+TFA]+ | M + 113.9929 | Adduct with Trifluoroacetic Acid. |
| Polyethylene Glycol (PEG) | Repeating unit of 44.0262 | Detergents (Triton, Tween), labware contamination. |
| Polydimethylsiloxane (PDMS) | Repeating unit of 74.0188 | Siloxane grease, septa, vial caps. |
| Dibutyl Phthalate | 278.1518 | Plasticizer from plastic labware. |
| Human Keratin | Variable | Contamination from skin, hair, and dust. |
Q5: How can I reduce TFA-induced signal suppression and adduct formation?
Minimizing the impact of TFA can be approached in three ways:
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Sample Cleanup: The most effective method is to remove TFA from the sample before analysis. This can be done by repeated lyophilization, precipitation, or exchanging TFA for a more MS-friendly acid like formic acid. (See Protocol 1).
-
Method Modification: If TFA must be present for chromatography, use the lowest possible concentration (e.g., 0.02-0.05% instead of 0.1%). Formic acid (0.1%) is a much better alternative for MS-based analyses.
-
Instrument Tuning: For some instruments, increasing the cone gas flow rate can help dissociate TFA adducts in the source, reducing their presence in the mass spectrum.
Fragmentation & Data Quality
Q6: My fragmentation spectrum (MS/MS) is weak or uninformative. How can I improve it?
Weak fragmentation is often a direct result of a weak precursor ion signal. If the initial ionization is poor due to TFA suppression, there will be fewer precursor ions to select and fragment.
-
Optimize Collision Energy: If the precursor ion intensity is adequate, the collision energy may be suboptimal. If it's too low, fragmentation will be inefficient; if it's too high, the peptide may be over-fragmented into very small, uninformative ions.
-
Improve Precursor Signal: Address the issues in Q2 and Q5. A stronger, cleaner signal for the [M+H]+ ion will yield a better fragmentation spectrum.
-
Check for In-Source Decay: In-source decay (ISD) is a fragmentation process that can occur within the ionization source itself, particularly in MALDI. While less common in ESI, harsh source conditions can sometimes lead to premature fragmentation, which can complicate the interpretation of MS/MS spectra.
Troubleshooting Workflows & Diagrams
The following diagrams illustrate common troubleshooting paths for issues encountered during Endomorphin-2 TFA analysis.
Caption: Troubleshooting workflow for no or low signal intensity.
Caption: Logical diagram of the impact of TFA on ESI-MS analysis.
Experimental Protocols
Protocol 1: TFA Removal by Ether Precipitation
This protocol is designed to remove TFA and other cleavage byproducts from a freshly synthesized peptide.
-
Initial Transfer: Transfer the cleaved peptide solution from the reaction vessel to a suitable centrifuge tube.
-
Precipitation: Add 9-10 volumes of cold diethyl ether (pre-chilled to at least -20°C). The peptide should precipitate as a white solid.
-
Centrifugation: Centrifuge the mixture for 5 minutes at approximately 3,000 x g to form a solid pellet.
-
Washing: Carefully decant the ether supernatant. Resuspend the pellet in fresh cold diethyl ether.
-
Repeat: Repeat the centrifugation and washing steps 3-4 times, or until the characteristic odor of TFA is no longer detectable.
-
Drying: After the final wash, decant the ether and allow the remaining solvent to evaporate from the open tube in a fume hood. The resulting dry peptide is ready for reconstitution in an MS-friendly solvent (e.g., 0.1% formic acid in water/acetonitrile).
Protocol 2: General LC-MS System Flush for TFA Decontamination
If your LC system has been contaminated with TFA, a thorough flush is required.
-
Remove Column: Disconnect the analytical column to prevent damage. Connect the injector directly to the detector with a union.
-
Initial Flush: Flush all pump lines with high-purity HPLC-grade isopropanol for at least 60 minutes at a standard flow rate (e.g., 0.5 mL/min).
-
Aggressive Wash (Optional): For persistent contamination, use a "wonder wash" solution consisting of a 1:1:1:1 mixture of water, acetonitrile, methanol, and isopropanol containing 0.1% formic acid or 0.1% ammonia. Flush for several hours or overnight at a low flow rate.
-
Re-equilibration: Flush the entire system with your initial mobile phase (without TFA) until the baseline on the mass spectrometer is stable and free of TFA-related background ions.
-
Source Cleaning: Concurrently, clean the MS ion source components (cone, needle, capillary) according to the manufacturer's guidelines, as TFA can adhere to these surfaces.
Protocol 3: C18 Desalting for Peptide Cleanup
This protocol uses a C18 spin column to remove salts, including TFA, and other small molecule contaminants before MS analysis.
-
Column Activation: Add 200 µL of an activation solution (e.g., 50% acetonitrile) to the C18 spin column. Centrifuge at 1,500 x g for 1 minute.
-
Column Equilibration: Add 200 µL of an equilibration solution (e.g., 0.1% formic acid or 0.1% TFA in water). Centrifuge at 1,500 x g for 1 minute. Repeat this step.
-
Sample Loading: Acidify your peptide sample with formic acid. Load the sample onto the column and centrifuge at 1,500 x g for 1 minute.
-
Washing: Add 200 µL of the equilibration solution to wash the column. Centrifuge at 1,500 x g for 1 minute. Repeat this wash step twice to ensure all salts are removed.
-
Elution: Place the spin column in a new, clean collection tube. Add 100 µL of an elution solution (e.g., 50-70% acetonitrile with 0.1% formic acid). Centrifuge at 1,500 x g for 1 minute to elute the desalted peptide. Repeat the elution to maximize recovery.
-
Final Step: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis.
References
Validation & Comparative
Endomorphin-2 vs. Endomorphin-1: A Comparative Analysis of Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
Endomorphin-1 (EM-1) and endomorphin-2 (EM-2) are endogenous opioid peptides that exhibit high affinity and selectivity for the µ-opioid receptor (MOR), positioning them as key targets in pain research and analgesic drug development. While structurally similar, these tetrapeptides display notable differences in their analgesic potency, particularly concerning the site of action within the central nervous system. This guide provides an objective comparison of their analgesic efficacy, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Quantitative Comparison of Analgesic Potency
The analgesic potency of endomorphin-1 and endomorphin-2 has been evaluated in various animal models using nociceptive assays such as the tail-flick and hot-plate tests. The median effective dose (ED50), the dose at which 50% of the maximal analgesic effect is observed, is a key metric for comparison. The following table summarizes the ED50 values for EM-1 and EM-2 administered via intracerebroventricular (i.c.v.) and intrathecal (i.t.) routes, which correspond to supraspinal and spinal sites of action, respectively.
| Compound | Administration Route | Analgesic Assay | ED50 (nmol) [95% CI] | Relative Potency (EM-1 vs. EM-2) |
| Endomorphin-1 | Intracerebroventricular (i.c.v.) | Tail-flick Test | 0.53 [0.41-0.68] | EM-1 is ~1.4x more potent |
| Endomorphin-2 | Intracerebroventricular (i.c.v.) | Tail-flick Test | 0.74 [0.57-0.96] | |
| Endomorphin-1 | Intrathecal (i.t.) | Tail-flick Test | 0.16 [0.12-0.21] | EM-2 is ~2.7x more potent |
| Endomorphin-2 | Intrathecal (i.t.) | Tail-flick Test | 0.06 [0.04-0.08] |
Data derived from studies in mice.
Differentiated Signaling Pathways
Endomorphin-1 and endomorphin-2 both exert their analgesic effects through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). However, evidence suggests they differentially engage downstream G-protein subtypes, leading to nuanced signaling cascades. Both endomorphins couple to Gi1α and Gi3α G-protein subunits. A key distinction lies in the involvement of the Gi2α subunit; the analgesic action of endomorphin-2 is dependent on Gi2α activation, whereas endomorphin-1's effect is independent of this particular subunit.[1] This differential G-protein coupling may underlie the observed variations in their analgesic profiles.
Experimental Protocols
The assessment of analgesic potency for endomorphins typically involves standardized behavioral assays in rodents. The following are detailed methodologies for two commonly employed tests.
Tail-Flick Test
Objective: To measure the latency of a reflexive tail withdrawal from a thermal stimulus as an indicator of spinal analgesia.
Apparatus: A tail-flick meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a photodetector to automatically record the tail-flick latency.
Procedure:
-
Acclimation: Mice or rats are habituated to the testing environment and handling for several days prior to the experiment to minimize stress-induced analgesia.
-
Baseline Latency: The animal is gently restrained, and its tail is positioned over the radiant heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: Endomorphin-1, endomorphin-2, or a vehicle control is administered via the desired route (e.g., i.c.v. or i.t.).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 5, 15, 30, and 60 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. The ED50 is then determined from the dose-response curve.
Hot-Plate Test
Objective: To assess the response to a constant, noxious thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.
Apparatus: A hot-plate apparatus consisting of a metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and an open-topped transparent cylinder to confine the animal to the heated surface.
Procedure:
-
Acclimation: Animals are habituated to the testing room and handling.
-
Baseline Latency: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The hot-plate latency is measured at various time points after administration.
-
Data Analysis: The %MPE is calculated as described for the tail-flick test, and the ED50 is determined from the dose-response curve.
Experimental Workflow
The general workflow for assessing the analgesic potency of novel compounds like endomorphins follows a structured process from animal preparation to data interpretation.
Conclusion
The available experimental data indicate that both endomorphin-1 and endomorphin-2 are potent analgesics, but their relative potency is dependent on the site of action. Endomorphin-1 appears to be slightly more potent at supraspinal sites, while endomorphin-2 exhibits greater potency at the spinal level. The differential activation of G-protein subtypes, particularly the unique role of Gi2α in endomorphin-2 signaling, provides a potential molecular basis for these differences.[1] These distinctions are critical for the rational design of novel opioid analgesics with improved therapeutic profiles. Further research into the specific signaling cascades and receptor subtypes activated by each endomorphin will be crucial for developing targeted pain therapies with reduced side effects.
References
A Comparative Analysis of Receptor Binding Kinetics: Endomorphin-2 versus DAMGO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding kinetics and signaling pathways of two potent mu-opioid receptor (μOR) agonists: the endogenous peptide Endomorphin-2 and the synthetic peptide DAMGO ([D-Ala2, N-MePhe4, Gly-ol5]-enkephalin). This analysis is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Quantitative Comparison of Binding Affinity
| Ligand | Receptor/Tissue Source | Parameter | Value (nM) |
| Endomorphin-2 | Rat Brain Membranes | K_d | 0.97 (from kinetic studies) |
| Rat Brain Membranes | K_d | 1.12 (from equilibrium studies) | |
| Wild-type Mouse Brain Membranes | K_d | 1.77[1] | |
| DAMGO | Rat Brain Homogenates | K_i | 1.518 ± 0.065 |
| Human μOR | K_d | 1.18[2] | |
| Mutant kappa-opioid receptor | K_d | 8.7 ± 1.2[3] |
Note: Direct comparison of affinity values should be made with caution as experimental conditions can vary between studies. The data consistently indicates that both are high-affinity ligands for the μOR.
Signaling Pathway Divergence: G-Protein versus β-Arrestin
Upon binding to the μ-opioid receptor, both Endomorphin-2 and DAMGO initiate downstream signaling cascades. However, evidence suggests a significant divergence in their signaling preferences, a phenomenon known as biased agonism.
DAMGO is considered a canonical full agonist at the μ-opioid receptor, robustly activating G-protein signaling pathways. This leads to the inhibition of adenylyl cyclase, reduction in intracellular cAMP levels, and modulation of ion channels, which are key mechanisms for analgesia.[4][5]
Endomorphin-2 , in contrast, is characterized as a β-arrestin-biased agonist . While it does activate G-protein pathways, it does so with lower operational efficacy compared to DAMGO. Conversely, Endomorphin-2 is more efficient at promoting the recruitment of β-arrestin to the receptor. This biased signaling has significant implications for the physiological effects of the ligand, as β-arrestin recruitment is associated with receptor desensitization, internalization, and the activation of distinct signaling pathways that can contribute to both therapeutic and adverse effects.
Signaling pathway comparison of Endomorphin-2 and DAMGO.
Experimental Protocols
Radioligand Binding Assay (Competition)
This method is employed to determine the binding affinity (K_i) of an unlabeled ligand (e.g., Endomorphin-2 or DAMGO) by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.
1. Materials:
-
Receptor Source: Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells, or brain tissue).
-
Radioligand: A high-affinity μOR radioligand such as [³H]DAMGO or [³H]naloxone.
-
Test Ligands: Endomorphin-2 and DAMGO.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: 96-well plates, glass fiber filters, cell harvester, scintillation vials, liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test ligand (Endomorphin-2 or DAMGO). Include wells for total binding (no competitor) and non-specific binding (with excess naloxone).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its equilibrium dissociation constant.
Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time, providing on-rates (k_on) and off-rates (k_off).
1. Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for immobilizing the receptor (e.g., CM5 chip for amine coupling).
-
Receptor: Purified μ-opioid receptor.
-
Analytes: Endomorphin-2 and DAMGO.
-
Buffers:
-
Immobilization Buffer: (e.g., 10 mM sodium acetate, pH 4.5).
-
Running Buffer: (e.g., HBS-EP+).
-
Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized receptor (e.g., low pH glycine or high salt solution).
-
-
Immobilization Reagents: (e.g., NHS, EDC for amine coupling).
2. Procedure:
-
Receptor Immobilization: Covalently immobilize the purified μ-opioid receptor onto the sensor chip surface. A reference channel should be prepared to subtract non-specific binding.
-
Analyte Injection: Inject a series of concentrations of the analyte (Endomorphin-2 or DAMGO) over the sensor and reference surfaces at a constant flow rate. This is the association phase , during which the binding of the analyte to the immobilized receptor is monitored in real-time.
-
Dissociation Phase: After the injection, flow running buffer over the surfaces. The decrease in signal corresponds to the dissociation of the analyte from the receptor.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off/k_on).
Workflow for an SPR-based kinetic analysis.
Summary and Conclusion
Endomorphin-2 and DAMGO are both high-affinity agonists for the μ-opioid receptor. While their binding affinities are comparable, their functional profiles are distinct. DAMGO acts as a conventional full agonist with a strong preference for G-protein-mediated signaling. In contrast, Endomorphin-2 displays biased agonism, showing lower efficacy in G-protein activation but a higher propensity for engaging β-arrestin pathways.
This difference in signaling bias is a critical consideration for researchers and drug developers. The preferential activation of β-arrestin by Endomorphin-2 could lead to different physiological outcomes, including altered receptor desensitization and internalization kinetics, and potentially a different side-effect profile compared to more G-protein-biased agonists like DAMGO. Further studies are warranted to fully elucidate the therapeutic implications of this signaling divergence.
References
- 1. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAMGO recognizes four residues in the third extracellular loop to discriminate between mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation of G-proteins by mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endomorphin-1 and endomorphin-2 show differences in their activation of mu opioid receptor-regulated G proteins in supraspinal antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endomorphin-2 TFA and Morphine in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Endomorphin-2 trifluoroacetate (TFA) and morphine in preclinical models of neuropathic pain. The information presented is collated from peer-reviewed studies to assist researchers in evaluating these two potent µ-opioid receptor agonists for analgesic drug development.
Executive Summary
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant therapeutic challenge. While morphine has long been a cornerstone of pain management, its use is often limited by significant side effects and diminishing efficacy in neuropathic states. Endomorphin-2, an endogenous opioid peptide, has emerged as a promising alternative with a potentially more favorable profile. This guide details the comparative analgesic effects, mechanisms of action, and experimental protocols used to evaluate these two compounds in a widely utilized animal model of neuropathic pain.
Comparative Efficacy in a Spared Nerve Injury (SNI) Model
A key study directly compared the antiallodynic effects of Endomorphin-2 and morphine following intracerebroventricular (i.c.v.) administration in a Spared Nerve Injury (SNI) model in mice. Mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful, was assessed using von Frey filaments. The data indicates that at an equimolar dose, Endomorphin-2 demonstrates a more potent and rapid-acting antiallodynic effect compared to morphine.
| Compound (10 nmol, i.c.v.) | Peak Paw Withdrawal Threshold (g) (Mean ± SD) | Time to Peak Effect (minutes) |
| Endomorphin-2 | 0.87 ± 0.33[1] | 5[1] |
| Morphine | 0.46 ± 0.20[1] | 20 |
| Saline Control | Baseline allodynia established at 0.061 ± 0.02 g 14 days post-SNI surgery[1] | N/A |
Table 1: Comparison of the peak antiallodynic effects of intracerebroventricularly administered Endomorphin-2 and morphine in the mouse Spared Nerve Injury (SNI) model.[1]
Notably, both Endomorphin-1 and Endomorphin-2 were found to be more effective than morphine in alleviating mechanical allodynia in the ipsilateral paw of SNI mice. Furthermore, at the 10 nmol dose, both endomorphins exhibited significant antiallodynic effects in the contralateral paw, an effect not observed with morphine at the same dose.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are the detailed protocols for the Spared Nerve Injury model and the assessment of mechanical allodynia.
Spared Nerve Injury (SNI) Model in Mice
The SNI model is a well-established method for inducing robust and long-lasting neuropathic pain behaviors.
-
Anesthesia: Mice are anesthetized, typically with a ketamine/xylazine mixture administered intraperitoneally. The depth of anesthesia is confirmed by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
The left hind limb is shaved and disinfected.
-
An incision is made in the skin of the thigh, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with silk suture and then sectioned distal to the ligation, removing a small fragment of the distal nerve stump.
-
Care is taken to avoid any damage to the intact sural nerve.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing typically commences after a recovery period of several days, allowing for the full development of neuropathic pain symptoms.
Experimental workflow for the Spared Nerve Injury (SNI) model.
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
-
Acclimation: Mice are placed in individual transparent Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments, which exert a known force when bent, are applied to the plantar surface of the hind paw in the territory of the sural nerve.
-
Response Measurement: The withdrawal threshold is determined as the filament force that elicits a paw withdrawal response in approximately 50% of applications, often using the "up-down" method. A positive response is a brisk withdrawal or flinching of the paw upon application of the filament.
-
Data Collection: The paw withdrawal threshold (in grams) is recorded before and at various time points after drug administration.
Signaling Pathways and Mechanisms of Action
Endomorphin-2 and morphine both exert their primary analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor. However, nuances in their downstream signaling and engagement with other pathways may account for their differing efficacy and side-effect profiles in neuropathic pain.
Endomorphin-2 Signaling
Endomorphin-2 is a highly selective endogenous agonist for the MOR. Its binding to presynaptic MORs on primary afferent terminals in the spinal cord dorsal horn inhibits the release of excitatory neurotransmitters such as substance P and glutamate. Postsynaptically, MOR activation leads to hyperpolarization of dorsal horn neurons, reducing their excitability and dampening the transmission of nociceptive signals.
Interestingly, the antiallodynic effect of Endomorphin-2 in the SNI model has been shown to involve an additional component mediated by the release of endogenous dynorphin A, which then acts on κ-opioid receptors. This suggests a more complex mechanism of action than simple MOR agonism. However, in some neuropathic pain states, such as painful diabetic neuropathy, the analgesic efficacy of Endomorphin-2 can be compromised due to a downregulation of MORs in primary afferent fibers.
Simplified signaling pathway of Endomorphin-2 in nociceptive neurons.
Morphine Signaling and its Paradoxical Effects
Morphine's analgesic action is also primarily mediated through MOR activation. Peripherally, this can involve the activation of a PI3Kγ/AKT/nNOS/NO/KATP channel signaling pathway, leading to hyperpolarization of nociceptive neurons. However, the effectiveness of morphine in neuropathic pain is often limited, and in some cases, it can paradoxically prolong or exacerbate pain.
This paradoxical effect is thought to be mediated by the activation of central immune signaling pathways. Chronic morphine administration can lead to the activation of spinal microglia and the formation of the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines like IL-1β. This neuroinflammatory response can counteract the analgesic effects of morphine and contribute to the maintenance of a chronic pain state.
Dual signaling pathways of morphine in the context of neuropathic pain.
Conclusion
The available preclinical evidence suggests that Endomorphin-2 TFA holds significant promise as an analgesic for neuropathic pain, demonstrating superior potency and a more rapid onset of action compared to morphine in the mouse SNI model. Its distinct mechanism, potentially involving the recruitment of other opioid receptor systems, may contribute to its enhanced efficacy.
Conversely, while morphine can provide analgesia in neuropathic pain models, its therapeutic window is narrowed by the potential for paradoxical pain prolongation through the activation of neuroinflammatory pathways. This highlights a critical consideration for the development of new opioid analgesics.
Further research is warranted to directly compare Endomorphin-2 TFA and morphine in other neuropathic pain models, such as the Chronic Constriction Injury (CCI) model, and to fully elucidate the signaling pathways that differentiate their effects. Such studies will be invaluable in guiding the development of more effective and safer therapeutics for the management of neuropathic pain.
References
In vivo efficacy of Endomorphin 2 analogs compared to the parent compound
For Researchers, Scientists, and Drug Development Professionals
Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH2), demonstrates high affinity and selectivity for the µ-opioid receptor (MOR), playing a pivotal role in pain modulation.[1][2] However, its therapeutic potential is hindered by poor metabolic stability and limited bioavailability.[3] This has spurred the development of numerous EM-2 analogs designed to overcome these limitations while retaining or enhancing analgesic efficacy and reducing adverse side effects associated with traditional opioids like morphine. This guide provides a comparative analysis of the in vivo efficacy of prominent EM-2 analogs against the parent compound, supported by experimental data and detailed methodologies.
Comparative Efficacy Data
The analgesic properties of Endomorphin-2 and its analogs have been evaluated in various animal models of pain, including acute, inflammatory, neuropathic, and visceral pain. The data below summarizes key findings on their potency and duration of action compared to Endomorphin-2 and the gold-standard opioid, morphine.
| Compound/Analog | Animal Model | Test | Route of Administration | Analgesic Potency (Compared to EM-2 or Morphine) | Duration of Action | Key Findings & Side Effect Profile | Reference(s) |
| Endomorphin-2 (EM-2) | Mouse/Rat | Tail-flick, Hot-plate | Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | Baseline | Short | Produces dose-dependent antinociception.[4][5] Its effects are mediated primarily by µ-opioid receptors, but can also induce the release of dynorphin A and Met-enkephalin, leading to kappa and delta-opioid receptor activation. | |
| ZH853 (Analog 4) | Rat/Mouse | Spared Nerve Injury (neuropathic), Paw Incision (postoperative), Complete Freund's Adjuvant (inflammatory), Acetic Acid Writhing (visceral) | i.t., Intravenous (i.v.), Subcutaneous (s.c.) | Equal or greater potency than morphine | Longer duration than morphine | Effective in a broad spectrum of pain models with a potentially lower risk of adverse side effects compared to morphine. | |
| [Dmt¹]EM-2 Analogs | Not Specified | Opioid Receptor Binding | Not Applicable | 3- to 10-fold less affinity than EM-2 for µ-receptors | Not Specified | C-terminal modifications with hydrophobic groups can yield compounds with potent µ-opioid receptor bioactivity and dual functional agonism. Incorporation of Dmt¹ increases resistance to enzymatic degradation. | |
| Analog 2a ((3R,4S)-4-Ph-β-Pro²) | Mouse | Hot-plate | i.c.v. | Potent analgesia | Not Specified | Analgesic action is mediated through the µ-opioid receptor. Also exhibits antidepressant-like effects mediated by δ- and κ-opioid receptors. | |
| [(S)Aze²]EM-2 (Analog 3) | Not Specified | Receptor Binding and Functional Bioassays | Not Applicable | High affinity, bioactivity, and selectivity for µ-receptors | Not Specified | Modification at the Proline-2 position with (S)-azetidine-2-carboxylic acid enhances µ-receptor interaction. | |
| **Cyclic EM-2 Analogs (Dmt-c[d-Lys-Phe-4-F-Phe-Asp]NH₂ and Dmt-c[d-Lys-Phe-2,4-F-Phe-Asp]NH₂) ** | Mouse | Hot-plate | i.c.v., Intraperitoneal (i.p.) | Potent antinociceptive effect | Not Specified | Able to cross the blood-brain barrier, indicating improved bioavailability. Displayed high affinity for both µ- and κ-opioid receptors. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Endomorphin-2 analogs.
Hot-Plate Test for Thermal Pain
This method assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.
-
Animals: Male ICR mice or Sprague-Dawley rats.
-
Apparatus: A hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatization: Animals are acclimated to the experimental room for at least one hour before testing.
-
Baseline Latency: Each animal is gently placed on the hot plate, and a timer is started. The latency to the first sign of a pain response (e.g., licking paws, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered the test compound (EM-2 analog), vehicle, or a positive control (e.g., morphine) via the desired route (e.g., i.c.v., i.p.).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the response latency on the hot plate is measured again.
-
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.
von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity, particularly in models of neuropathic and postoperative pain.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A set of calibrated von Frey filaments, which apply a known amount of force.
-
Procedure:
-
Acclimatization: Animals are placed in individual compartments on a wire mesh floor and allowed to acclimate.
-
Baseline Threshold: von Frey filaments are applied to the plantar surface of the hind paw in ascending order of force. The threshold is determined as the lowest force that elicits a withdrawal response.
-
Induction of Pain Model: A pain model, such as spared nerve injury or paw incision, is induced.
-
Drug Administration: After the establishment of mechanical allodynia (a lowered withdrawal threshold), animals are treated with the test compound, vehicle, or positive control.
-
Post-Treatment Threshold: The withdrawal threshold is reassessed at various time points after drug administration.
-
-
Data Analysis: Changes in the paw withdrawal threshold are calculated and compared between treatment groups.
Acetic Acid Writhing Test for Visceral Pain
This chemical-induced pain model is used to evaluate the efficacy of analgesics against visceral pain.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Drug Administration: Animals are pre-treated with the test compound, vehicle, or positive control.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.
Signaling Pathways and Experimental Workflow
Endomorphin-2 Signaling Pathway
Endomorphin-2 primarily exerts its analgesic effects through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor. This activation initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity and pain transmission. Some evidence suggests that EM-2 may be a biased agonist, preferentially activating pathways leading to receptor desensitization and internalization over G-protein signaling compared to other opioids like DAMGO.
Caption: Endomorphin-2 signaling cascade via the µ-opioid receptor.
General In Vivo Analgesia Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of an Endomorphin-2 analog in vivo.
Caption: A generalized workflow for in vivo analgesic studies.
References
- 1. Morphological investigations of endomorphin-2 and spinoparabrachial projection neurons in the spinal dorsal horn of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endomorphin-2 - Wikipedia [en.wikipedia.org]
- 3. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive properties of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential antinociceptive effects of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endomorphin-2 and Fentanyl in Visceral Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endogenous opioid peptide Endomorphin-2 and the synthetic opioid fentanyl, focusing on their performance in preclinical models of visceral pain. Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex mechanisms and often inadequate treatment. This analysis synthesizes experimental data on the efficacy, mechanism of action, and potential side effect profiles of these two potent mu-opioid receptor (MOR) agonists to inform future research and drug development.
Mechanism of Action: A Tale of Two Agonists
Both Endomorphin-2 (EM-2) and fentanyl exert their analgesic effects primarily by activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] However, the nuances of their receptor interactions and downstream signaling pathways may account for differences in their therapeutic and side effect profiles.
Fentanyl is a highly potent synthetic phenylpiperidine opioid agonist.[1] Upon binding to the MOR, it triggers a conformational change that leads to the activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production, reduced influx of calcium ions, and an increased efflux of potassium ions.[3] This cascade ultimately results in hyperpolarization of the neuron, reducing its excitability and dampening the transmission of pain signals. Fentanyl is considered a highly efficacious MOR agonist and has been shown to activate beta-arrestin pathways, which are implicated in side effects like respiratory depression.[1]
Endomorphin-2 , with the amino acid sequence Tyr-Pro-Phe-Phe-NH2, is an endogenous tetrapeptide that displays remarkable affinity and selectivity for the MOR. Like fentanyl, it activates the Gi/o protein signaling pathway to produce analgesia. However, research suggests that EM-2 may act as a "biased agonist". This means it can differentially activate G-protein signaling (believed to be responsible for analgesia) over β-arrestin recruitment (linked to receptor desensitization, internalization, and certain adverse effects). This property is a key area of investigation for developing new opioids with improved side-effect profiles.
References
Differential G-protein Activation by Endomorphin-2 and Other Mu-Opioid Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G-protein activation profiles of Endomorphin-2 and other key mu-opioid receptor (MOR) agonists, including the synthetic peptide DAMGO and the alkaloid morphine. Understanding these differences is crucial for the development of novel analgesics with improved therapeutic profiles. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways.
Introduction to Mu-Opioid Receptor Signaling
The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic effects of opioids. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the associated heterotrimeric G-protein (typically of the Gαi/o family). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector systems, ultimately resulting in the desired analgesic response. However, agonist-induced signaling is not limited to G-protein activation; it can also trigger the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and G-protein-independent signaling. The balance between G-protein and β-arrestin pathway activation, a concept known as "biased agonism," is a key area of research for developing safer opioids.
Quantitative Comparison of G-Protein Activation
The potency and efficacy of MOR agonists in activating G-proteins are commonly assessed using [³⁵S]GTPγS binding assays. In this assay, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is measured as an index of receptor activation.
Table 1: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of MOR Agonists in [³⁵S]GTPγS Binding Assays
| Agonist | Cell System | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Reference |
| Endomorphin-2 | HEK293 cells with transfected MOR | Varies | Partial agonist, ~50-75% | [1][2] |
| B82 fibroblasts with transfected human MOR | - | Partial agonist, similar to morphine | [3] | |
| Rat spinal cord and thalamic membranes | - | ~50-60% | [2] | |
| DAMGO | HEK293 cells with transfected MOR | - | Full agonist (Reference) | [1] |
| SH-SY5Y neuroblastoma cells | 45 | Full agonist | ||
| Morphine | HEK293 cells with transfected MOR | Varies | Partial agonist | |
| B82 fibroblasts with transfected human MOR | - | Partial agonist, similar to Endomorphin-2 |
Note: EC₅₀ and Eₘₐₓ values can vary depending on the specific experimental conditions, such as cell line, receptor expression level, and G-protein subtype availability.
Studies have consistently shown that Endomorphin-2 acts as a partial agonist for G-protein activation compared to the full agonist DAMGO. Its efficacy is often comparable to that of morphine.
G-Protein Subtype Selectivity
Different MOR agonists can exhibit varying abilities to activate specific G-protein α subunits, which may contribute to their distinct pharmacological profiles.
Table 2: Differential Activation of Gα Subunits by MOR Agonists
| Agonist | Gα Subunit Preference | Key Findings | Reference |
| Endomorphin-2 | Gαi1, Gαi2, Gαi3, GαoA | Displays significant differences in potency for activating Gαi1 versus GαoA. The antinociceptive effects of Endomorphin-2 are blocked by antisense probes targeting Gαi2. | |
| DAMGO | Gαi1, Gαi2, Gαi3, GαoA | Shows higher affinity for GαoA (Km=20±1 nM) compared to Gαi1 (Km=116±12 nM). Also displays significant differences in potency for activating the two Gα proteins. | |
| Morphine | Gαi1, Gαi2, Gαi3, GαoA | Demonstrates a statistically significant difference in maximal activity between Gαi1 and GαoA, with greater activation of GαoA. Also shows differences in potency for activating the two Gα subunits. |
These findings suggest that MOR agonists can differentially engage G-protein subtypes, providing a potential mechanism for their distinct downstream effects.
The Concept of Biased Agonism
Recent research suggests that Endomorphin-2 is a β-arrestin-biased agonist. This means that for a given level of G-protein activation, Endomorphin-2 promotes a greater degree of β-arrestin recruitment compared to a balanced agonist like DAMGO. This property is attributed to its ability to induce more robust receptor phosphorylation. The development of G-protein biased agonists, which preferentially activate G-protein signaling over β-arrestin recruitment, is a major goal in opioid drug discovery, as it is hypothesized to separate the desired analgesic effects from adverse effects like respiratory depression and constipation.
Experimental Methodologies
[³⁵S]GTPγS Binding Assay
This is a widely used functional assay to quantify agonist-stimulated G-protein activation.
Principle: In the inactive state, Gα subunits are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the Gα subunit, becomes trapped, allowing for its quantification.
Detailed Protocol:
-
Membrane Preparation:
-
Cells stably expressing the mu-opioid receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined. Membranes are stored at -80°C.
-
-
Assay Setup (96-well plate format):
-
Add assay buffer or unlabeled GTPγS (for non-specific binding) to the appropriate wells.
-
Add serial dilutions of the test agonist (e.g., Endomorphin-2, DAMGO, morphine) or vehicle control.
-
Add the prepared membrane suspension (typically 10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-100 µM.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
The filters are washed with ice-cold buffer, dried, and the amount of radioactivity is determined by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is subtracted from all values.
-
The data are then analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each agonist.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to monitor protein-protein interactions in live cells, including G-protein activation and β-arrestin recruitment.
Principle for G-protein Activation: This assay measures the change in distance between the Gα and Gβγ subunits upon receptor activation. A Renilla luciferase (Rluc) is fused to one subunit (e.g., Gα) and a fluorescent protein acceptor (e.g., YFP) is fused to another (e.g., Gγ). In the inactive state, the subunits are in close proximity, allowing for energy transfer from Rluc to YFP upon addition of a substrate. Agonist-induced activation causes the subunits to dissociate, leading to a decrease in the BRET signal.
Principle for β-arrestin Recruitment: In this setup, Rluc is fused to the mu-opioid receptor and YFP is fused to β-arrestin. Upon agonist stimulation and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor, bringing Rluc and YFP into close proximity and resulting in an increase in the BRET signal.
Visualizations
Caption: Canonical Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
Caption: Concept of Biased Agonism at the Mu-Opioid Receptor.
References
- 1. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spinal antinociceptive effects of endomorphins in rats: behavioral and G protein functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endomorphin-1 and endomorphin-2 are partial agonists at the human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Endomorphin-2's Analgesic Effects: A Comparative Guide to Naloxone Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of Endomorphin-2, a potent endogenous opioid peptide, and its validation through blockade by the non-selective opioid antagonist, naloxone. The performance of Endomorphin-2 is compared with other well-established mu-opioid receptor agonists, DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin) and morphine, supported by experimental data from rodent models.
Comparative Analgesic Potency and Naloxone Blockade
The analgesic efficacy of Endomorphin-2 and its blockade by naloxone have been demonstrated in various preclinical studies. The following tables summarize the median effective dose (ED50) for producing an analgesic effect and the doses of naloxone required to antagonize these effects. The data are primarily from studies involving intrathecal administration in mice, a common method for assessing the spinal analgesic effects of opioids.
| Agonist | Test | ED50 (nmol, intrathecal) | Species |
| Endomorphin-2 | Tail-Flick | 0.03 - 0.1[1][2] | Mouse |
| DAMGO | Tail-Flick | 0.05 - 0.1 | Mouse |
| Morphine | Tail-Flick | 0.3 - 1.0 | Mouse |
Table 1: Comparative analgesic potency of intrathecally administered Endomorphin-2, DAMGO, and morphine in the mouse tail-flick test.
| Agonist | Naloxone Dose (s.c.) for Blockade | Effect | Species |
| Endomorphin-2 | 1 mg/kg | Blockade of paw-withdrawal inhibition[3] | Mouse |
| DAMGO | Not specified in direct comparison | Blockade of antinociception | |
| Morphine | 1 mg/kg | Full blockade of analgesic effect[4] | Rat |
Table 2: Naloxone blockade of the analgesic effects of Endomorphin-2 and Morphine. Note the difference in species for the morphine data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Tail-Flick Test
The tail-flick test is a standard method for assessing the spinal analgesic effects of substances.
Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the tail.
Procedure:
-
Acclimation: Mice are habituated to the testing environment and handling for several days before the experiment.
-
Baseline Latency: The basal tail-flick latency is determined by focusing the radiant heat source on the ventral surface of the tail, typically 2-3 cm from the tip. The time taken for the mouse to flick its tail is recorded. A cut-off time (usually 10-15 seconds) is set to prevent tissue damage. Mice with baseline latencies outside a predetermined range (e.g., 2-4 seconds) are often excluded.
-
Drug Administration: Endomorphin-2, DAMGO, or morphine is administered, typically via intrathecal injection. For blockade experiments, naloxone is administered subcutaneously prior to the opioid agonist.
-
Testing: At various time points after drug administration (e.g., 5, 15, 30, 60 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. ED50 values are then calculated from the dose-response curves.
Paw-Withdrawal Test (Hargreaves Method)
This test measures the latency to withdraw a paw from a thermal stimulus, indicating the sensitivity to thermal pain.
Apparatus: A plantar test apparatus that applies a radiant heat source to the plantar surface of the hind paw.
Procedure:
-
Acclimation: Mice are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate for at least 30 minutes.
-
Baseline Latency: The radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw. The time taken for the mouse to withdraw its paw is recorded. A cut-off time (usually 20-30 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compounds (opioid agonists and antagonists) are administered as described for the tail-flick test.
-
Testing: The paw-withdrawal latency is measured at predetermined time intervals after drug administration.
-
Data Analysis: The data is analyzed similarly to the tail-flick test, often calculating the %MPE and ED50 values.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for validating Endomorphin-2 analgesia with naloxone blockade.
Caption: Mu-opioid receptor signaling pathways and the antagonistic action of naloxone.
Discussion
The data presented demonstrate that Endomorphin-2 is a potent analgesic, with an efficacy comparable to or greater than the synthetic opioid agonist DAMGO and significantly greater than morphine when administered intrathecally in mice. The analgesic effects of Endomorphin-2 are mediated through the mu-opioid receptor, as evidenced by their reversal with the non-selective opioid antagonist naloxone.
The signaling pathway diagram illustrates the dual pathways activated by mu-opioid receptor agonists. The G-protein pathway is primarily responsible for the desired analgesic effects, while the β-arrestin pathway is associated with adverse effects such as tolerance and respiratory depression. Naloxone, as a competitive antagonist, blocks the binding of Endomorphin-2 and other agonists to the mu-opioid receptor, thereby preventing the initiation of both signaling cascades.
It is noteworthy that some studies suggest Endomorphin-2 may interact with mu-opioid receptor subtypes differently than other agonists, potentially leading to a distinct pharmacological profile.[1] Further research is warranted to fully elucidate these differences and their implications for the development of novel analgesics with improved side-effect profiles.
References
- 1. The antinociceptive properties of endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential antinociceptive effects induced by intrathecally administered endomorphin-1 and endomorphin-2 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Endomorphin-2 and its Modified Analogs
For Researchers, Scientists, and Drug Development Professionals
Endomorphin-2 (EM-2), an endogenous tetrapeptide (Tyr-Pro-Phe-Phe-NH₂), is a highly selective agonist for the µ-opioid receptor and a potent analgesic.[1] However, its therapeutic potential is significantly hampered by its poor metabolic stability, leading to a short duration of action.[2] This guide provides a comparative analysis of the metabolic stability of native Endomorphin-2 and various modified analogs, supported by experimental data, to inform the rational design of more stable and effective opioid peptides.
Quantitative Comparison of Metabolic Stability
The metabolic half-life of Endomorphin-2 and its analogs is a critical parameter for predicting their in vivo efficacy and duration of action. The following table summarizes available quantitative data on the stability of these peptides in rat brain homogenate, a relevant model for central nervous system-acting drugs.
| Compound | Modification | Half-life (t½) in Rat Brain Homogenate | Reference |
| Endomorphin-2 | None (Native Peptide) | 3.81 minutes | [3] |
| Cyclic Analogs (e.g., Tyr-c[D-Lys-Phe-Phe-Asp]NH₂) | Cyclization via amide bond | >93% intact after 90 minutes | [4][5] |
| [Sar²]Endomorphin-2 | N-methylation at Pro² | Highly resistant to degradation | |
| [(S)βPrs²]EM2 | Proline surrogate at position 2 | High µ-receptor affinity, suggesting improved stability |
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro stability assays using rat brain homogenate. A detailed methodology for a typical assay is provided below.
In Vitro Stability Assay in Rat Brain Homogenate
1. Preparation of Rat Brain Homogenate:
-
Male Wistar rats are euthanized, and the brains are rapidly removed and placed in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The brain tissue is weighed and homogenized in the same buffer (e.g., 10% w/v) using a Potter-Elvehjem homogenizer.
-
The homogenate is then centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant is used for the degradation assay.
2. Incubation:
-
The peptide of interest (Endomorphin-2 or its analog) is dissolved in the assay buffer and added to the brain homogenate supernatant to a final concentration (e.g., 0.1 mM).
-
The mixture is incubated at 37°C in a shaking water bath.
-
Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60, and 90 minutes).
3. Reaction Quenching and Sample Preparation:
-
The enzymatic degradation in the collected aliquots is immediately stopped by adding an equal volume of a quenching solution, typically a strong acid like 1 M HCl or an organic solvent such as acetonitrile.
-
The quenched samples are then centrifuged at high speed (e.g., 10,000 x g for 5 minutes) to precipitate proteins.
-
The supernatant, containing the remaining peptide and its metabolites, is collected for analysis.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
The amount of the intact peptide in the supernatant is quantified using reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a gradient elution system of two mobile phases (e.g., A: 0.1% trifluoroacetic acid (TFA) in water, and B: 0.1% TFA in acetonitrile).
-
The peptide is detected by its UV absorbance at a specific wavelength (e.g., 220 nm or 280 nm).
-
The percentage of the remaining peptide at each time point is calculated by comparing the peak area to that of the zero-time point.
-
The half-life (t½) is then determined by plotting the percentage of the remaining peptide against time and fitting the data to a first-order decay model.
Signaling Pathways and Experimental Workflow
Endomorphin-2 Signaling at the µ-Opioid Receptor
Endomorphin-2 exerts its effects by binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that can proceed through two main pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse side effects and receptor desensitization. Endomorphin-2 has been identified as a biased agonist, showing a preference for the β-arrestin pathway.
References
- 1. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of endomorphin-2 and morphiceptin analogues with proline surrogates in position 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. Dermorphin analogs: resistance to in vitro enzymatic degradation is not always increased by additional D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Endomorphin 2 TFA and Traditional Opioids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profile of Endomorphin 2 TFA against traditional opioids, supported by available experimental data and an exploration of the underlying signaling pathways.
Endomorphin 2, an endogenous opioid peptide, has garnered significant interest as a potential analgesic with a more favorable side effect profile compared to classical opioids like morphine. This guide delves into the current understanding of its pharmacological characteristics, focusing on key adverse effects that limit the clinical utility of traditional opioid therapy: respiratory depression, constipation, tolerance, and addiction potential. This comparison is primarily framed around the concept of biased agonism, a key differentiator in the mechanism of action between Endomorphin 2 and traditional opioids at the μ-opioid receptor (MOR).
Executive Summary
Traditional opioids, such as morphine, exert their effects through the activation of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This activation triggers two primary signaling cascades: the G protein-mediated pathway, which is largely responsible for analgesia, and the β-arrestin pathway, which is increasingly implicated in the development of adverse effects like respiratory depression, tolerance, and constipation.
Endomorphin 2 is also a potent MOR agonist. However, emerging evidence suggests that it may act as a biased agonist , preferentially activating the β-arrestin pathway over the G protein pathway, or at least showing a different balance of activation compared to traditional opioids. This biased signaling is a critical area of research, as it may explain the potential for a dissociated side effect profile.
Comparative Data on Side Effect Profiles
While direct, head-to-head quantitative comparisons of this compound with traditional opioids across all side effect parameters are limited in publicly available literature, existing studies provide valuable insights.
| Side Effect | This compound | Traditional Opioids (e.g., Morphine) | Key Findings |
| Respiratory Depression | Attenuated hypercapnic ventilatory response (HCVR) only at high doses, well above the analgesic threshold[1]. | Diminishes HCVR at much lower doses[1]. Fentanyl, another traditional opioid, is a potent respiratory depressant[2][3][4]. | Endomorphins may have a wider therapeutic window between analgesia and respiratory depression. |
| Constipation | Induces constipation, a known side effect of MOR agonists. | A very common and persistent side effect. Tolerance to the constipating effects develops minimally. | While both cause constipation, the differential development of tolerance in the gut to various opioids is an area of active research. |
| Tolerance | Evidence suggests a lack of cross-tolerance with morphine, indicating different mechanisms of tolerance development. | Chronic use leads to significant tolerance, requiring dose escalation to maintain analgesic efficacy. | The lack of cross-tolerance is a significant potential advantage for Endomorphin 2, suggesting it might remain effective in morphine-tolerant individuals. |
| Addiction Potential (Reward) | Data is limited and requires further investigation. | Well-established rewarding properties, leading to a high potential for abuse and addiction. | The addictive liability of this compound is a critical area for future research. |
Signaling Pathways: G Protein vs. β-Arrestin
The differential side effect profiles of Endomorphin 2 and traditional opioids can be conceptually understood by examining their downstream signaling pathways upon binding to the μ-opioid receptor.
Traditional Opioid Signaling Pathway
Traditional opioids like morphine are thought to be relatively unbiased or G protein-biased agonists. They activate both the G protein and β-arrestin pathways.
Caption: Signaling pathway of traditional opioids like morphine.
Endomorphin 2 Signaling Pathway (Hypothesized Biased Agonism)
Endomorphin 2 is hypothesized to be a biased agonist, potentially showing a preference for the β-arrestin pathway or a different G protein activation profile. This could lead to a different balance of therapeutic versus adverse effects. Studies have shown that endomorphins can preferentially activate certain signaling cascades over others.
Caption: Hypothesized biased signaling of Endomorphin 2.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the side effect profiles of opioid compounds. These methodologies can be applied to directly compare this compound with traditional opioids.
Assessment of Respiratory Depression
-
Methodology: Whole-body plethysmography is a common method used in conscious, freely moving animals (e.g., rats, mice) to measure respiratory parameters such as respiratory rate, tidal volume, and minute ventilation.
-
Experimental Workflow:
-
Animals are habituated to the plethysmography chambers.
-
Baseline respiratory parameters are recorded.
-
The test compound (this compound or a traditional opioid) is administered at various doses.
-
Respiratory parameters are continuously monitored and recorded over a set period.
-
Dose-response curves are generated to compare the potency of each compound in inducing respiratory depression.
-
Caption: Workflow for assessing respiratory depression.
Assessment of Tolerance Development
-
Methodology: The development of tolerance is typically assessed by measuring the decrease in the analgesic effect of a drug after repeated administration. The hot plate test or tail-flick test are common assays for nociception.
-
Experimental Workflow:
-
The baseline nociceptive threshold of the animals is determined.
-
The acute analgesic effect of the test compound is measured (e.g., increase in latency to respond to a thermal stimulus).
-
Animals receive repeated administrations of the compound over several days.
-
The analgesic effect of the same dose of the compound is re-tested at various time points during the chronic treatment regimen.
-
A rightward shift in the dose-response curve indicates the development of tolerance.
-
Caption: Workflow for assessing analgesic tolerance.
Assessment of Addiction Potential (Conditioned Place Preference)
-
Methodology: The Conditioned Place Preference (CPP) paradigm is a widely used behavioral model to study the rewarding and aversive effects of drugs.
-
Experimental Workflow:
-
Pre-conditioning Phase: The animal's baseline preference for two distinct compartments is determined.
-
Conditioning Phase: The animal is confined to one compartment after receiving the test drug and to the other compartment after receiving a vehicle (e.g., saline). This is repeated over several days.
-
Post-conditioning (Test) Phase: The animal is allowed to freely access both compartments, and the time spent in each is recorded.
-
An increase in time spent in the drug-paired compartment indicates a rewarding effect (place preference), while a decrease suggests an aversive effect (place aversion).
-
Conclusion
The available evidence, while not yet comprehensive in terms of direct quantitative comparisons, suggests that this compound may possess a distinct side effect profile compared to traditional opioids. The concept of biased agonism at the μ-opioid receptor provides a compelling mechanistic framework for these potential differences. Specifically, the possibility of a wider therapeutic window for respiratory depression and a lack of cross-tolerance with morphine are promising avenues for the development of safer and more effective analgesics.
Further rigorous, head-to-head preclinical and clinical studies are imperative to fully elucidate the comparative side effect profile of this compound. Such studies should focus on generating robust quantitative data for respiratory depression, constipation, tolerance, and addiction liability to definitively establish its potential advantages over existing opioid therapies. This will be crucial for guiding future drug development efforts in the pursuit of potent analgesics with improved safety and tolerability.
References
- 1. Reduced suppression of CO2-induced ventilatory stimulation by endomorphins relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 4. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
Endomorphin 2 biased agonism at the mu-opioid receptor compared to other ligands
A Comparative Guide for Researchers in Opioid Pharmacology
The endogenous tetrapeptide Endomorphin-2 exhibits a distinct signaling profile at the mu-opioid receptor (MOR), demonstrating a preference for the β-arrestin pathway over G-protein-mediated signaling. This characteristic, known as biased agonism, positions Endomorphin-2 as a critical tool for dissecting the complex downstream effects of MOR activation and offers a unique pharmacological profile compared to classical opioids like morphine and synthetic peptides such as DAMGO. This guide provides a comparative analysis of Endomorphin-2's biased agonism, supported by quantitative data and detailed experimental methodologies, to inform future research and drug development in the field of opioid therapeutics.
Ligand Comparison: A Quantitative Overview
The functional selectivity of a ligand is paramount in determining its physiological effects. The following tables summarize the in vitro pharmacological properties of Endomorphin-2 in comparison to other key mu-opioid receptor ligands. These include the full agonist DAMGO, the clinically relevant analgesic morphine, and the G-protein biased agonist Oliceridine (TRV130).
| Ligand | G-Protein Activation (cAMP Inhibition) EC50 (nM) | G-Protein Activation (cAMP Inhibition) Emax (% of DAMGO) | β-Arrestin 2 Recruitment EC50 (nM) | β-Arrestin 2 Recruitment Emax (% of DAMGO) | Bias Factor (G-protein vs. β-Arrestin) |
| Endomorphin-2 | ~100 - 300 | ~60 - 80 | ~100 - 500 | ~100 | Arrestin-biased[1][2][3] |
| DAMGO | ~1 - 10 | 100 | ~10 - 100 | 100 | Balanced/Slightly G-protein biased |
| Morphine | ~10 - 100 | ~70 - 90 | >1000 | ~20 - 40 | G-protein biased[4] |
| Oliceridine (TRV130) | ~1 - 10 | ~80 - 100 | >1000 | <10 | Strongly G-protein biased[5] |
Note: EC50 and Emax values are approximate and can vary depending on the specific cell line and assay conditions used. The bias factor is a conceptual representation based on the relative efficacy for G-protein versus β-arrestin pathways.
Signaling Pathways: A Visual Representation
The differential engagement of downstream signaling cascades by various MOR agonists is central to the concept of biased agonism. The following diagrams illustrate the canonical G-protein and β-arrestin pathways activated by MOR ligands.
Experimental Protocols
Accurate characterization of ligand bias relies on robust and standardized experimental procedures. Below are detailed methodologies for key assays used to quantify G-protein activation and β-arrestin recruitment.
cAMP Accumulation Assay (G-Protein Activation)
This assay measures the inhibition of adenylyl cyclase activity following MOR activation by an agonist.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating: Cells are seeded into 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.
-
Agonist Treatment: The culture medium is removed, and cells are incubated with varying concentrations of the test ligand (e.g., Endomorphin-2, DAMGO, morphine) in the presence of a phosphodiesterase inhibitor such as IBMX (100 µM) for 15 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Forskolin (10 µM) is added to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The plates are incubated for a further 15 minutes at 37°C.
-
Cell Lysis and cAMP Detection: The reaction is stopped by lysing the cells. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The data are normalized to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition). Dose-response curves are generated using non-linear regression analysis to determine the EC50 and Emax values for each ligand.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and β-arrestin-mediated signaling. The PathHunter® β-arrestin assay is a commonly used platform.
Experimental Workflow:
Detailed Steps:
-
Cell Line: A stable cell line, typically CHO-K1 or HEK293, co-expressing the mu-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Cell Plating: Cells are seeded into white, clear-bottom 384-well microplates at an optimized density and allowed to adhere overnight.
-
Agonist Stimulation: The culture medium is removed, and cells are treated with a range of concentrations of the test ligands.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter detection reagents, containing the Galacton Star® substrate, are added to the wells according to the manufacturer's protocol.
-
Signal Measurement: Following a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The raw data is normalized to the maximum response induced by a reference agonist (e.g., DAMGO). Dose-response curves are then fitted using a sigmoidal dose-response equation to calculate the EC50 and Emax for each compound.
Conclusion
Endomorphin-2's preference for the β-arrestin pathway distinguishes it from many other MOR agonists and underscores the therapeutic potential of developing biased ligands. A thorough understanding of the distinct signaling profiles of ligands like Endomorphin-2, DAMGO, morphine, and Oliceridine is crucial for the rational design of novel analgesics with improved side-effect profiles. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers dedicated to advancing the field of opioid pharmacology.
References
- 1. Endomorphin-2: a biased agonist at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
Antiallodynic effects of Endomorphin 2 versus Endomorphin 1 in the spared nerve injury model
A head-to-head comparison of the antiallodynic efficacy of Endomorphin-2 and Endomorphin-1 in the spared nerve injury (SNI) model of neuropathic pain reveals distinct mechanistic pathways and comparable, potent analgesic effects that surpass those of morphine. This guide provides a comprehensive overview of the experimental data, detailed protocols, and underlying signaling mechanisms for researchers and drug development professionals in the field of pain management.
Endomorphin-1 (EM-1) and Endomorphin-2 (EM-2) are endogenous opioid peptides that exhibit high affinity and selectivity for the μ-opioid receptor (MOR), a key target in pain modulation.[1][2] Their potential as therapeutic agents for neuropathic pain, a debilitating condition often refractory to standard treatments, is an area of intense investigation. The spared nerve injury (SNI) model is a widely used preclinical model that mimics the symptoms of peripheral nerve injury-induced neuropathic pain, including mechanical allodynia—a state where non-painful stimuli are perceived as painful.[3][4][5]
Comparative Antiallodynic Efficacy
Studies utilizing the SNI model in mice have demonstrated that both EM-1 and EM-2 produce significant antiallodynic effects when administered centrally (intracerebroventricularly, i.c.v.) and peripherally (intraplantarly, i.pl.). Notably, both endomorphins were found to be more effective than morphine, a standard opioid analgesic, in alleviating mechanical allodynia in this model.
Central Administration (Intracerebroventricular)
Upon central administration, both EM-1 and EM-2 dose-dependently increased the paw withdrawal threshold in SNI mice, indicating a reduction in mechanical allodynia. At a dose of 10 nmol, both peptides exhibited potent antiallodynic effects in the ipsilateral (injured) paw, with peak effects observed shortly after injection. Interestingly, these effects also extended to the contralateral (uninjured) paw, an effect not observed with an equimolar dose of morphine.
| Compound (10 nmol, i.c.v.) | Peak Paw Withdrawal Threshold (g) in Ipsilateral Paw (Mean ± SD) | Onset of Action |
| Saline | 0.061 ± 0.02 | - |
| Endomorphin-1 | 0.92 ± 0.36 | 5 minutes |
| Endomorphin-2 | 0.87 ± 0.33 | 5 minutes |
| Morphine | 0.46 ± 0.20 | 20 minutes |
Data extracted from a study in SNI mice, where baseline withdrawal threshold was 0.061 ± 0.02 g.
Peripheral Administration (Intraplantar)
Local administration of EM-1 and EM-2 into the paw also produced significant antiallodynic effects, highlighting their ability to act on peripheral μ-opioid receptors. This is a crucial finding as peripherally restricted opioids could offer pain relief with a reduced side effect profile typically associated with central opioid action. In contrast to their central effects, subcutaneous administration of the same doses of EM-1 and EM-2 did not produce significant antinociception, confirming a local site of action for the intraplantar route.
Differentiated Signaling Pathways
While both endomorphins primarily exert their effects through the μ-opioid receptor, their downstream signaling pathways appear to differ, which may account for variations in their pharmacological profiles.
Endomorphin-1 's antinociceptive action is predominantly mediated through μ1-opioid receptor subtypes.
Endomorphin-2 , on the other hand, appears to engage both μ1- and μ2-opioid receptor subtypes. Furthermore, the central antiallodynic effect of EM-2 involves an additional mechanism: the release of endogenous dynorphin A, which then acts on κ-opioid receptors. This suggests a more complex signaling cascade for EM-2-mediated analgesia.
Recent research also points to biased agonism at the μ-opioid receptor for the endomorphins. Endomorphin-2, in particular, has been identified as an arrestin-biased agonist. This means it preferentially activates the arrestin pathway over the G-protein signaling pathway, which can lead to different cellular responses, including faster receptor desensitization.
Below are diagrams illustrating the proposed signaling pathways and the experimental workflow for assessing the antiallodynic effects.
Experimental Protocols
Spared Nerve Injury (SNI) Model
The SNI model is induced in mice or rats under anesthesia. The procedure involves the exposure of the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves. The common peroneal and tibial nerves are tightly ligated and then sectioned distal to the ligation, while the sural nerve is left intact. This specific injury pattern results in a robust and long-lasting mechanical allodynia in the lateral part of the paw, which is innervated by the spared sural nerve.
Measurement of Mechanical Allodynia (von Frey Test)
Mechanical allodynia is quantified by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments. These are a series of calibrated filaments of increasing stiffness that are applied to the plantar surface of the hind paw. The animal is placed on a mesh floor allowing access to the paws. The filaments are applied perpendicularly to the paw until they buckle. The threshold is determined as the minimal force required to elicit a paw withdrawal response. A decrease in the paw withdrawal threshold compared to baseline or sham-operated animals indicates the presence of mechanical allodynia.
Conclusion
Both Endomorphin-1 and Endomorphin-2 demonstrate potent antiallodynic effects in a preclinical model of neuropathic pain, with a higher efficacy than morphine. The distinct signaling mechanisms, particularly the engagement of the κ-opioid system by Endomorphin-2 and the potential for biased agonism, offer exciting avenues for the development of novel analgesics. The strong peripheral action of both peptides further suggests the possibility of developing locally acting therapeutics with reduced systemic side effects. Further research is warranted to fully elucidate the clinical potential of these endogenous opioids in the management of neuropathic pain.
References
- 1. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 4. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 5. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Endomorphin 2 TFA
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides critical, direct guidance for the safe handling and disposal of Endomorphin 2 trifluoroacetate (TFA). Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory safety standards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods for Endomorphin 2 TFA.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risks associated with peptides and trifluoroacetate salts.[1][2][3] The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for all handling procedures to protect against splashes of solutions and airborne particles of the lyophilized powder.[1][2] |
| Face Shield | Recommended in conjunction with safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. For tasks involving larger volumes of solvents, a chemical-resistant apron over the lab coat is advised. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals. For prolonged handling or when working with concentrated solutions, consider double-gloving. Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | Respirator/Dust Mask | A NIOSH-approved respirator or a dust mask is necessary when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work in a well-ventilated area or a chemical fume hood is also essential. |
Operational Plan: From Receipt to Disposal
A structured workflow is paramount for the safe and effective use of this compound. The following diagram and procedural steps outline the recommended handling process.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Log the compound into your laboratory's chemical inventory.
-
Store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective container.
2. Preparation and Weighing:
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
Conduct all weighing and handling of the lyophilized powder within a chemical fume hood to minimize inhalation risk.
-
Use anti-static weighing techniques to prevent dispersal of the powder.
-
Ensure all required PPE is worn correctly.
3. Reconstitution:
-
Consult the product datasheet for specific solubility information. Peptides are often dissolved in sterile, purified water or a specific buffer. For hydrophobic peptides, organic solvents like DMSO may be required for initial dissolution.
-
Add the solvent to the vial containing the lyophilized peptide.
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause degradation.
-
For long-term storage of the reconstituted peptide, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.
4. Experimental Use:
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep vials containing the peptide solution closed when not in use to prevent contamination and evaporation.
-
Wash hands thoroughly after handling.
Disposal Plan: Environmental and Regulatory Compliance
Proper disposal of this compound and associated materials is critical for laboratory safety and environmental responsibility. Trifluoroacetate salts are stable in the environment and should be treated as chemical waste.
Waste Segregation and Collection:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: All aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.
-
Sharps: Needles or other sharps used for injections must be disposed of in a designated sharps container.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Arrange for pickup of hazardous waste by your institution's environmental health and safety department.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: If the lyophilized powder is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
For powdered spills, carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the spill to your laboratory supervisor and environmental health and safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
